trans-4-Methylcyclohexanamine hydrochloride
Description
The exact mass of the compound trans-4-Methylcyclohexanamine hydrochloride is 149.0971272 g/mol and the complexity rating of the compound is 62.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-4-Methylcyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Methylcyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRKJSRZELQHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955108 | |
| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33483-66-8, 33483-65-7, 100959-19-1 | |
| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylcyclohexylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
trans-4-Methylcyclohexanamine hydrochloride chemical properties
An In-Depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride for Advanced Research and Development
Executive Summary
trans-4-Methylcyclohexanamine hydrochloride (CAS RN: 33483-65-7) is a pivotal chemical intermediate with significant applications in the pharmaceutical and specialty chemical industries.[1][2] Its rigid trans-stereochemistry and the presence of a primary amine group make it a highly versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, established synthesis and purification protocols, analytical characterization techniques, and critical applications, with a primary focus on its role in the synthesis of the antidiabetic drug Glimepiride.[1][2] Safety, handling, and storage protocols are also detailed to ensure its proper management in a research and development setting.
Core Physicochemical Properties
The hydrochloride salt form of trans-4-methylcyclohexanamine enhances its stability and solubility, making it more amenable to industrial handling and synthesis processes compared to its free base form.[2] Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 33483-65-7 | [2][3][4][5] |
| Molecular Formula | C₇H₁₅N·HCl (or C₇H₁₆ClN) | [2][6][7][8] |
| Molecular Weight | 149.66 g/mol | [2][6][7][8] |
| Appearance | White to off-white solid, flakes, or crystals | [2][5] |
| Melting Point | ~260 °C | [2][5][6] |
| Boiling Point | 195.9 °C at 760 mmHg (Decomposes; value is for free base) | [5][6] |
| IUPAC Name | 4-methylcyclohexan-1-amine;hydrochloride | [4][8] |
| Synonyms | trans-4-Methylcyclohexylamine HCl | [2][4][7] |
Synthesis and Purification Strategies
Achieving high stereochemical purity of the trans-isomer is the most critical aspect of synthesizing this compound, as it directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2]
Synthetic Pathways
While several synthetic routes exist, a common and effective method involves the isomerization of a Schiff's base followed by acid hydrolysis. This process is designed to maximize the yield of the desired trans-isomer.[9]
Protocol: Schiff's Base Isomerization and Hydrolysis [9]
-
Schiff's Base Formation: React 4-methylcyclohexanone with a suitable amine (e.g., benzylamine) in the presence of an acid catalyst to form the corresponding Schiff's base (an imine).
-
Isomerization: Treat the resulting cis/trans mixture of the Schiff's base with a strong base in a solvent such as an aliphatic ether or dialkylsulfoxide. This thermodynamically controlled step enriches the more stable trans-isomer.
-
Acid Hydrolysis: Subject the isomerized compound to hydrolysis using a mineral acid, typically hydrochloric acid (HCl). This cleaves the imine and protonates the amine, yielding the corresponding ammonium salt.
-
Isolation: The trans-4-Methylcyclohexanamine hydrochloride precipitates from the reaction mixture and can be isolated.
Caption: Synthesis via Schiff's Base Isomerization and Hydrolysis.
Purification Protocols
Purification is essential to remove the cis-isomer and other process impurities. Recrystallization is the most effective method for the hydrochloride salt.[9]
Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent system. C1-C5 alcohols (e.g., ethanol, isopropanol) or their esters with C1-C5 acids are effective.[9] The crude salt should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude trans-4-Methylcyclohexanamine hydrochloride in a minimum amount of the hot solvent to create a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly and undisturbed. The lower solubility at reduced temperatures will cause the pure product to crystallize. Cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent.
Caption: General workflow for purification by recrystallization.
Spectroscopic and Analytical Characterization
A robust analytical workflow is crucial for confirming the structure and purity of trans-4-Methylcyclohexanamine hydrochloride. While specific spectra are proprietary to manufacturers, the expected features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic multiplet for the proton on the carbon bearing the amine group (C1). The methyl group protons would appear as a doublet. The remaining cyclohexyl protons would present as complex multiplets. The trans-configuration influences the chemical shifts and coupling constants of the axial and equatorial protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbons in the molecule. The carbon attached to the nitrogen (C1) would be significantly deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption in the 2500-3000 cm⁻¹ region, characteristic of an ammonium (N-H) salt. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Analysis by MS would show the molecular ion for the free base (trans-4-methylcyclohexanamine) at an m/z of 113.2. Fragmentation patterns would correspond to the loss of alkyl fragments from the cyclohexane ring.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reverse-phase HPLC with a suitable C18 column. This method is also used to quantify the ratio of trans- to cis-isomers, which is a critical quality attribute.
Core Applications in Drug Development
The primary and most well-documented application of trans-4-Methylcyclohexanamine hydrochloride is as a cornerstone intermediate in the synthesis of pharmaceuticals, particularly antidiabetic agents.[2]
Keystone Intermediate for Glimepiride
Glimepiride is a third-generation sulfonylurea drug used to manage type 2 diabetes. The synthesis of Glimepiride requires the specific trans-stereochemistry provided by trans-4-Methylcyclohexanamine to ensure the correct three-dimensional structure of the final drug molecule, which is essential for its biological activity and safety profile.[1][2] Its use guarantees high stereochemical integrity in the final API.[1]
Caption: Role as a critical building block in Glimepiride synthesis.
Versatility in Medicinal Chemistry
Beyond Glimepiride, the reactive primary amine on the rigid cyclohexane scaffold makes this compound a valuable starting material for creating libraries of new chemical entities.[2] Its structure can be incorporated into:
-
Agrochemicals: Developing new and more effective crop protection agents.[1]
-
Specialty Polymers: Acting as a monomer or curing agent.
-
Novel Drug Candidates: When derivatized (e.g., with a Boc protecting group), it serves as a versatile intermediate for peptide synthesis and bioconjugation, aiding in the development of novel therapeutics.[10]
Safety, Handling, and Storage
Proper handling of trans-4-Methylcyclohexanamine hydrochloride is imperative due to its hazardous nature.
| Hazard Class | GHS Statement | Pictogram | Reference(s) |
| Skin Corrosion | H314: Causes severe skin burns | Danger | [4] |
| Eye Damage | H318: Causes serious eye damage | Danger | [4] |
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only with adequate general and local exhaust ventilation to keep airborne concentrations low.[4]
-
Personal Protective Equipment: Wear chemical splash-resistant safety goggles, a face shield, protective gloves (e.g., nitrile), and a lab coat.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][11]
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[4][11]
-
Skin Contact: Remove contaminated clothing immediately. Rinse skin thoroughly with large amounts of water. Seek immediate medical attention.[4][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible substances such as strong oxidizing agents, acid anhydrides, and acid chlorides.[12]
-
Keep away from sources of ignition.[4]
Conclusion
trans-4-Methylcyclohexanamine hydrochloride is a high-value chemical intermediate whose utility is defined by its precise stereochemistry and reactive functionality. Its critical role in the synthesis of Glimepiride underscores its importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthesis, and safe handling protocols is essential for researchers and drug development professionals seeking to leverage this versatile building block for current manufacturing and future innovation.
References
- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Google Vertex AI Search.
- The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. ChemicalBook.
- trans-4-Methyl-cyclohexylamine HCl Safety D
- Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. Home Sunshine Pharma.
- TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE. ChemBK.
- trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. DC Chemicals.
- clorhidrato de trans-4-(Boc-amino)-ciclohexano-metanamina. Chem-Impex.
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts...
- cis-4-methylcyclohexanamine hydrochloride | Drug Inform
- 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. PubChem.
- A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- SAFETY DATA SHEET - trans-4-Methylcyclohexanol. Fisher Scientific.
- trans-4-Methylcyclohexanamine hydrochloride | 33483-65-7. Sigma-Aldrich.
- trans-4-Methylcyclohexanamine hydrochloride Manufacturer and Suppliers. Scimplify.
- trans-4-Methylcyclohexylamine hydrochloride CAS#: 33483-65-7. ChemicalBook.
- trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7. SCBT.
- 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride. BLD Pharm.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chembk.com [chembk.com]
- 7. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride (CAS: 33483-65-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-65-7), a critical chemical intermediate in the pharmaceutical industry. The document delves into the compound's chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and its primary applications, with a significant focus on its role in the synthesis of the antidiabetic drug, Glimepiride. Furthermore, this guide addresses the safety and handling of the compound, offering a technical resource for professionals engaged in organic synthesis and drug development.
Introduction: A Key Building Block in Pharmaceutical Synthesis
trans-4-Methylcyclohexanamine hydrochloride is an organic amine salt that has garnered significant attention in the pharmaceutical and specialty chemical sectors.[1][2] Its rigid cyclohexane core, featuring a trans-configured amine and methyl group, provides a unique stereochemical scaffold that is essential for the biological activity of the active pharmaceutical ingredients (APIs) derived from it.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to industrial-scale synthesis and handling.[1]
The paramount application of this intermediate is as a cornerstone in the synthesis of Glimepiride, a second-generation sulfonylurea drug widely prescribed for the management of type 2 diabetes mellitus.[1][3] In the intricate molecular architecture of Glimepiride, the trans-4-methylcyclohexyl moiety is crucial for its therapeutic efficacy, underscoring the necessity for a high-purity, stereoisomerically pure starting material.[3] Beyond its role in Glimepiride, its reactive primary amine functionality makes it a versatile building block for the synthesis of other complex organic molecules, including potential agrochemicals and other fine chemicals.[1]
Physicochemical Properties
trans-4-Methylcyclohexanamine hydrochloride is typically a white to off-white solid, a physical characteristic that points to its stability, a crucial attribute for a pharmaceutical intermediate.[1]
| Property | Value | Reference(s) |
| CAS Number | 33483-65-7 | [1] |
| Molecular Formula | C₇H₁₅N·HCl | [1] |
| Molecular Weight | 149.66 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Approximately 260 °C | [1] |
| Solubility | Enhanced solubility due to hydrochloride form | [1] |
Synthesis and Purification: Achieving Stereochemical Purity
The synthesis of trans-4-Methylcyclohexanamine hydrochloride with high stereochemical purity is a critical aspect of its industrial production. The primary challenge lies in the selective formation of the trans isomer over its cis counterpart. Various synthetic strategies have been developed to address this, often involving hydrogenation of a suitable precursor followed by separation of the isomers.
General Synthetic Approach
A common industrial synthesis route begins with the hydrogenation of 4-methylcyclohexanone oxime. This reduction typically yields a mixture of cis- and trans-4-methylcyclohexylamine. The subsequent steps are focused on the isolation of the desired trans isomer.
Caption: General workflow for the synthesis and purification of trans-4-Methylcyclohexanamine hydrochloride.
Detailed Experimental Protocol: Synthesis and Purification
The following protocol is a synthesis of procedures described in the patent literature, providing a robust method for obtaining high-purity trans-4-Methylcyclohexanamine hydrochloride.[4]
Step 1: Hydrogenation of 4-Methylcyclohexanone Oxime
-
In a suitable hydrogenation reactor, dissolve 1.5 kg of 4-methylcyclohexanone oxime in 8.33 L of methanol.
-
Add 0.15 kg of Raney nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to 4-5 kg/cm ² and heat to 50-55 °C.
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Distill the methanol from the filtrate completely to obtain a crude concentrated oil of the cis/trans-amine mixture.
Step 2: Formation of the Hydrochloride Salt
-
Cool the crude amine oil to 15-20 °C.
-
Slowly add methanolic hydrochloric acid (12-13%) to the cooled oil.
-
4-Methylcyclohexanamine hydrochloride will precipitate out as a mixture of cis and trans isomers.
-
Filter the precipitate to yield approximately 1.5 kg of the crude hydrochloride salt mixture (approx. 50% trans isomer).[4]
Step 3: Fractional Crystallization for Isomer Separation Rationale: The separation of cis and trans isomers is the most critical step. The two isomers exhibit different solubilities in specific solvent systems, allowing for the selective crystallization of the less soluble trans isomer.
-
Dissolve the 1.5 kg of the crude hydrochloride salt mixture in 2.25 L of methanol at 25-30 °C.
-
Slowly add 13.5 L of acetone over a period of 3 hours with stirring. The trans isomer will begin to precipitate.
-
Filter the precipitate to obtain a solid enriched in the trans isomer (typically >95% purity).[5]
-
For further purification, dissolve the obtained solid (0.6 kg) in 0.9 L of methanol at 25-30 °C.
-
Slowly add 8.1 L of acetone over 3 hours to induce recrystallization.
-
Filter the resulting precipitate, wash with a small amount of cold acetone, and dry under vacuum to yield high-purity trans-4-Methylcyclohexanamine hydrochloride (>99.8% trans isomer).[4]
Analytical Characterization
Rigorous analytical characterization is essential to ensure the identity, purity, and quality of trans-4-Methylcyclohexanamine hydrochloride, particularly the ratio of trans to cis isomers.
Spectroscopic Analysis
While specific, high-resolution spectra are not widely available in the public domain, the expected spectroscopic features can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclohexane ring protons. Key signals would include a multiplet for the proton attached to the nitrogen-bearing carbon, resonances for the methylene protons of the cyclohexane ring, and a doublet for the methyl group protons. The chemical shifts and coupling constants of the protons on the C1 and C4 carbons would be indicative of the trans configuration.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring, particularly C1 and C4, will differ between the cis and trans isomers, providing a means of differentiation.
-
FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine salt, C-H stretching of the alkyl groups, and N-H bending vibrations. The IR spectrum of the hydrochloride salt will show broad absorptions in the 2400-3000 cm⁻¹ region, characteristic of an ammonium salt.
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion of the free amine (m/z = 113.20) upon loss of HCl. Fragmentation patterns would likely involve the loss of the methyl group and fragmentation of the cyclohexane ring.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the isomeric purity of trans-4-Methylcyclohexanamine hydrochloride. While specific validated methods are often proprietary, a general approach can be outlined.
Principle: The separation of cis and trans isomers can be achieved using a suitable stationary phase and mobile phase that exploits the subtle differences in their polarity and three-dimensional structure.
General HPLC Parameters:
-
Column: A C18 or a cyano-bonded column is often used for the separation of such isomers.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The exact ratio will need to be optimized to achieve baseline separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore.
-
Quantification: The ratio of the trans and cis isomers is determined by comparing the peak areas in the chromatogram. A purity of >99.8% for the trans isomer is often required for pharmaceutical applications.[4]
Chemical Reactivity and Applications
The synthetic utility of trans-4-Methylcyclohexanamine hydrochloride is primarily derived from the nucleophilic character of its primary amine group.
Role in Glimepiride Synthesis
The synthesis of Glimepiride involves the coupling of trans-4-Methylcyclohexanamine with a sulfonyl isocyanate or a related reactive intermediate. The trans stereochemistry is critical for the proper orientation of the cyclohexyl group within the drug molecule, which in turn is essential for its binding to the sulfonylurea receptor on pancreatic β-cells, leading to insulin secretion.[3]
Caption: Simplified reaction scheme for the synthesis of Glimepiride.
Other Potential Applications
The reactive nature of the primary amine group in trans-4-Methylcyclohexanamine allows for its incorporation into a variety of other molecular scaffolds. It can serve as a key intermediate in the synthesis of:
-
Other Bioactive Molecules: Its rigid, lipophilic cyclohexane core makes it an attractive building block in medicinal chemistry for the development of new therapeutic agents.[6]
-
Agrochemicals: The compound can be used to synthesize novel pesticides and herbicides.[2]
-
Specialty Chemicals: It can be a precursor for polymers and other fine chemicals where a cyclohexyl moiety is desired.[1]
Safety and Handling
trans-4-Methylcyclohexanamine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Category | GHS Classification | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage |
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P310+P330+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[7]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
trans-4-Methylcyclohexanamine hydrochloride is a pivotal intermediate in modern organic and medicinal chemistry. Its significance is firmly established through its indispensable role in the production of the antidiabetic drug Glimepiride, where its specific stereochemistry is paramount for therapeutic activity. The synthesis and purification of this compound, with a focus on achieving high isomeric purity, are well-documented in the patent literature, providing robust methodologies for its industrial-scale production. While detailed public domain spectroscopic data remains elusive, its structural features and purity can be reliably assessed through a combination of standard analytical techniques. As the demand for complex, stereochemically defined pharmaceuticals and specialty chemicals continues to grow, the importance of well-characterized and high-purity intermediates like trans-4-Methylcyclohexanamine hydrochloride will undoubtedly increase, making it a continued subject of interest for the scientific and industrial communities.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of Substantially Pure Glimepiride. Retrieved from [Link]
- Google Patents. (2018). GLIMEPIRIDE.
-
IJCRT.org. (2024). AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. Retrieved from [Link]
- Google Search. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.
Sources
A Technical Guide to the Physicochemical Characterization of trans-4-Methylcyclohexanamine Hydrochloride
Abstract
This document provides a comprehensive technical guide on the core physical properties of trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7), a key intermediate in pharmaceutical synthesis, notably for the antidiabetic drug Glimepiride.[1] For researchers, process chemists, and drug development professionals, a thorough understanding of this compound's physicochemical characteristics is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This guide details critical properties including melting point, solubility, and acidity (pKa), and provides validated, step-by-step experimental protocols for their accurate determination. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible results.
Introduction and Compound Profile
trans-4-Methylcyclohexanamine hydrochloride is an amine hydrochloride salt with the molecular formula C₇H₁₅N·HCl and a molecular weight of 149.66 g/mol .[1][2] It typically appears as a white to off-white solid or flakes.[1][3] Its chemical structure, featuring a substituted cyclohexyl ring, imparts specific stereochemical properties that are crucial for its role as a building block in complex active pharmaceutical ingredients (APIs).[1] The hydrochloride salt form is preferred in industrial applications as it enhances stability and simplifies handling compared to the free amine.[1]
Chemical Structure:
Caption: Chemical structure of trans-4-Methylcyclohexanamine hydrochloride.
A precise characterization of its physical properties is not merely academic; it directly impacts process development, scalability, and the quality of the final API. For instance, solubility data governs solvent selection for reactions and purification, while the melting point serves as a critical indicator of purity.
Summary of Physical Properties
This table summarizes the key physical properties of trans-4-Methylcyclohexanamine hydrochloride, compiled from reliable industry sources.
| Physical Property | Value | Notes & Significance | Source(s) |
| CAS Number | 33483-65-7 | Unique identifier for the trans isomer hydrochloride. | [2][4][5] |
| Molecular Formula | C₇H₁₆ClN | --- | [3] |
| Molecular Weight | 149.66 g/mol | Used for all stoichiometric calculations. | [1][2][6] |
| Appearance | Off-white flakes or solid | Visual identifier for material specification. | [1][3] |
| Melting Point | ~260 °C | High melting point indicates thermal stability and ionic character. Serves as a key purity benchmark. | [1][3][7] |
| Boiling Point | 195.9 °C at 760 mmHg | Note: This is likely for the free amine, as salts typically decompose before boiling. | [3][7] |
| Aqueous Solubility | Soluble | As an amine salt, it is expected to be soluble in water. The hydrochloride form enhances aqueous solubility.[1] | Inferred |
| pKa | ~10.6 (Predicted for free amine) | The pKa of the conjugate acid (cyclohexylammonium ion) dictates the pH range for optimal solubility and stability. | [8] |
Melting Point Determination: A Criterion for Purity
The melting point is one of the most fundamental and accessible indicators of a crystalline solid's purity.[9] For a pure compound, the melting range is typically sharp (0.5–1.0 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[9] Given the high melting point of trans-4-Methylcyclohexanamine hydrochloride (~260°C), a calibrated, high-temperature apparatus is essential.
Causality in Experimental Design
-
Sample Preparation: The sample must be finely powdered and thoroughly dried.[9] A coarse powder leads to inefficient and uneven heat transfer, while moisture can act as an impurity, depressing the melting point.[9]
-
Heating Rate: A rapid initial heating ramp to ~20°C below the expected melting point is efficient.[10] However, the ramp must be slowed dramatically (1-2°C per minute) as the melting point is approached.[10] A fast heating rate near the melting point does not allow the sample and thermometer to reach thermal equilibrium, resulting in an erroneously high and broad reading.
-
Capillary Packing: The sample height in the capillary tube should not exceed 2-3 mm to ensure uniform heating.[10]
Experimental Protocol: Digital Melting Point Apparatus
This protocol describes a self-validating method using a modern digital melting point apparatus (e.g., a Mel-Temp or similar device).
-
Apparatus Calibration:
-
Verify the apparatus's accuracy using a certified reference standard with a known melting point in a similar range (e.g., caffeine, 235-238°C). This step ensures the trustworthiness of the instrument's readings.
-
-
Sample Preparation:
-
Place a small amount of trans-4-Methylcyclohexanamine hydrochloride onto a clean, dry watch glass.
-
If the crystals are large, gently crush them into a fine powder using a mortar and pestle.[9]
-
Load a capillary tube by pressing its open end into the powder.
-
Compact the sample into the sealed end by tapping the tube or dropping it through a long glass tube onto a hard surface.[11] The final packed height should be 2-3 mm.
-
-
Determination:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set a starting temperature of ~240°C and a fast ramp rate (e.g., 10°C/min).
-
Once the temperature reaches 250°C, reduce the ramp rate to 1-2°C/min for a precise measurement.[10]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility. Allow the apparatus to cool sufficiently between runs.
-
Caption: Workflow for accurate melting point determination.
Solubility Profile: Guiding Solvent Selection
Solubility is a critical parameter influencing reaction kinetics, purification (crystallization), and formulation. As an amine hydrochloride, the compound's solubility is highly pH-dependent.
Scientific Principles
-
Polarity: trans-4-Methylcyclohexanamine hydrochloride is an ionic salt, making it highly polar. It is expected to be soluble in polar protic solvents like water and methanol, where the solvent can effectively solvate both the ammonium cation and the chloride anion.
-
pH-Dependence: In aqueous media, the compound exists in equilibrium. At low pH, the protonated ammonium form (R-NH₃⁺) dominates, which is water-soluble. As the pH increases above the pKa, the equilibrium shifts towards the neutral free amine (R-NH₂). The free amine is significantly less polar and thus has much lower aqueous solubility. This principle is the foundation for extraction-based purification methods.
Experimental Protocol: Thermodynamic "Shake-Flask" Method
The shake-flask method is considered the gold standard for determining equilibrium solubility.[12] This protocol determines solubility in water at ambient temperature.
-
System Preparation:
-
Prepare a series of 20 mL glass vials with magnetic stir bars.
-
Add a precise excess of trans-4-Methylcyclohexanamine hydrochloride to each vial (e.g., 500 mg). The key is to ensure solid remains undissolved at equilibrium.
-
Add exactly 10.0 mL of purified water to each vial.
-
-
Equilibration:
-
Seal the vials and place them on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C ± 1°C).
-
Stir the suspensions for 24 hours to ensure equilibrium is reached.[13] A shorter time may result in an underestimation of solubility (kinetic solubility), while 24 hours is standard for thermodynamic solubility.[13]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a 1.0 mL aliquot from the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles. This step is critical to avoid aspirating solid material, which would invalidate the result.
-
-
Quantification (Example using HPLC):
-
Prepare a standard calibration curve of the compound in water at known concentrations.
-
Dilute the filtered aliquot with a known factor to fall within the linear range of the calibration curve.
-
Analyze the diluted sample by a validated HPLC-UV method.
-
Calculate the concentration in the original aliquot using the calibration curve and dilution factor. The result is reported in mg/mL or mol/L.
-
-
Validation:
-
The experiment should be performed in triplicate. The final reported solubility is the mean of the results.[12]
-
Acidity Constant (pKa): Understanding Ionization Behavior
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) for the conjugate acid of the amine (the cyclohexylammonium ion).[14] It is the pH at which 50% of the compound is in its ionized (R-NH₃⁺) form and 50% is in its neutral (R-NH₂) form. This parameter is crucial for predicting solubility at different pH values, designing extraction procedures, and understanding drug absorption.[14]
Rationale for Potentiometric Titration
Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[15][16] The principle involves titrating a solution of the amine hydrochloride (a weak acid) with a strong base (e.g., NaOH) and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.[15][16]
Experimental Protocol: Potentiometric pKa Determination
-
System Setup and Calibration:
-
Calibrate a pH meter and electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[15]
-
Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.
-
-
Sample Preparation:
-
Accurately weigh approximately 40 µmoles (about 6 mg) of trans-4-Methylcyclohexanamine hydrochloride and dissolve it in 20 mL of 0.15 M KCl solution.[14][15] The KCl is used to maintain a constant ionic strength throughout the titration.[15]
-
If needed, add a small amount of 0.1 M HCl to lower the starting pH to ~2, ensuring the amine is fully protonated.[15][16]
-
-
Titration Procedure:
-
Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Begin titrating with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches ~12 to ensure the full buffering region is captured.[15]
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (the point of maximum slope) by calculating the first derivative of the curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).
-
-
Validation:
-
Perform the titration in triplicate to ensure the pKa value is reproducible.[15]
-
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The physical properties of trans-4-Methylcyclohexanamine hydrochloride—namely its high melting point, pH-dependent aqueous solubility, and pKa—are defining characteristics that govern its handling, purification, and application in pharmaceutical synthesis. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of these parameters. By grounding these methodologies in their core scientific principles, researchers and development professionals can generate reliable data, leading to more efficient process optimization and higher quality assurance for this vital chemical intermediate.
References
-
trans-4-Methylcyclohexanamine hydrochloride Manufacturer and Suppliers. Scimplify.
-
trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7. Santa Cruz Biotechnology.
-
Determining pKa. Enamine.
-
Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. Home Sunshine Pharma.
-
The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Melting point determination. University of Calgary.
-
Trans-4 Methyl Cyclohexylamine Hydrochloride. Deepak Novochem Technologies Limited.
-
TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE. ChemBK.
-
Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Kaohsiung Normal University.
-
DETERMINATION OF MELTING POINTS. St. Norbert College.
-
Experiment 1 - Melting Points. University of Michigan-Dearborn.
-
cis-4-methylcyclohexanamine hydrochloride | Drug Information. PharmaCompass.com.
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health (PMC).
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
-
Aqueous Solubility Assay. Enamine.
-
Solubility of Organic Compounds. University of Toronto.
-
trans-4-Methylcyclohexyl amine. ChemicalBook.
-
1236 SOLUBILITY MEASUREMENTS. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. trans-4-Methylcyclohexanamine hydrochloride Online | trans-4-Methylcyclohexanamine hydrochloride Manufacturer and Suppliers [scimplify.com]
- 5. dntl.co.in [dntl.co.in]
- 6. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. chembk.com [chembk.com]
- 8. trans-4-Methylcyclohexyl amine | 2523-55-9 [chemicalbook.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. researchgate.net [researchgate.net]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. enamine.net [enamine.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
trans-4-Methylcyclohexanamine hydrochloride molecular weight and formula
An In-Depth Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7) is a pivotal chemical intermediate, recognized for its specific stereochemistry and versatile reactivity. As a derivative of cyclohexylamine, its hydrochloride salt form enhances stability and handling, making it indispensable in various synthetic processes. This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive exploration of its core attributes, synthesis methodologies, and critical applications, with a primary focus on its role in the pharmaceutical industry. Its significance is most notably highlighted as a cornerstone building block in the synthesis of Glimepiride, a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes.[1][2]
Physicochemical and Structural Properties
The utility of trans-4-Methylcyclohexanamine hydrochloride in complex organic synthesis is fundamentally dictated by its distinct chemical structure and physical properties. The "trans" configuration, where the methyl and amine groups are on opposite sides of the cyclohexyl ring plane, is a critical feature that influences the stereochemical outcome of the reactions in which it participates.
Key Data Summary
A compilation of the essential physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅N·HCl or C₇H₁₆ClN | [2][3][4][5] |
| Molecular Weight | 149.66 g/mol | [2][5][6][7] |
| CAS Number | 33483-65-7 | [2][3][8][9] |
| Appearance | White to off-white solid, flakes, or crystalline powder | [2][3][4] |
| Melting Point | ~260°C | [2][3][4] |
| IUPAC Name | 4-methylcyclohexan-1-amine;hydrochloride | [7][9] |
Structural Elucidation
The molecule consists of a cyclohexane ring substituted with a methyl group and an amine group. The hydrochloride salt form protonates the amine group, increasing its polarity and water solubility, which simplifies its handling in aqueous reaction media. This stability is a crucial attribute for any chemical intermediate used in rigorous, multi-step pharmaceutical synthesis processes.[2] The specific trans-stereoisomer is vital for ensuring the correct three-dimensional structure and, consequently, the therapeutic efficacy of the final active pharmaceutical ingredient (API) like Glimepiride.[1][2]
Synthesis and Manufacturing Insights
The industrial production of trans-4-Methylcyclohexanamine hydrochloride with high stereochemical purity is a critical process. The choice of synthesis route is often a balance between yield, purity, cost, and environmental impact.
Common Synthesis Pathways
Two prevalent methods for its synthesis involve catalytic hydrogenation or the isomerization of a Schiff's base followed by hydrolysis.
-
Catalytic Hydrogenation: This approach typically starts with precursors like 4-methylcyclohexene derivatives. The precursor undergoes hydrogenation to form the amine, which is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.[1][2]
-
Schiff's Base Isomerization: A more complex route involves forming a Schiff's base, which is then subjected to isomerization using a strong base. The resulting isomeric compound undergoes acid hydrolysis to yield the desired trans-4-methylcyclohexylamine salt.[8][10]
The diagram below illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis and purification of trans-4-Methylcyclohexanamine hydrochloride.
Experimental Protocol: Synthesis via Acidification and Crystallization
This protocol outlines a laboratory-scale procedure for the separation and purification of the trans-isomer from a cis/trans mixture.
-
Dissolution: Dissolve the crude mixture of 4-methylcyclohexylamine isomers in a suitable solvent like methanol.
-
Acidification: Slowly add 31% technical grade hydrochloric acid dropwise to the solution while stirring. Monitor the pH, stopping when it reaches a value between 1 and 2.[11] This converts the amines to their respective hydrochloride salts.
-
Concentration: Concentrate the solution by evaporating the solvent under reduced pressure until a solid or slurry is formed.
-
Crystallization: Add a solvent/anti-solvent system, such as methanol and acetone, to the residue.[11] The trans-isomer hydrochloride is typically less soluble and will preferentially crystallize.
-
Isolation: Cool the mixture (e.g., to 15°C) to maximize crystal formation.[11] Collect the solid product by filtration.
-
Drying: Wash the collected crystals with a small amount of cold acetone and dry under a vacuum to obtain the purified trans-4-Methylcyclohexanamine hydrochloride.
-
Purity Analysis: Assess the isomeric purity of the final product using High-Performance Liquid Chromatography (HPLC).
Core Applications in Drug Development and Beyond
The unique structural features of trans-4-Methylcyclohexanamine hydrochloride make it a valuable building block in the synthesis of complex molecules.
Keystone Intermediate for Glimepiride
The most prominent application of this compound is its role as a key starting material in the manufacture of Glimepiride.[2] Glimepiride is a third-generation sulfonylurea drug used to treat type 2 diabetes mellitus. The trans-stereochemistry of the 4-methylcyclohexylamine moiety is essential for the drug's ability to bind to its target receptor and exert its therapeutic effect.
The diagram below shows the integration of the amine into the final Glimepiride structure.
Caption: Role of trans-4-Methylcyclohexanamine hydrochloride in the synthesis of Glimepiride.
Broader Synthetic Utility
Beyond its role in Glimepiride synthesis, its reactive primary amine functionality allows it to be incorporated into a wide range of organic structures. This versatility makes it a useful intermediate in the development of other specialty chemicals, including:
-
Agrochemicals: Contributing to the creation of novel and more effective crop protection agents.[1]
-
Polymers and Fine Chemicals: Serving as a monomer or modifying agent in the production of specialized polymers and other fine chemicals for industrial use.[2]
Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of trans-4-Methylcyclohexanamine hydrochloride is paramount, especially for pharmaceutical applications. A suite of analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure and the trans-configuration.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound and, crucially, for quantifying the ratio of trans- to cis-isomers.[11]
-
Mass Spectrometry (MS): Provides information on the molecular weight, confirming the compound's identity.[12]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[12]
Access to comprehensive analytical data from suppliers is essential for quality control and regulatory compliance.[13][14]
Safety, Handling, and Storage
As a corrosive chemical, proper handling and storage procedures are mandatory to ensure laboratory safety.
Hazard Identification
According to its Safety Data Sheet (SDS), trans-4-Methylcyclohexanamine hydrochloride is classified with the following hazards:
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]
-
Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][15]
-
Avoiding Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][15]
-
Housekeeping: Avoid generating dust. Use appropriate tools to handle the solid material. Clean up spills promptly using an inert absorbent material.[9]
Storage Conditions
-
Store in a tightly closed, properly labeled container.[9]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][15]
-
The storage area should be secure and accessible only to authorized personnel.[9]
Conclusion
trans-4-Methylcyclohexanamine hydrochloride is more than a simple chemical; it is a critical enabler of modern pharmaceutical manufacturing and specialty chemical synthesis.[2] Its value is derived from a combination of its precise stereochemistry, the reactivity of its amine group, and the stability afforded by its hydrochloride salt form. For professionals in drug development and chemical research, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating innovative and life-saving products.
References
- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Vertex AI Search.
- The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. ChemicalBook.
- Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. Home Sunshine Pharma.
- trans-4-Methyl-cyclohexylamine HCl Safety D
- trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. DC Chemicals.
- TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE - Physico-chemical Properties. ChemBK.
- cis-4-methylcyclohexanamine hydrochloride | Drug Inform
- trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7. Santa Cruz Biotechnology.
- Novel synthesis process of trans-4-methylcyclohexylamine...
- 4-Methylcyclohexylamine Hydrochloride | C7H16ClN. PubChem.
- trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR. ChemicalBook.
- A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride. BLD Pharm.
- 33483-65-7 | trans-4-Methylcyclohexanamine hydrochloride. Ambeed.com.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 11. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 12. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]
- 13. 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]
- 14. 33483-65-7 | trans-4-Methylcyclohexanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 15. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
trans-4-Methylcyclohexanamine hydrochloride stability and storage conditions
Implementing a comprehensive stability testing program, beginning with forced degradation studies and culminating in a formal, multi-batch ICH-compliant study, is the only authoritative way to define a re-test period and guarantee the compound's suitability for use in cGMP manufacturing. The application of validated, stability-indicating analytical methods, primarily HPLC, is the backbone of this quality assurance process. [16][17]
References
-
DC Chemicals. (2025). trans-4-Methylcyclohexanamine MSDS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link]
-
MG Chemicals. (2025). Safety Data Sheet - High Thermal Conductivity Epoxy (Part B). Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
-
Reddit. (2022). What are amine hydrochlorides?. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
ResearchGate. (2025). Sensitive Analytical Methods for Determination of Stability of Drugs in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
ScienceDirect. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. aksci.com [aksci.com]
- 6. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. kinampark.com [kinampark.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
An In-depth Technical Guide to the Synthesis of trans-4-Methylcyclohexanamine Hydrochloride from 4-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of trans-4-Methylcyclohexanamine hydrochloride, a key intermediate in the pharmaceutical industry, notably in the production of the antidiabetic drug glimepiride.[1] The synthesis commences from the readily available starting material, 4-methylcyclohexanone. This document will delve into the prevalent synthetic strategies, with a primary focus on reductive amination, a robust and widely employed method. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of stereochemical control, purification, and analytical characterization of the final product. The information presented herein is curated to provide researchers and drug development professionals with a thorough understanding of the synthesis, enabling them to implement and adapt this procedure in their own laboratories.
Introduction: Significance and Synthetic Landscape
trans-4-Methylcyclohexanamine hydrochloride is a crucial building block in the synthesis of various specialty chemicals and agrochemicals.[1] Its primary significance, however, lies in its role as a key intermediate in the manufacture of glimepiride, an oral hypoglycemic agent used in the management of type 2 diabetes.[1] The stereochemistry of this intermediate is of paramount importance, as the trans isomer is essential for the desired pharmacological activity of the final drug product.
Several synthetic routes to trans-4-Methylcyclohexanamine have been reported, including:
-
Reduction of 4-methylcyclohexanone oxime: This classic method involves the oximation of 4-methylcyclohexanone followed by reduction, often using sodium in alcohol. However, this method can result in a mixture of cis and trans isomers.[2]
-
Catalytic Hydrogenation: Hydrogenation of various precursors, such as 4-methylcyclohexene derivatives or 4-methylcyclohexanone oxime, can yield the desired amine.[1][3]
-
Leuckart Reaction: This reaction utilizes formamide or ammonium formate to convert ketones to amines via reductive amination.[4][5] While effective, it often requires high temperatures.[4]
-
Biocatalysis: The use of transaminases for the stereoselective amination of 4-methylcyclohexanone or the deamination of the cis-isomer from a diastereomeric mixture is a promising green chemistry approach.[6][7]
-
Reductive Amination: This is a versatile and widely used method that involves the in-situ formation and reduction of an imine intermediate.[8] This guide will focus on a reductive amination approach due to its efficiency and amenability to laboratory-scale synthesis.
The Core Synthesis: Reductive Amination of 4-Methylcyclohexanone
The reductive amination of 4-methylcyclohexanone to 4-methylcyclohexanamine is a two-step process that is typically performed in a single pot. The reaction first involves the formation of an imine intermediate through the reaction of the ketone with an amine source, followed by the reduction of the imine to the desired amine.
Mechanistic Insights
The reaction proceeds through the following key steps:
-
Imine Formation: The carbonyl group of 4-methylcyclohexanone is attacked by a nucleophilic amine, such as ammonia, to form a hemiaminal intermediate. This is a reversible reaction catalyzed by acid.[9] The hemiaminal then undergoes dehydration to form an imine.[8]
-
Reduction: The imine is then reduced to the corresponding amine. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[9][10] The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent protonation yields the final amine product.[9]
The stereochemical outcome of the reaction, yielding a mixture of cis and trans isomers, is influenced by the steric hindrance of the methyl group on the cyclohexyl ring and the approach of the reducing agent. The formation of the more thermodynamically stable trans isomer is generally favored.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the synthesis of 4-methylcyclohexanamine hydrochloride from 4-methylcyclohexanone via reductive amination.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | 10.0 g |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 20.6 g |
| Methanol | CH₄O | 32.04 | 100 mL |
| Sodium Borohydride | NaBH₄ | 37.83 | 4.0 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |
| Sodium Hydroxide | NaOH | 40.00 | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Reaction Workflow
Figure 1. Experimental workflow for the synthesis of trans-4-Methylcyclohexanamine hydrochloride.
Detailed Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-methylcyclohexanone and 20.6 g of ammonium acetate in 100 mL of methanol. Stir the mixture at room temperature until all solids have dissolved.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add 4.0 g of sodium borohydride in small portions over a period of 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup and Extraction: Carefully quench the reaction by the slow addition of 50 mL of water. Adjust the pH of the solution to >12 by adding a concentrated solution of sodium hydroxide. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-methylcyclohexanamine as an oil.
-
Formation of the Hydrochloride Salt: Dissolve the crude amine in 50 mL of diethyl ether. While stirring, add a solution of ethereal hydrogen chloride dropwise until no further precipitation is observed.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether. Dry the solid in a vacuum oven to yield 4-methylcyclohexanamine hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[2]
Purification and Stereochemical Control
The crude product obtained from the synthesis is a mixture of cis and trans isomers. The separation of these isomers is crucial for applications where stereochemical purity is required.
Purification Techniques
-
Fractional Distillation: The free amine can be purified by fractional distillation to separate the cis and trans isomers based on their boiling point differences.[2]
-
Crystallization: The hydrochloride salt of the trans isomer is generally less soluble than the cis isomer in certain solvents, allowing for purification by recrystallization.[2] Solvents like C1-C5 alcohols or their esters can be used for this purpose.[2]
Strategies for Stereochemical Enrichment
-
Isomerization: A patent describes a process where a Schiff's base of 4-methylcyclohexanone is isomerized using a strong base to enrich the trans isomer before hydrolysis to the amine.[2]
-
Enzymatic Resolution: As mentioned earlier, transaminases can be employed for the kinetic resolution of the diastereomeric mixture, selectively converting the cis-isomer to the ketone, thereby enriching the trans-amine.[6][7]
Analytical Characterization
The identity and purity of the synthesized trans-4-Methylcyclohexanamine hydrochloride should be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | The melting point of the purified product should be sharp and consistent with literature values. |
| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic peaks for the methyl group, the cyclohexyl ring protons, and the amine protons. The coupling constants of the proton at C1 can help distinguish between the cis and trans isomers. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule.[11] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium salt and C-H stretching of the alkyl groups. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound.[12] |
| Gas Chromatography (GC) | GC analysis can be used to determine the ratio of cis and trans isomers in the product mixture.[2] |
Safety and Handling
-
4-Methylcyclohexanone: Flammable liquid and vapor. Causes skin and eye irritation.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of trans-4-Methylcyclohexanamine hydrochloride from 4-methylcyclohexanone via reductive amination is a practical and efficient method for obtaining this valuable pharmaceutical intermediate. This guide has provided a detailed protocol, mechanistic insights, and strategies for purification and stereochemical control. By understanding the principles and techniques outlined herein, researchers and drug development professionals can successfully synthesize and characterize this important compound, paving the way for its application in the development of life-saving therapeutics.
References
-
Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]
- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
-
PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]
-
PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
ResearchGate. (2005). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]
-
ScienceDirect. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Retrieved from [Link]
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
ResearchGate. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 3. bibrepo.uca.es [bibrepo.uca.es]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]
- 12. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis, Stereochemistry, and Application of trans-4-Methylcyclohexanamine Hydrochloride: From Classical Reductions to Modern Biocatalysis
An In-depth Technical Guide
Abstract
trans-4-Methylcyclohexanamine hydrochloride (CAS: 33483-65-7) is a pivotal alicyclic amine intermediate whose history is intrinsically linked to the increasing demand for stereochemical purity in the pharmaceutical industry. While not a household name, this compound is a cornerstone in the synthesis of critical medications, including the widely used antidiabetic drug Glimepiride and the novel antipsychotic Cariprazine.[1][2][3] This technical guide provides a comprehensive exploration of this molecule, charting its evolution from early, non-selective synthetic methods to modern, highly stereoselective catalytic and biocatalytic routes. We will dissect the fundamental challenge of cis/trans isomerism that has driven synthetic innovation, detail key experimental protocols, and illustrate its critical role as a non-negotiable building block in drug development. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis and application of this important chemical entity.
Chapter 1: Foundational Concepts: Structure and Significance
The chemistry of aliphatic and alicyclic amines has been a cornerstone of organic synthesis since the foundational work of August Wilhelm von Hofmann in the mid-19th century.[4] Within this broad class of compounds, 4-methylcyclohexanamine presents a classic case of diastereomerism. The cyclohexane ring can exist in a stable chair conformation, with the methyl and amine groups occupying either axial or equatorial positions. This gives rise to two distinct isomers: cis and trans.
In the trans isomer, the two substituents are on opposite faces of the ring, allowing both to occupy the more stable equatorial positions, minimizing steric strain. In contrast, the cis isomer forces one substituent into a sterically hindered axial position. This inherent thermodynamic stability makes the trans isomer the desired product for most pharmaceutical applications, where precise three-dimensional structure dictates biological activity.
The compound is almost exclusively handled and stored as its hydrochloride salt.[1] This salt form significantly enhances its stability, increases its water solubility, and converts the liquid freebase into a more manageable crystalline solid, simplifying its use in large-scale industrial processes.[1][5]
Chapter 2: Early Synthetic Routes & The Stereochemical Problem
The initial syntheses of 4-methylcyclohexanamine were effective at producing the molecule but created a significant downstream challenge: the separation of the desired trans isomer from the undesired cis isomer.
Method 1: Reduction of 4-Methylcyclohexanone Oxime
A historically significant method for producing 4-methylcyclohexanamine is the reduction of 4-methylcyclohexanone oxime. Early protocols employed dissolving metal reductions, such as sodium in ethanol.[6][7] While effective at reducing the oxime to the amine, this method typically yields a mixture of isomers, with the cis content often reported in the range of 8-10%.[6]
This approach carries two major drawbacks for industrial-scale production:
-
Safety Risks: The use of metallic sodium in alcohol is highly exothermic and generates explosive hydrogen gas.[6]
-
Poor Selectivity: The reaction produces a difficult-to-separate mixture of diastereomers.
Later variations described in patent literature used sodium metal in liquid ammonia at very low temperatures (-50 to -60 °C), which could achieve high yields but required specialized equipment and posed significant handling challenges, making it unsuitable for widespread industrial application.[8]
Method 2: Catalytic Hydrogenation of p-Toluidine
A more direct and industrially viable route involves the catalytic hydrogenation of the aromatic ring of p-toluidine.[9][10] This process uses a catalyst, often a noble metal like Ruthenium on a carbon support (Ru/C), to reduce the benzene ring to a cyclohexane ring under hydrogen pressure.[9][11]
Caption: Catalytic hydrogenation of p-toluidine.
While this method avoids the hazards of sodium metal, early iterations still produced cis/trans mixtures. The primary obstacle remained the purification. Classic techniques relied on fractional crystallization of the hydrochloride salt. A 1971 report noted that obtaining the pure trans isomer required triple crystallization from acetonitrile, resulting in a meager 27% yield, which is economically unfeasible for large-scale production.[6][7]
Chapter 3: The Pursuit of Purity: Innovations in Stereoselective Synthesis
The economic and quality-control imperatives of the pharmaceutical industry drove the development of novel synthetic strategies aimed at maximizing the formation of the trans isomer directly, thereby minimizing or eliminating the need for costly purification steps.
Protocol 1: Isomerization-Enhanced Reductive Amination
A clever, multi-step approach was developed that uses thermodynamic control to enrich the trans isomer. This method, detailed in patent literature, involves the reductive amination of 4-methylcyclohexanone using benzylamine.[6]
Workflow:
-
Schiff Base Formation: 4-methylcyclohexanone is reacted with benzylamine to form the corresponding N-benzyl imine (a Schiff base). This reaction produces a mixture of cis/trans isomers.
-
Base-Catalyzed Isomerization: The crucial step involves treating the imine mixture with a strong base, such as potassium tert-butoxide (t-BuOK). The base facilitates equilibration to the more thermodynamically stable trans imine.
-
Acid Hydrolysis: The enriched trans imine is then subjected to acid hydrolysis, which cleaves the benzyl group and protonates the amine, yielding trans-4-methylcyclohexanamine hydrochloride directly with high diastereomeric purity (reported as 96.2% trans).[6]
Caption: Workflow for stereoselective reductive amination.
Protocol 2: Additive-Controlled Catalytic Hydrogenation
Significant improvements to the catalytic hydrogenation of p-toluidine were also achieved. A patented process demonstrated that the addition of an alkali hydroxide, such as sodium hydroxide (NaOH), to the reaction mixture dramatically improves the selectivity for the trans isomer and reduces reaction time.[9]
Experimental Protocol:
-
Reactor Charging: A high-pressure autoclave is charged with p-toluidine, a solvent (e.g., isopropanol), a 5% Ruthenium on carbon (Ru/C) catalyst, and 1-5 parts by weight of an alkali hydroxide.[9][11]
-
Inerting and Pressurization: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen to 2-8 MPa.[9]
-
Reaction: The mixture is heated to 100-140 °C with vigorous stirring for 3-5 hours.[9]
-
Workup: After cooling and venting, the catalyst is removed by filtration. The solvent is evaporated, and the resulting amine is treated with hydrochloric acid to precipitate the hydrochloride salt.
This method provides the desired trans product in high yield and selectivity, representing a major advancement in the industrial production of this intermediate.[9]
Chapter 4: The Biocatalytic Frontier: Enzymatic Routes to Absolute Purity
The most recent and sophisticated advance in producing stereopure trans-4-substituted cyclohexylamines comes from the field of biocatalysis. Research published in 2024 details the use of transaminase enzymes to achieve exceptional levels of purity.[2][3]
The most innovative strategy employs a concept called dynamic kinetic resolution via selective deamination . Instead of trying to form only the trans isomer, this process starts with a standard, chemically synthesized cis/trans mixture. A specific transaminase enzyme is chosen that selectively recognizes and deaminates (converts back to the ketone) the unwanted cis-amine.
Caption: Biocatalytic enrichment of the trans-isomer.
Because the amination of the ketone intermediate is reversible, the system is constantly re-forming the cis/trans mixture from the ketone. However, the enzyme continuously removes the cis isomer, effectively pulling the equilibrium of the entire system towards the accumulation of the thermodynamically stable and enzymatically untouched trans-amine. This process can produce the target trans isomer with a diastereomeric excess (de) greater than 99%, a level of purity that is difficult to achieve with classical chemical methods.[2][3] This breakthrough is particularly vital for the synthesis of next-generation pharmaceuticals like Cariprazine.[2]
Chapter 5: Core Applications in Drug Development
The stringent demand for pure trans-4-methylcyclohexanamine hydrochloride is driven almost entirely by its role as a non-interchangeable building block in active pharmaceutical ingredients (APIs).
Table 1: Key Pharmaceutical Applications
| Drug Name | Therapeutic Class | Role of Intermediate |
|---|---|---|
| Glimepiride | Antidiabetic (Sulfonylurea) | An indispensable precursor, typically converted to trans-4-methylcyclohexyl isocyanate for coupling.[1][5][7][12] |
| Cariprazine | Antipsychotic | Forms a key part of the molecule's core structure, essential for its pharmacological activity.[2][3] |
The specific trans stereochemistry is critical; using a cis/trans mixture would lead to the formation of drug-related impurities that are difficult to remove and could have different toxicological or pharmacological profiles, making it unacceptable under regulatory guidelines.
Chapter 6: Analytical & Physical Data
Proper identification and quality control are paramount. A combination of chromatographic and spectroscopic techniques is used to confirm identity and assess isomeric purity.
Table 2: Compound Properties and Identifiers
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | trans-4-Methylcyclohexanamine hydrochloride | [13] |
| CAS Number | 33483-65-7 | [13][14] |
| Molecular Formula | C₇H₁₅N · HCl | [14] |
| Molecular Weight | 149.66 g/mol | [14] |
| Appearance | White crystalline solid | [6] |
| Free Base CAS | 2523-55-9 (trans) | [15] |
| cis/trans Mixture CAS | 6321-23-9 | [16][17] |
| Purity Analysis | GC, HPLC, NMR |[6][13][18] |
Conclusion
The history of trans-4-methylcyclohexanamine hydrochloride is a compelling narrative of chemical innovation driven by practical need. Its evolution from a component in a difficult-to-separate isomeric mixture to a highly pure, selectively synthesized intermediate showcases the progress of synthetic organic chemistry. Early methods, while functional, were hampered by low selectivity and safety concerns. The development of stereoselective catalytic hydrogenation and isomerization-based reductive amination marked a significant leap forward for industrial-scale production. Today, the advent of biocatalysis offers a pathway to near-perfect stereochemical purity, meeting the ever-increasing standards of the pharmaceutical industry. This small molecule serves as a powerful example of how the pursuit of a single, pure chemical entity can spur decades of scientific advancement, enabling the production of life-changing medicines.
References
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024-04-18). PubMed Central. [Link]
- Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation.
-
The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Preparation method of trans-4-methyl cyclohexylamine.
- Method for producing 4-substituted cis-cyclohexylamine.
-
Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Medium. [Link]
- Preparation method of cis-4-methylcyclohexylamine.
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]
- A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
cis-4-methylcyclohexanamine hydrochloride | Drug Information. PharmaCompass.com. [Link]
-
Molar fractions against time for the hydrogenation of p-toluidine using Rh/CNT as catalyst. ResearchGate. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Amine - Occurrence, Sources. Britannica. [Link]
-
cis-4-Methylcyclohexanamine hydrochloride - [M46505]. Synthonix. [Link]
- Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines. Books.
-
Patent Application Publication: US 2007/0082943 A1. Googleapis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]
- 14. scbt.com [scbt.com]
- 15. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 16. scbt.com [scbt.com]
- 17. 4-Methylcyclohexylamin, Mischung aus cis und trans 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Core Key Intermediates in the Synthesis of Glimepiride
This guide provides a comprehensive technical overview of the synthesis of the pivotal intermediates in the manufacturing of Glimepiride, a potent second-generation sulfonylurea oral hypoglycemic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate synthetic pathways, offering not just protocols but also the underlying chemical principles and field-proven insights that govern these processes. Our focus is to bridge the gap between theoretical knowledge and practical application, ensuring a thorough understanding of the synthesis of this critical antidiabetic drug.
Introduction to Glimepiride and its Synthetic Strategy
Glimepiride is a cornerstone in the management of type 2 diabetes mellitus, exerting its therapeutic effect by stimulating insulin release from pancreatic β-cells and improving peripheral insulin sensitivity. The molecular architecture of Glimepiride is a testament to the elegance of organic synthesis, comprising a central sulfonylurea moiety flanked by a substituted pyrrolinone ring system and a trans-4-methylcyclohexyl group. A convergent synthesis strategy is typically employed for its industrial production, which relies on the efficient preparation of several key intermediates. This guide will meticulously dissect the synthesis of these crucial building blocks.
The overall synthetic approach for Glimepiride can be visualized as the assembly of three primary intermediates:
-
3-Ethyl-4-methyl-3-pyrrolin-2-one : The heterocyclic core of the molecule.
-
4-(2-Aminoethyl)benzenesulfonamide : The sulfonamide-bearing aromatic component.
-
trans-4-Methylcyclohexyl isocyanate : The cycloaliphatic fragment that completes the sulfonylurea linkage.
The successful synthesis of Glimepiride hinges on the high purity and yield of these intermediates. The following sections will provide a detailed exposition of their individual syntheses.
Diagram of the Overall Synthetic Pathway for Glimepiride
Caption: Convergent synthesis of Glimepiride from its key intermediates.
Part 1: Synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one
This α,β-unsaturated lactam is a critical building block in the synthesis of Glimepiride, forming the heterocyclic portion of the final molecule.[1] Its synthesis requires careful control to ensure high purity and yield.
Synthetic Pathway Overview
One of the industrially viable methods for the synthesis of 3-ethyl-4-methyl-3-pyrrolin-2-one involves the reductive cyclization of 2-ethyl-3-hydroxy-3-cyanobutyric acid ethyl ester.[2] This approach is favored for its efficiency and the availability of starting materials.
Caption: Synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one.
Detailed Experimental Protocol
Step 1: Reductive Cyclization and Hydrolysis
-
Reaction Setup: A high-pressure autoclave is charged with 2-ethyl-3-hydroxy-3-cyanobutyric acid ethyl ester and a suitable solvent, such as ethanol. A heterogeneous catalyst, for instance, a supported cobalt or nickel catalyst on an alumina carrier, is added.[2]
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to a pressure of 0.1-2.0 MPa.[2] The reaction mixture is heated to a temperature between 30-150°C with vigorous stirring.[2]
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The filtrate, containing the cyclized product, is then subjected to hydrolysis, typically by treatment with a base like sodium carbonate, to yield 3-ethyl-4-methyl-3-pyrrolin-2-one.[2]
-
Purification: The crude product is purified by distillation under reduced pressure or recrystallization from an appropriate solvent to afford the final product with high purity.
Scientific Rationale and Field Insights
The choice of a heterogeneous catalyst is crucial for industrial scalability, allowing for easy separation and potential recycling. The reductive cyclization proceeds through the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization with the ester functionality to form the lactam ring. The subsequent hydrolysis step ensures the removal of any remaining protecting groups and finalizes the formation of the desired pyrrolinone. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and minimize the formation of by-products.
| Parameter | Typical Value |
| Starting Material | 2-Ethyl-3-hydroxy-3-cyanobutyric acid ethyl ester |
| Catalyst | Co/Al2O3 or Ni/Al2O3 |
| Hydrogen Pressure | 0.1 - 2.0 MPa |
| Temperature | 30 - 150 °C |
| Typical Yield | >85% |
| Purity (by HPLC) | >99% |
Part 2: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide
This intermediate provides the crucial sulfonamide functionality and the ethylphenyl linker. Its synthesis is a multi-step process starting from the readily available β-phenylethylamine.[3]
Synthetic Pathway Overview
The synthesis involves four main steps: acetylation of the amino group, chlorosulfonation of the aromatic ring, amination of the sulfonyl chloride, and finally, hydrolysis of the acetyl group to liberate the primary amine.
Caption: Multi-step synthesis of 4-(2-Aminoethyl)benzenesulfonamide.
Detailed Experimental Protocol
Step 1: Acetylation of β-Phenylethylamine
-
β-Phenylethylamine is reacted with acetic anhydride, often without a solvent or in an inert solvent like chloroform.[3][4] The reaction is typically exothermic and may require initial cooling.
-
The mixture is then stirred at room temperature or with gentle heating to ensure complete reaction.
-
The resulting N-acetyl-β-phenylethylamine is isolated by removal of the solvent and any excess reagents.
Step 2: Chlorosulfonation
-
The N-acetyl-β-phenylethylamine is added portion-wise to an excess of chlorosulfonic acid at a low temperature (0-10°C) to control the exothermic reaction.[5]
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete sulfonation, primarily at the para position due to the directing effect of the ethylamino group.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice, which precipitates the 4-(N-acetylaminoethyl)benzenesulfonyl chloride.
-
The solid product is collected by filtration and washed with cold water.
Step 3: Amination
-
The crude sulfonyl chloride is treated with aqueous ammonia.[6] The reaction is typically carried out in a suitable solvent like acetone at room temperature.
-
The sulfonamide product, 4-(2-acetylaminoethyl)benzenesulfonamide, precipitates from the reaction mixture and is collected by filtration.
Step 4: Hydrolysis
-
The acetyl group is removed by hydrolysis under either acidic or basic conditions. For instance, the compound can be refluxed with aqueous hydrochloric acid.[6]
-
After the reaction is complete, the solution is neutralized to precipitate the final product, 4-(2-aminoethyl)benzenesulfonamide.
-
The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Scientific Rationale and Field Insights
The initial acetylation step is crucial to protect the amino group from reacting with chlorosulfonic acid in the subsequent step. Acetic anhydride is an efficient and cost-effective acetylating agent.[7] Chlorosulfonation is a classic electrophilic aromatic substitution reaction. The use of excess chlorosulfonic acid serves as both the reagent and the solvent. The reaction is highly regioselective for the para position due to steric hindrance at the ortho positions. The final hydrolysis step to deprotect the amino group is a standard procedure, and the choice between acidic or basic conditions can depend on the overall process and desired purity profile.
| Step | Reagents | Key Conditions |
| Acetylation | β-Phenylethylamine, Acetic Anhydride | Room temperature or gentle heating |
| Chlorosulfonation | N-Acetyl-β-phenylethylamine, Chlorosulfonic Acid | 0-10°C initially, then room temperature |
| Amination | Sulfonyl Chloride, Aqueous Ammonia | Room temperature |
| Hydrolysis | Acetylated Sulfonamide, HCl or NaOH | Reflux |
| Overall Yield | ~60-70% | |
| Purity (by HPLC) | >99% |
Part 3: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide
This advanced intermediate is formed through the crucial coupling of the two previously synthesized building blocks.
Synthetic Pathway Overview
The most direct route involves the reaction of 3-ethyl-4-methyl-3-pyrrolin-2-one with an activated form of 4-(2-aminoethyl)benzenesulfonamide, often involving an isocyanate. An alternative patented method utilizes an N-activated pyrrolinone derivative.[8]
Caption: Synthesis of the advanced sulfonamide intermediate.
Detailed Experimental Protocol
-
Activation and Coupling: In a preferred industrial method, 3-ethyl-4-methyl-3-pyrrolin-2-one is reacted with 4-(2-aminoethyl)benzenesulfonamide in the presence of a coupling agent that forms an in-situ activated species, or by converting one of the reactants to a more reactive form. For instance, reacting 3-ethyl-4-methyl-3-pyrrolin-2-one with 4-nitrophenyl chloroformate to form an activated intermediate, which is then reacted with 4-(2-aminoethyl)benzenesulfonamide.[8]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent such as acetone or toluene at reflux temperature.[9]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with a suitable solvent, and dried.
-
Purification: The crude product can be purified by recrystallization from a solvent such as methanol to achieve high purity.[10]
Scientific Rationale and Field Insights
The direct amidation of the lactam nitrogen of 3-ethyl-4-methyl-3-pyrrolin-2-one is not straightforward. Therefore, an activation strategy is necessary. The use of 4-nitrophenyl chloroformate creates a highly reactive N-acyloxycarbonyl derivative of the pyrrolinone, which readily undergoes nucleophilic attack by the amino group of the sulfonamide. This method provides high yields and a product with excellent purity, which is critical for the subsequent final step in Glimepiride synthesis.[8]
| Parameter | Typical Value |
| Key Reactants | 3-Ethyl-4-methyl-3-pyrrolin-2-one, 4-(2-Aminoethyl)benzenesulfonamide, Activating Agent (e.g., 4-nitrophenyl chloroformate) |
| Solvent | Acetone, Toluene |
| Temperature | Reflux |
| Typical Yield | >90% |
| Purity (by HPLC) | >99% |
Part 4: Synthesis of trans-4-Methylcyclohexyl Isocyanate
The stereochemistry of this intermediate is of paramount importance, as the trans isomer is essential for the pharmacological activity of Glimepiride.
Synthetic Pathway Overview
The synthesis begins with the reduction of 4-methylcyclohexanone oxime to a mixture of cis and trans 4-methylcyclohexylamine. The desired trans isomer is then isolated and converted to the isocyanate.
Caption: Synthesis of trans-4-Methylcyclohexyl Isocyanate.
Detailed Experimental Protocol
Step 1: Reduction of 4-Methylcyclohexanone Oxime
-
4-Methylcyclohexanone oxime is synthesized by the condensation of 4-methylcyclohexanone with hydroxylamine hydrochloride.[11]
-
The oxime is then reduced to 4-methylcyclohexylamine. A common method is the reduction with sodium metal in ethanol, which typically yields a mixture of cis and trans isomers.[12] Catalytic hydrogenation over a rhodium or ruthenium catalyst can also be employed and may offer better stereoselectivity.[11]
Step 2: Isomer Separation
-
The separation of the trans isomer from the cis isomer is a critical step. This can be achieved by fractional distillation or by forming a salt (e.g., hydrochloride or pivalate) and selectively crystallizing the salt of the trans isomer.[12][13]
Step 3: Conversion to Isocyanate
-
trans-4-Methylcyclohexylamine is converted to the corresponding isocyanate. While phosgene has been traditionally used, a safer and more manageable alternative is the use of triphosgene.[14][15][16]
-
The reaction is typically carried out in an inert solvent like dichloromethane or toluene in the presence of a base such as triethylamine to neutralize the HCl generated.[15]
-
The reaction mixture is stirred at a controlled temperature, and upon completion, the product is isolated by filtration of the triethylamine hydrochloride salt and removal of the solvent. The crude isocyanate can be purified by distillation.
Scientific Rationale and Field Insights
The reduction of the oxime to the amine is a standard transformation. The stereochemical outcome of the reduction is influenced by the choice of reducing agent and reaction conditions. The separation of the trans isomer is crucial, and crystallization of a suitable salt is often the most effective method on an industrial scale. The use of triphosgene as a phosgene substitute is a significant process safety improvement. Triphosgene is a solid and therefore easier to handle than gaseous phosgene. In the presence of a base, it generates phosgene in situ, which then reacts with the amine to form the isocyanate.
| Step | Key Reagents | Key Conditions |
| Oxime Reduction | 4-Methylcyclohexanone Oxime, Na/Ethanol or H2/Catalyst | Reflux or high pressure |
| Isomer Separation | cis/trans-Amine mixture, Acid for salt formation | Crystallization |
| Isocyanate Formation | trans-4-Methylcyclohexylamine, Triphosgene, Triethylamine | 0°C to room temperature |
| Overall Yield | Variable, dependent on separation efficiency | |
| Purity (trans-isomer) | >99.5% |
Conclusion
The synthesis of Glimepiride is a well-refined process that relies on the efficient and high-purity production of its key intermediates. This guide has provided a detailed technical overview of the synthesis of 3-ethyl-4-methyl-3-pyrrolin-2-one, 4-(2-aminoethyl)benzenesulfonamide, and trans-4-methylcyclohexyl isocyanate. By understanding the underlying chemical principles and the rationale behind the chosen synthetic routes, researchers and drug development professionals can better appreciate the intricacies of pharmaceutical manufacturing and innovate upon existing methodologies. The continuous improvement of these synthetic processes is vital for ensuring the availability of high-quality, affordable medications for patients worldwide.
References
- Zentiva, a.s. (2007). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. CZ2005230A3. Google Patents.
-
ResearchGate. (n.d.). Scalable Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: An Important Building Block of the Antidiabetic Drug Glimepiride. Retrieved from [Link]
- Jiang, J. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A. Google Patents.
- Reddy, M. S., et al. (2007). Process for preparation of substantially pure glimepiride. US 2007/0082943 A1. Google Patents.
-
Organic Syntheses. (n.d.). S,S-DI(PYRIDIN-2-YL) CARBONODITHIOATE. Retrieved from [Link]
- Liu, Y. (2011). Preparation method of trans-4-methyl cyclohexylamine. CN102001950A. Google Patents.
- Vertex AI Search. (n.d.). 3-Ethyl-4-methyl-3-pyrrolin-2-one: A Key Pharmaceutical Intermediate for Glimepiride Synthesis.
- Chen, J., & Chen, G. (2004). Process for the synthesis of p-methyl cyclohexyl isocyanate. CN1521162A. Google Patents.
-
ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). High-Quality 3-Ethyl-4-Methyl-3-Pyrrolin-2-One (CAS: 766-36-9). Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Retrieved from [Link]
- Henan Alfa Chemical Co., Ltd. (n.d.). Preparation method of cyclohexyl isocyanate. CN111548287A. Google Patents.
- CN109678726A. (n.d.). A kind of method of synthesis of trans -4- methyl cyclohexylamine. Google Patents.
- CN101693200B. (n.d.). Method for synthesizing glimepiride key intermediate. Google Patents.
- Sun Pharmaceutical Industries Ltd. (2006). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. US7132444B2. Google Patents.
-
PubChem. (n.d.). 4-(2-((3-Ethyl-4-methyl-2-oxo-pyrrolin-1-yl)carboxamido)ethyl)benzenesulfonamide). Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLDIMETHYLAMINE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
- Reddy, M. S., et al. (2007). Process for preparation of substantially pure glimepiride. US20070082943A1. Google Patents.
-
ResearchGate. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). The suspected reaction mechanism of acetylation. Retrieved from [Link]
-
ResearchGate. (2014). How to carry out a sulfonation reaction? Retrieved from [Link]
-
YouTube. (2024). Acylation of an amine using acetic anhydride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Chlorosulfonation of Acetanilide to Obtain. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chlorosulfonation of N-Arylmaleimides. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101693200B - Method for synthesizing glimepiride key intermediate - Google Patents [patents.google.com]
- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]
- 9. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 10. 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
The Pivotal Role of trans-4-Methylcyclohexanamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of the synthesis, applications, and medicinal chemistry significance of trans-4-methylcyclohexanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work. We will delve into its critical role as a key building block, particularly in the synthesis of the widely-used antidiabetic drug, Glimepiride, and explore its broader potential in the development of novel therapeutic agents.
Physicochemical Properties and Stereochemical Importance
Trans-4-methylcyclohexanamine hydrochloride (CAS RN: 33483-65-7) is the hydrochloride salt of the trans-isomer of 4-methylcyclohexylamine.[1] Its chemical structure, characterized by a cyclohexane ring with a methyl group and an amine group in a trans configuration, is fundamental to its utility in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility, making it easier to handle in various synthetic procedures.[2]
Table 1: Physicochemical Properties of trans-4-Methylcyclohexanamine Hydrochloride
| Property | Value |
| Molecular Formula | C₇H₁₅N·HCl |
| Molecular Weight | 149.66 g/mol [3] |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 260 °C[2] |
| Solubility | Soluble in water |
| Stereochemistry | trans configuration |
The trans stereochemistry is of paramount importance. In many of its applications, particularly in the synthesis of Glimepiride, the specific spatial arrangement of the methyl and amine groups on the cyclohexane ring is crucial for the biological activity of the final drug molecule.[4][5] The rigidity of the cyclohexane ring in the chair conformation locks the substituents into equatorial and axial positions, and the trans isomer ensures the correct orientation for binding to the target protein.
Synthesis of trans-4-Methylcyclohexanamine Hydrochloride
Several synthetic routes to obtain high-purity trans-4-methylcyclohexanamine hydrochloride have been developed. A common and effective method involves the isomerization of a Schiff's base followed by acid hydrolysis. This process is designed to maximize the yield of the desired trans isomer.
Experimental Protocol: Synthesis via Schiff's Base Isomerization[6]
Objective: To synthesize trans-4-methylcyclohexanamine hydrochloride with a high isomeric purity.
Materials:
-
4-methylcyclohexanone
-
Benzylamine
-
Strong base (e.g., potassium tert-butoxide)
-
Solvent (e.g., tetrahydrofuran)
-
Hydrochloric acid (mineral acid)
-
Dichloromethane
-
Methanol
-
Pivalic acid (for purification)
-
Hexane
Procedure:
-
Formation of Schiff's Base: React 4-methylcyclohexanone with benzylamine to form the corresponding Schiff's base. This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation.
-
Isomerization: Treat the Schiff's base with a strong base, such as potassium tert-butoxide, in a suitable solvent like tetrahydrofuran. This step is crucial for isomerizing the mixture to favor the trans configuration.
-
Acid Hydrolysis: Subject the isomerized compound to acid hydrolysis using a mineral acid like hydrochloric acid. This cleaves the imine bond and protonates the amine, yielding the hydrochloride salt of trans-4-methylcyclohexanamine.[6]
-
Purification (optional but recommended):
-
The crude hydrochloride salt can be further purified to increase the isomeric purity.
-
One method involves converting the amine to its pivalate salt by reacting it with pivalic acid.
-
The trans-4-methylcyclohexylamine pivalate can then be selectively crystallized from a solvent such as hexane.
-
Finally, the purified pivalate salt is converted back to the hydrochloride salt by treatment with hydrochloric acid.
-
Diagram 1: Synthetic Workflow for trans-4-Methylcyclohexanamine Hydrochloride
Caption: A generalized workflow for the synthesis of high-purity trans-4-Methylcyclohexanamine hydrochloride.
The Cornerstone Application: Synthesis of Glimepiride
The most prominent role of trans-4-methylcyclohexanamine hydrochloride in medicinal chemistry is as a pivotal intermediate in the synthesis of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[2][4][5][7] Glimepiride functions by stimulating the release of insulin from pancreatic β-cells and increasing the sensitivity of peripheral tissues to insulin.[7]
The synthesis of Glimepiride involves the coupling of the trans-4-methylcyclohexyl moiety with a substituted benzenesulfonylurea core. The trans-4-methylcyclohexanamine hydrochloride is typically converted to the corresponding isocyanate, which then reacts with the sulfonamide intermediate.
Experimental Protocol: Synthesis of Glimepiride[8][9]
Objective: To synthesize Glimepiride using trans-4-methylcyclohexanamine hydrochloride as a key intermediate.
Materials:
-
trans-4-Methylcyclohexanamine hydrochloride
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
-
Toluene
-
4-dimethylaminopyridine (DMAP)
Procedure:
-
Formation of Isocyanate: Convert trans-4-methylcyclohexanamine (obtained by neutralizing the hydrochloride salt) to trans-4-methylcyclohexyl isocyanate. This is often achieved by reacting the amine with phosgene or a safer alternative like triphosgene in an inert solvent.
-
Coupling Reaction:
-
In a reaction vessel, dissolve 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide in toluene.
-
Add trans-4-methylcyclohexyl isocyanate and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to reflux.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to allow the Glimepiride to precipitate.
-
Filter the solid product and wash it with toluene.
-
The crude Glimepiride can be further purified by recrystallization from a suitable solvent system to obtain the final, high-purity active pharmaceutical ingredient (API).
-
Diagram 2: Role of trans-4-Methylcyclohexanamine in Glimepiride Synthesis
Caption: The reaction pathway illustrating the conversion of trans-4-Methylcyclohexanamine hydrochloride to a key isocyanate intermediate for Glimepiride synthesis.
Structure-Activity Relationship (SAR) Insights
The specific structure of trans-4-methylcyclohexanamine is crucial for the pharmacological activity of Glimepiride. Structure-activity relationship studies on sulfonylureas have revealed the importance of the substituents on the urea group for their interaction with the sulfonylurea receptor (SUR) on pancreatic β-cells.[5]
-
The Cyclohexyl Ring: The lipophilic cyclohexyl ring of Glimepiride contributes significantly to its high binding affinity for the SUR1 subtype, which is predominantly found in pancreatic β-cells.[5] This lipophilicity is a key factor in the drug's potency.
-
The trans-Configuration: The trans orientation of the methyl group relative to the point of attachment to the urea functionality is critical for optimal binding to the receptor. The cis-isomer of Glimepiride is considered an impurity and has significantly lower therapeutic efficacy.[4]
-
The Methyl Group: Exchanging the cyclohexyl ring for a smaller alkyl group, such as a methyl group, has been shown to drastically reduce the binding affinity for SUR1.[5] This underscores the importance of the bulky and lipophilic nature of the 4-methylcyclohexyl group.
These SAR insights highlight the deliberate design of the trans-4-methylcyclohexyl moiety in Glimepiride to achieve high potency and selectivity. For medicinal chemists, this serves as a valuable case study on how a seemingly simple building block can have a profound impact on the pharmacological profile of a drug.
Broader Applications and Future Directions
While its role in Glimepiride synthesis is well-established, the utility of trans-4-methylcyclohexanamine and its derivatives extends to other areas of medicinal chemistry. The cyclohexylamine scaffold is present in a variety of bioactive molecules, including mucolytics, analgesics, and bronchodilators.[8]
Emerging research has also pointed to the potential of trans-4-methylcyclohexanamine derivatives in other therapeutic areas:
-
Antiparasitic Agents: Trans-4-methylcyclohexanamine has been identified as a useful intermediate for the development of inhibitors of enzymes from Trypanosoma cruzi, the parasite responsible for Chagas disease.[9]
-
Enzyme Inhibition: It has been reported as a potent inhibitor of spermidine synthase, an enzyme involved in cell growth and proliferation, suggesting its potential as a scaffold for developing anticancer or anti-infective agents.[8]
The unique stereochemical and physicochemical properties of trans-4-methylcyclohexanamine hydrochloride make it a valuable and versatile building block for the synthesis of diverse compound libraries for drug discovery. Its rigid, lipophilic structure can be exploited to probe the binding pockets of various biological targets.
Conclusion
Trans-4-methylcyclohexanamine hydrochloride is a cornerstone intermediate in medicinal chemistry, with its significance firmly established through its indispensable role in the synthesis of the antidiabetic drug Glimepiride. The stereochemical integrity of this molecule is paramount to the efficacy of the final pharmaceutical product. Beyond this well-known application, the trans-4-methylcyclohexyl scaffold holds promise for the development of novel therapeutic agents in a range of disease areas. This guide has provided a comprehensive overview of its synthesis, key applications, and the structure-activity relationships that underscore its importance, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- Vertex AI Search. (n.d.). Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl.
- Google Patents. (2007). Process for preparation of substantially pure glimepiride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis.
- Google Patents. (2018). GLIMEPIRIDE.
-
Justia Patents. (2007). Method of manufacturing glimepiride and the respective intermediate. Retrieved January 6, 2026, from [Link]
-
Schwanstecher, C., et al. (2002). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. British Journal of Pharmacology, 136(5), 653-661. Retrieved January 6, 2026, from [Link]
-
Shirahata, A., Morohoshi, T., & Samejima, K. (1988). Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. Chemical & Pharmaceutical Bulletin, 36(8), 3220-3222. Retrieved January 6, 2026, from [Link]
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.
- Google Patents. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
-
PubChem. (n.d.). Glimepiride. Retrieved January 6, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. trans-4-Methylcyclohexylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 7. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Therapeutic Potential of trans-4-Methylcyclohexanamine Hydrochloride Derivatives
Abstract
The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. Among these, trans-4-Methylcyclohexanamine hydrochloride stands out as a versatile and stereochemically defined building block. While its primary established role is as a key intermediate in the synthesis of the antidiabetic drug Glimepiride, its derivatives hold significant, and often underexplored, potential across multiple therapeutic domains.[1][2] This guide provides a comprehensive technical overview of the rationale, synthesis, and potential applications of novel derivatives based on this core structure. We will explore its utility in developing agents for cardiovascular disease, neurological disorders, and infectious diseases, grounded in established chemical principles and supported by preclinical evidence. This document is intended to serve as a foundational resource for researchers aiming to leverage the unique structural and chemical properties of trans-4-Methylcyclohexanamine for next-generation drug discovery.
The Core Moiety: Understanding trans-4-Methylcyclohexanamine
The therapeutic promise of any derivative begins with the parent structure. Trans-4-Methylcyclohexanamine hydrochloride (CAS 33483-65-7) is an amine hydrochloride salt characterized by a cyclohexane ring with a methyl group and an amino group in a trans configuration.[2][3]
-
Stereochemistry is Key: The trans orientation of the methyl and amino groups at the 1 and 4 positions creates a specific three-dimensional geometry. This spatial arrangement is critical as it dictates how a derivative will bind to its biological target (e.g., an enzyme active site or a receptor pocket). The rigidity of the cyclohexane ring, compared to a linear alkyl chain, reduces the number of possible conformations, which can lead to higher binding affinity and selectivity.
-
The Amine as a Reactive Handle: The primary amine group is a nucleophilic and basic center, making it an ideal point for chemical modification. It serves as a versatile handle for introducing a wide array of functional groups through reactions like acylation, alkylation, sulfonylation, and reductive amination, allowing for the systematic exploration of the chemical space around the core scaffold.
-
Physicochemical Properties: The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle in synthesis and formulation.[2]
The established use of this compound as an indispensable building block for the antidiabetic drug Glimepiride underscores its industrial relevance and the reliability of its supply chain for high-purity material.[1][2]
General Synthesis of the Parent Compound
Achieving high diastereomeric purity of the trans isomer is the most critical aspect of synthesizing the starting material. Several methods have been established to this end. A common and effective industrial approach involves a multi-step process that ensures stereochemical control.
Caption: A generalized workflow for the synthesis of high-purity trans-4-Methylcyclohexanamine HCl.[4]
Potential Therapeutic Applications & Derivatization Strategies
The true potential of this scaffold lies in its derivatization. By modifying the amine group, researchers can tune the molecule's properties to interact with various biological targets.
Neurological and CNS Disorders
The cyclohexylamine framework is a well-established pharmacophore for centrally acting agents. Arylcyclohexylamines, such as ketamine and phencyclidine, are known N-methyl-D-aspartate (NMDA) receptor antagonists with potent dissociative and anesthetic properties.[5] This precedent suggests that derivatives of trans-4-methylcyclohexanamine could be rationally designed to target neurological pathways.
Potential Targets & Applications:
-
Antipsychotics: The antipsychotic drug Cariprazine, used for schizophrenia and bipolar disorder, contains a trans-4-substituted cyclohexane-1-amine structural element, highlighting the scaffold's compatibility with targets in psychosis pathways.[6][7]
-
Analgesics: Studies on phenyl-substituted aminomethylcyclohexanols have demonstrated a clear structure-activity relationship for analgesic effects.[8] The introduction of an aryl group, particularly with meta-position oxygen-containing substituents, has been shown to improve analgesic activity.[8]
-
NMDA Receptor Modulators: For conditions like treatment-resistant depression or neuropathic pain, derivatives could be designed to modulate NMDA receptor activity, potentially offering a different pharmacokinetic and side-effect profile compared to existing arylcyclohexylamines.[5]
Experimental Protocol: Screening for Analgesic Activity
-
Synthesis: Synthesize a library of derivatives by reacting trans-4-methylcyclohexanamine HCl with various substituted benzaldehydes via reductive amination to yield N-benzyl derivatives.
-
Primary In Vivo Screen (Hot Plate Test):
-
Administer test compounds to mice at varying doses (e.g., 10, 30, 100 mg/kg, i.p.).
-
Place mice on a hot plate maintained at 55 ± 0.5 °C.
-
Measure the latency to a pain response (e.g., licking paws, jumping).
-
A significant increase in latency compared to a vehicle control group indicates potential analgesic activity.
-
-
Secondary In Vivo Screen (Tail-Flick Test):
-
Use a tail-flick apparatus that applies radiant heat to the mouse's tail.
-
Measure the time taken for the mouse to flick its tail away from the heat source.
-
This test confirms central analgesic effects.
-
-
Mechanistic Study (Receptor Binding Assay):
-
Perform competitive binding assays using radiolabeled ligands for opioid receptors (μ, δ, κ) and NMDA receptors to determine the derivative's binding affinity and selectivity.
-
Cardiovascular Disease
Perhexiline, a cyclohexylaralkylamine derivative, has been used for its anti-anginal properties. Research into related compounds has shown that this class can exhibit potent cardiovascular effects, including alpha-adrenolytic activity and calcium channel antagonism.[9] These mechanisms are cornerstones of treatment for hypertension and coronary artery disease.
Derivatization Strategy: The synthesis of analogs related to perhexiline involves introducing bulky lipophilic groups to the amine. For instance, reacting trans-4-methylcyclohexanamine with a substituted phenethyl bromide could yield compounds with potential cardiovascular activity. The goal is to optimize for efficacy (e.g., increased coronary blood flow) while reducing the toxicity associated with earlier compounds in this class.[9]
Table 1: Hypothetical Screening Data for Cardiovascular Derivatives
| Compound ID | R-Group on Amine | α-Adrenoceptor Binding IC₅₀ (nM) | Ca²⁺ Channel Blocking IC₅₀ (nM) | Acute Toxicity LD₅₀ (mg/kg, mouse) |
| T4M-CV-001 | 2-Phenethyl | 150 | 320 | >500 |
| T4M-CV-002 | 2-Cyclohexylethyl | 85 | 110 | 350 |
| T4M-CV-003 | 2-(p-Tolyl)ethyl | 92 | 155 | 420 |
| Perhexiline | (Reference) | 120 | 95 | 200 |
Antiviral and Antimicrobial Applications
The utility of the scaffold extends to infectious diseases. While less explored, existing literature provides compelling starting points.
-
Antiviral (Hepatitis C): Trans-4-methylcyclohexylamine has been identified as a component in the synthesis of inhibitors for the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[10]
-
Antibacterial/Antimycobacterial: Numerous studies have demonstrated that derivatives of cyclohexane-diamines possess significant antibacterial activity, including against multidrug-resistant strains like MRSA and Mycobacterium tuberculosis.[11] The key to their activity often lies in the substitution pattern, with symmetrical trans-1,4-diamine derivatives showing particular promise. While our core is a mono-amine, this suggests that dimerization or the addition of a second amine-containing moiety could be a fruitful strategy.
Experimental Workflow: Antimicrobial Screening
Caption: A standard cascade for screening novel compounds for antimicrobial activity.
Conclusion and Future Directions
Trans-4-Methylcyclohexanamine hydrochloride is far more than a simple intermediate for a single drug. It is a stereochemically defined, readily available, and highly versatile scaffold for drug discovery. Its proven success in the antidiabetic field provides a strong foundation of safety and scalability. By applying rational drug design and modern screening methodologies, derivatives of this compound present significant opportunities in areas of high unmet medical need, including CNS disorders, cardiovascular disease, and infectious agents. Future research should focus on expanding libraries of these derivatives and employing high-throughput screening methods to unlock the full therapeutic potential of this promising chemical entity.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.
- PubMed. (n.d.). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline.
- Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis.
- Google Patents. (n.d.). Preparation method of trans-4-methyl cyclohexylamine.
- PubMed. (1978). [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)].
- PubMed. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.
- Santa Cruz Biotechnology. (n.d.). trans-4-Methyl-cyclohexylamine hydrochloride.
- ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
A Comprehensive Technical Guide to trans-4-Methylcyclohexanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Development
Abstract: This technical guide provides an in-depth analysis of trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7), a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. We will explore its synthesis, with a focus on stereochemical control, detailed spectroscopic characterization, and its significant role as a building block in drug development, most notably in the synthesis of the antidiabetic drug Glimepiride. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction
trans-4-Methylcyclohexanamine hydrochloride is a cyclic amine derivative whose rigid, chair-like conformation and specific stereochemistry make it a valuable scaffold in medicinal chemistry.[1][2] The presence of the methyl group at the 4-position influences the lipophilicity and conformational preference of the cyclohexyl ring, while the amine functionality serves as a key reactive handle for further molecular elaboration.[2] Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for large-scale industrial applications.[2]
The primary driver for the industrial demand for this compound is its role as a critical intermediate in the synthesis of Glimepiride, a third-generation sulfonylurea drug used to manage type 2 diabetes.[1][2] The precise trans-configuration of the 4-methylcyclohexylamine moiety is essential for the pharmacological efficacy of the final active pharmaceutical ingredient (API).[1] This guide will delve into the critical aspects of its synthesis to achieve high isomeric purity, robust methods for its characterization, and its broader utility in the landscape of drug discovery.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is fundamental for its safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of trans-4-Methylcyclohexanamine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 33483-65-7 | [2][3] |
| Molecular Formula | C₇H₁₅N·HCl | [2][3] |
| Molecular Weight | 149.66 g/mol | [2][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~260°C | [2] |
| IUPAC Name | trans-4-Methylcyclohexan-1-amine hydrochloride | [5] |
| InChI Key | GIRKJSRZELQHDX-MEZFUOHNNA-N | [6] |
Safety and Handling: trans-4-Methylcyclohexanamine hydrochloride is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][7] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
Synthesis and Stereochemical Control
The synthesis of trans-4-Methylcyclohexanamine hydrochloride with high stereoselectivity is a key challenge. The most common industrial routes involve the reduction of a suitable precursor, followed by separation of the cis/trans isomers.
Synthetic Pathway Overview
A prevalent synthetic strategy begins with 4-methylcyclohexanone. This ketone is first converted to its oxime, which is then subjected to catalytic hydrogenation to yield a mixture of cis- and trans-4-methylcyclohexylamine. The desired trans-isomer is then selectively isolated and converted to its hydrochloride salt.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes a method for synthesizing trans-4-Methylcyclohexanamine hydrochloride, focusing on the separation of isomers.
Step 1: Oximation of 4-Methylcyclohexanone
-
To a stirred solution of 4-methylcyclohexanone in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methylcyclohexanone oxime.[8]
Step 2: Catalytic Hydrogenation of 4-Methylcyclohexanone Oxime
-
In a high-pressure autoclave, charge the 4-methylcyclohexanone oxime, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst (e.g., Ruthenium on Carbon, Ru/C).[9]
-
Pressurize the autoclave with hydrogen gas (H₂) to the desired pressure.
-
Heat the mixture with vigorous stirring. The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the autoclave, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain a mixture of cis- and trans-4-methylcyclohexylamine.[9]
Step 3: Isomer Separation and Salt Formation
-
The separation of the trans-isomer from the cis-isomer is the critical step for obtaining a high-purity product. This is often achieved by fractional crystallization.[9]
-
Dissolve the isomeric mixture in a suitable solvent system, such as methanol and acetone.[9]
-
Add concentrated hydrochloric acid dropwise until the pH is acidic (pH 1-2).[9]
-
Cool the solution to induce crystallization. The hydrochloride salt of the trans-isomer is typically less soluble and will precipitate out preferentially.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to yield pure trans-4-Methylcyclohexanamine hydrochloride.[9] The purity of the isomers can be confirmed by Gas Chromatography (GC) or NMR.
Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
Table 2: Key Spectroscopic Data for trans-4-Methylcyclohexanamine Hydrochloride
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | Data available but specific peak assignments require experimental spectra. Protons on the cyclohexane ring will appear as complex multiplets. The methyl group will be a doublet. | [4][10] |
| ¹³C NMR | Characteristic peaks for the methyl carbon and the six carbons of the cyclohexane ring. The carbon bearing the amino group will have a distinct chemical shift. | [6] |
| IR Spectroscopy | Broad absorption band for the N-H stretching of the ammonium salt (R-NH₃⁺) around 2500-3000 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. | [6] |
| Mass Spectrometry | The molecular ion of the free base (C₇H₁₅N) will be observed at m/z = 113. | [6][11] |
Applications in Drug Development
The rigid, non-planar structure of the trans-4-methylcyclohexyl group is often utilized by medicinal chemists to explore the chemical space around a pharmacophore, influencing binding affinity, selectivity, and pharmacokinetic properties.
Glimepiride Synthesis
The most prominent application of trans-4-Methylcyclohexanamine hydrochloride is in the synthesis of Glimepiride.[1][2] The trans-amine is reacted with a sulfonyl isocyanate derivative to form the central sulfonylurea linkage, which is the key pharmacophore responsible for the drug's hypoglycemic activity.
Broader Utility in Medicinal Chemistry
Beyond Glimepiride, the trans-4-methylcyclohexylamine scaffold is explored in the design of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.[12][13] For example, cyclohexylamine derivatives have been studied for their potential as analgesics and for their activity on the central nervous system.[14] The stereochemistry and lipophilicity imparted by this moiety can be crucial for optimizing ligand-receptor interactions and improving drug-like properties.
Conclusion
trans-4-Methylcyclohexanamine hydrochloride is a chemical intermediate of significant industrial and pharmaceutical importance. Its synthesis, which requires careful control of stereochemistry, and its robust characterization are critical for its successful application. As a key building block for the antidiabetic drug Glimepiride, it plays a vital role in healthcare. The unique structural features of this compound ensure its continued relevance in the field of drug discovery and development as researchers seek to create novel and more effective therapeutic agents.
References
- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (n.d.).
- trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. (n.d.). ChemicalBook.
- trans-4-Methyl-cyclohexylamine HCl. (n.d.). AK Scientific, Inc.
- The Crucial Role of trans-4-Methylcyclohexylamine hydrochloride in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. (n.d.). DC Chemicals.
- trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR. (n.d.). ChemicalBook.
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (n.d.). Google Patents.
- 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. (n.d.). PubChem.
- 33483-65-7 | trans-4-Methylcyclohexanamine hydrochloride | BLD Pharm. (n.d.).
- A kind of method of synthesis of trans -4- methyl cyclohexylamine. (n.d.). Google Patents.
- Significance of Cyclohexylamine (B46788) Derivatives in Organic Chemistry and Related Fields. (n.d.). Benchchem.
- 4-Methylcyclohexylamine | C7H15N | CID 80604. (n.d.). PubChem.
- trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7. (n.d.). Santa Cruz Biotechnology.
- Synthesis and biological activity of cyclohexylamine derivatives. (n.d.). Request PDF.
- 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. (1980). Journal of Medicinal Chemistry.
- 4-Methylcyclohexanone oxime | C7H13NO | CID 236590. (n.d.). PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]
- 7. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
- 8. 4-Methylcyclohexanone oxime | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 10. 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]
- 11. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of trans-4-Methylcyclohexanamine Hydrochloride: An Application and Protocol Guide
This guide provides a comprehensive overview of the synthetic protocols for trans-4-Methylcyclohexanamine hydrochloride, a key intermediate in the pharmaceutical industry, notably in the synthesis of the antidiabetic drug glimepiride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and safety considerations.
Introduction and Strategic Overview
trans-4-Methylcyclohexanamine hydrochloride is a disubstituted cyclohexane derivative where the methyl and amino groups are in a 1,4-trans configuration. This specific stereochemistry is crucial for its application in pharmaceuticals, where biological activity is often highly dependent on the three-dimensional arrangement of molecules. The primary challenge in its synthesis lies in achieving high diastereoselectivity for the desired trans isomer over the cis isomer.
This guide will detail three primary synthetic routes starting from 4-methylcyclohexanone:
-
Reductive Amination: A direct, one-pot conversion of the ketone to the amine.
-
Reduction of an Oxime Intermediate: A two-step process involving the formation and subsequent reduction of 4-methylcyclohexanone oxime.
-
The Leuckart Reaction: A classic method utilizing formamide or ammonium formate as both the nitrogen source and the reducing agent.
Each method will be discussed with an emphasis on the chemical principles that govern the reaction and its stereochemical outcome.
Synthetic Pathways and Experimental Protocols
The choice of synthetic route often depends on available reagents, desired scale, and the required isomeric purity. The following sections provide detailed protocols for each major pathway.
Pathway 1: Stereoselective Reductive Amination
Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds.[1][2][3] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a suitable hydride-donating reagent. The stereoselectivity of the reduction is a key consideration in this synthesis.
Mechanism Insight: The reduction of the intermediate imine of 4-methylcyclohexanone with a hydride reagent like sodium borohydride generally favors the formation of the more thermodynamically stable trans product. The bulky methyl group preferentially occupies the equatorial position in the chair conformation of the cyclohexane ring. Hydride attack is then sterically favored from the axial face, leading to the formation of the amine with the amino group also in the equatorial position, resulting in the trans isomer.[4][5]
Experimental Protocol: Reductive Amination with Sodium Borohydride
This protocol is adapted from general procedures for reductive amination.[2][3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylcyclohexanone | 112.17 | 10.0 g | 0.089 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 14.3 g | 0.267 |
| 28% Aqueous Ammonia (NH₄OH) | 35.05 | ~25 mL | - |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 5.0 g | 0.132 |
| 5 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.089 mol) of 4-methylcyclohexanone and 14.3 g (0.267 mol) of ammonium chloride in 150 mL of methanol.
-
To this solution, add approximately 25 mL of 28% aqueous ammonia until the solution is basic (pH > 9). Stir the mixture at room temperature for 2 hours to facilitate the formation of the 4-methylcyclohexanimine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 5.0 g (0.132 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Carefully add 5 M HCl to the reaction mixture to quench the excess sodium borohydride and adjust the pH to ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add 100 mL of water to the residue and wash with 50 mL of diethyl ether to remove any unreacted ketone. Discard the ether layer.
-
Basify the aqueous layer to pH > 12 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylcyclohexanamine as a mixture of cis and trans isomers.
The crude amine is then converted to the hydrochloride salt for purification as described in Section 3.
Pathway 2: Reduction of 4-Methylcyclohexanone Oxime
This two-step approach involves the initial conversion of 4-methylcyclohexanone to its oxime, followed by reduction to the amine. This method can offer good yields and stereoselectivity depending on the reducing agent used.
Step 1: Synthesis of 4-Methylcyclohexanone Oxime
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylcyclohexanone | 112.17 | 10.0 g | 0.089 |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 69.49 | 7.5 g | 0.108 |
| Sodium Acetate Trihydrate (NaOAc·3H₂O) | 136.08 | 14.7 g | 0.108 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 7.5 g (0.108 mol) of hydroxylamine hydrochloride and 14.7 g (0.108 mol) of sodium acetate trihydrate in 50 mL of water.
-
In a separate beaker, dissolve 10.0 g (0.089 mol) of 4-methylcyclohexanone in 50 mL of ethanol.
-
Add the ethanolic solution of the ketone to the aqueous solution of hydroxylamine acetate.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the oxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry to yield crude 4-methylcyclohexanone oxime. The product can be further purified by recrystallization from an ethanol/water mixture.
Step 2: Reduction of 4-Methylcyclohexanone Oxime
The reduction of the oxime can be achieved through various methods, including catalytic hydrogenation or with dissolving metal reductions. Catalytic hydrogenation over platinum or nickel catalysts can provide the desired amine.
Experimental Protocol: Catalytic Hydrogenation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylcyclohexanone Oxime | 127.18 | 10.0 g | 0.079 |
| Platinum(IV) Oxide (PtO₂) | 227.08 | 0.2 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | High pressure | - |
Procedure:
-
Place 10.0 g (0.079 mol) of 4-methylcyclohexanone oxime and 0.2 g of platinum(IV) oxide in a high-pressure hydrogenation vessel.
-
Add 100 mL of ethanol as the solvent.
-
Seal the vessel and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to 50-70 °C and agitate for 6-12 hours, or until hydrogen uptake ceases.
-
Cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methylcyclohexanamine.
The crude amine is then converted to the hydrochloride salt for purification.
Pathway 3: The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using ammonium formate or formamide.[6][7][8] The reaction requires high temperatures and proceeds via an N-formyl intermediate, which is subsequently hydrolyzed to the free amine.
Mechanism Insight: The Leuckart reaction involves the formation of an iminium ion, which is then reduced by formate.[8][9] The high temperatures can allow for equilibration between the cis and trans isomers, often favoring the more stable trans product.
Experimental Protocol: Leuckart Reaction with Ammonium Formate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylcyclohexanone | 112.17 | 10.0 g | 0.089 |
| Ammonium Formate | 63.06 | 28.0 g | 0.444 |
| Concentrated Hydrochloric Acid | 36.46 | ~30 mL | - |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 10.0 g (0.089 mol) of 4-methylcyclohexanone and 28.0 g (0.444 mol) of ammonium formate.
-
Heat the mixture in an oil bath to 160-180 °C for 4-6 hours. The reaction mixture will become homogeneous and then may separate into layers.
-
Cool the mixture to room temperature and add 30 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
To the aqueous layer, add 30 mL of concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 4-6 hours to hydrolyze the intermediate formamide.
-
Cool the solution and make it strongly basic (pH > 12) with a concentrated sodium hydroxide solution.
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylcyclohexanamine.
The crude product is then subjected to purification as the hydrochloride salt.
Purification and Isomer Separation
The synthesis of 4-methylcyclohexanamine typically yields a mixture of cis and trans isomers. The separation of these diastereomers is critical for its use in pharmaceutical applications. Fractional crystallization of the hydrochloride salt is an effective method for isolating the desired trans isomer.[10]
Experimental Protocol: Purification by Fractional Crystallization
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| Crude 4-Methylcyclohexanamine | 113.20 | ~10 g |
| Concentrated Hydrochloric Acid | 36.46 | As needed |
| Ethanol | 46.07 | As needed |
| Acetone | 58.08 | As needed |
Procedure:
-
Dissolve the crude 4-methylcyclohexanamine in ethanol.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic to litmus paper (pH ~ 1-2).
-
The hydrochloride salt will precipitate. The initial precipitate will be a mixture of cis and trans isomers.
-
Collect the solid by vacuum filtration.
-
To enrich the trans isomer, recrystallize the hydrochloride salt from a suitable solvent system, such as an ethanol/acetone mixture. The trans isomer is generally less soluble and will crystallize out preferentially.
-
Dissolve the mixed hydrochloride salts in a minimal amount of hot ethanol.
-
Slowly add acetone until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystallization.
-
Collect the crystals of trans-4-Methylcyclohexanamine hydrochloride by vacuum filtration and wash with a small amount of cold acetone.
-
The purity of the isomers can be checked by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Repeat the recrystallization process until the desired purity is achieved.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of the hydrochloride salt can be compared to literature values.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ significantly between the two isomers.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amine N-H stretching and bending vibrations, as well as C-H and C-N stretching.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free amine.[11]
Safety Precautions
It is imperative to follow standard laboratory safety procedures when performing these syntheses.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium Borohydride: Reacts violently with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin. Handle under an inert atmosphere and away from moisture.[6][8][12][13][14]
-
Ammonium Formate: Can be irritating to the skin, eyes, and respiratory system. Heating can cause decomposition and release of toxic fumes.[12][15]
-
Concentrated Acids and Bases: Are corrosive and should be handled with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualized Workflows and Mechanisms
Overall Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of trans-4-Methylcyclohexanamine hydrochloride.
Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination.
Conclusion
The synthesis of trans-4-Methylcyclohexanamine hydrochloride can be successfully achieved through several established methods. The choice of pathway will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. Reductive amination offers a direct route, while the reduction of the oxime provides a reliable two-step alternative. The Leuckart reaction, although requiring higher temperatures, is a classic and effective method. In all cases, careful control of the reaction conditions and a robust purification strategy, such as fractional crystallization of the hydrochloride salt, are essential to obtain the high-purity trans isomer required for pharmaceutical applications.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Ammonium formate. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). material safety data sheet - ammonium formate ar. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ammonium formate. Retrieved from [Link]
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
oxfordlabchem.com. (n.d.). material safety data sheet - ammonium formate ar. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]
- Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.).
-
PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]
-
PubMed. (2009, March 19). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid-phase transfer hydrogenation of 4-methylcyclohexanone with.... Retrieved from [Link]
-
PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
NIST WebBook. (n.d.). Cyclohexanamine, N-cyclohexyl-N-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Chemical Science (RSC Publishing). (n.d.). Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. Retrieved from [Link]
-
ScienceDirect. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Retrieved from [Link]
-
PMC - NIH. (n.d.). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 33483-66-8 | Product Name : cis-4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]
-
SpectraBase. (n.d.). trans-4-Methylcyclohexanol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Deepak Novochem Technologies Limited. (2022, August 28). Trans-4 Methyl Cyclohexylamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 11. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. carlroth.com [carlroth.com]
- 14. oxfordlabchem.com [oxfordlabchem.com]
- 15. carlroth.com [carlroth.com]
experimental procedure for using trans-4-Methylcyclohexanamine hydrochloride in organic synthesis
An Application Guide for the Synthetic Utility of trans-4-Methylcyclohexanamine Hydrochloride
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of trans-4-Methylcyclohexanamine hydrochloride, a key chemical intermediate. The document details the compound's physicochemical properties, safety protocols, and its primary applications in organic synthesis. Detailed, field-proven protocols for its use in amide bond formation are presented, emphasizing the causality behind experimental choices to ensure procedural robustness and reproducibility.
Introduction and Physicochemical Profile
Trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7) is the hydrochloride salt of a substituted alicyclic amine.[1][2] Its structure, featuring a trans-configured methyl group on a cyclohexane ring, imparts specific stereochemical properties that are crucial for its applications.[1] It typically presents as a stable, white to off-white solid with a high melting point of approximately 260°C, which is indicative of its salt form and stability.[1][2]
The primary utility of this compound lies in its role as a versatile building block in the synthesis of complex organic molecules.[1] It is most notably a critical intermediate in the manufacture of Glimepiride, a widely used oral hypoglycemic agent for the management of type 2 diabetes.[1][3] Beyond pharmaceuticals, its reactive amine functionality makes it a valuable precursor for the development of specialty chemicals, including advanced agrochemicals.[1][3] The hydrochloride form enhances its stability and handling properties for industrial applications.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 33483-65-7 | [1][2] |
| Molecular Formula | C₇H₁₅N·HCl (or C₇H₁₆ClN) | [1][2][4] |
| Molecular Weight | 149.66 g/mol | [1][5] |
| Appearance | White to off-white solid/flakes | [1][2] |
| Melting Point | ~260°C | [1][2] |
| Boiling Point | 195.9°C at 760 mmHg (free base) | [2] |
| Density | 0.8 ± 0.1 g/cm³ (free base) | [2] |
| IUPAC Name | trans-4-Methylcyclohexan-1-amine;hydrochloride | [5][6] |
Safety and Handling
Trans-4-Methylcyclohexanamine hydrochloride is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[6] Adherence to strict safety protocols is mandatory.
Causality of Hazard: The hydrochloride salt can react with moisture to release hydrochloric acid, contributing to its corrosive nature. The free amine, if generated, is also a strong base and irritant.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
| Hazard | H314 | Causes severe skin burns and eye damage | [6] |
| H318 | Causes serious eye damage | [6] | |
| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapors/spray | [6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [6] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] | |
| P405 | Store locked up | [6] | |
| P501 | Dispose of contents/container to an approved waste disposal plant | [6] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6][8]
-
First Aid: In case of skin contact, immediately flush with running water for at least 15 minutes.[6] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air.[6]
Core Synthetic Applications & Mechanistic Principles
The synthetic utility of trans-4-Methylcyclohexanamine hydrochloride stems from the nucleophilicity of its primary amine group. As the compound is a salt, the amine is protonated and non-nucleophilic. Therefore, a critical prerequisite for its use in most coupling reactions is the in situ or prior liberation of the free amine base.
Caption: Simplified mechanism for amide synthesis.
Common activation strategies include:
-
Conversion to Acyl Chlorides: Highly reactive, prepared from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [9][10]The subsequent reaction with the amine is often performed under Schotten-Baumann conditions. [9]2. Use of Coupling Reagents: Milder, modern methods that generate an active ester or other intermediate in situ. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium salts like HATU. [9]
Imine Formation and Reductive Amination
The free amine can also react with aldehydes or ketones in a condensation reaction to form an imine (Schiff base). [11][12]This reaction is typically reversible and often requires removal of water to drive the equilibrium toward the product. The resulting imine can be a stable final product or an intermediate that is subsequently reduced to a secondary amine in a process known as reductive amination.
Detailed Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific substrate. Always perform reactions in a well-ventilated fume hood with appropriate PPE.
Protocol 1: Generation of the Free Amine from Hydrochloride Salt
Objective: To prepare a stock solution of the free trans-4-Methylcyclohexanamine for use in subsequent reactions.
Materials:
-
trans-4-Methylcyclohexanamine hydrochloride
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flask, round-bottom flask
Procedure:
-
In a separatory funnel, dissolve 1.0 equivalent of trans-4-Methylcyclohexanamine hydrochloride in deionized water.
-
Cool the funnel in an ice bath and slowly add 1.1 equivalents of 2 M NaOH solution with swirling. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 10).
-
Causality: The strong base (NaOH) deprotonates the ammonium salt, liberating the water-insoluble free amine.
-
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Causality: The neutral free amine has higher solubility in the organic solvent than in the aqueous phase.
-
-
Combine the organic extracts and wash with brine (1 x volume).
-
Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, which can be used immediately or stored under an inert atmosphere.
Protocol 2: Amide Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
Objective: To synthesize an N-acyl derivative from the amine and an acyl chloride.
Materials:
-
trans-4-Methylcyclohexanamine (free base from Protocol 1)
-
Acyl chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard workup and purification supplies
Procedure:
-
Dissolve trans-4-Methylcyclohexanamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation. Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing it from protonating the starting amine. [9]4. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any unreacted acidic starting materials. The brine wash removes water.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Protocol 3: Amide Synthesis via a Coupling Reagent (EDC/HOBt)
Objective: To synthesize an amide under milder conditions suitable for sensitive substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
trans-4-Methylcyclohexanamine (1.1 eq, free base)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Standard workup and purification supplies
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Causality: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions. [9]3. Add the trans-4-Methylcyclohexanamine (1.1 eq) to the mixture, followed by DIEA (2.5 eq).
-
Causality: DIEA is a non-nucleophilic base that neutralizes the HCl from the EDC reagent and any other acidic species without competing in the coupling reaction.
-
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and water-soluble byproducts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization.
References
- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Ac3oS8W2LDOYEaCuwN96ww9dDEJHhjCQcfYoSj-7Fuz6bTOK63zXkDfTuZp_5rmyYQfshk4jqtCU3D-4D3-LVmExzi4aIYYCLk9n5spm7cEMDI01ak5ThMX4YTvv3EM8YjKQmavpnrw9cVNvbBzJAJb5fARVZCIUjBm3PFCjfIl3zP-NJiy7MwsgkqXjtV_yiaH8_HDTqH3LcO67_qxzWEH4YdZM_EuAMpXIkBIIvpx6MgG0x6G8D8A2ig==]
- The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1QM3wcBRI1laEK593eRk0VVBuCpF3iMes8HiEKLY4RZdX0a4O6gonrAv8qj9JN90_qgdwTfdxzWUKlwKY8MD8aLEdY0gxa9eOgUCacSsZJD-5TtK5RjHbnN665sCwVnVNfyFeRrke4RAdBD3fzuukFBYQcmlhJq2N4sAmvrfHt-sp9ULHO47Ykp_JroJ78xBmU-AOI7BV0AQIe1uuzF1MFuCU4sxVPNtOtv2faJWlw8Al2HMrfPzZAs4qUPjnZ5aPtjDMvq5PPtJlPA==]
- Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 - Home Sunshine Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUF9dOwu9aFQZeTQdJfaeEIQdwQXdHboJLBJ26HwsZ2DUXV_dGZSS6Ixx4YbJqhZaUFViEg5jJ1f_GcbDJfw5XEPQbGU95BijAnOoEGYLjAAPSE45sfrUO2mGg9l8SdW-8P05iYmtJtzH7XjHphpvgv-moDdBiqaQE1Ksi_G4zukIiGnYI0upF8oKdSov3RE_8M8_8mQJit-KpYA==]
- trans-4-Methyl-cyclohexylamine HCl - AK Scientific, Inc. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH2AjlU8LpueEHfRFGdSdhlfH3M_M8k2SUmrawiK15zKu5lD-Fk-2m_m7jqnVb2_UCq4DRHvdpxXSsFowCG_svgQXRD5KKcNoYRTdxFxJZOBPnjSjc5ik7-k6xRg==]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0DL6MrxQCd5KltwSHJg7Vaf1g-fUZZPfpJRAQzhrLdSRnOtPf_AVrxoK0d1-5R67ynlm1gjeim2oVPvVy2ZWOFaWCVMrFFjAMM3hKxBvv9gGiX2fiAzo6q0vnmiLnKGMFw_IAZWLzG3rh]
- cis-4-methylcyclohexanamine hydrochloride | Drug Information - PharmaCompass.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG4rQkTJHZAJzhajlgb8sgeb8wAGdIT3Nd48s_he7tpRckzwMIO9RGgRv1Xx7N1Qugodjap_zYXphVwSMYj2uy8JFA8aWdh8r3YZWEzpjhgX63xJabJcc1WWmdOwImnJO__iGmpfYbzBuGlm-LpoadTa-Ub7NuK6sWW6MdH9sIOquAyZO4gv2HWwGoINPYTSYDwVtAQ0Tc9Ys=]
- trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJLYHh0FxMuWVs0LtrZssfp78ecvga-JOxFeDoyM3Y2ckyb8zKCZBvc4pZY7YJI2wN9ssmnCfGjZ4QDgksVdnnBxgacgfSW3HiJc5z1YJhDRghyF7PybmVJm4VZ9-HKSTL3ZbkLblsuN3UESwA88NcpbCWml6jKkvmFHxPhg5k]
- trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS - DC Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRUKCLUt8ew8Ug3Fg21KcJBeujaY32mRk1YCH7zU5ioPrCRVrySYUGb5yklzbTyjznUK2zCl6huyEqYcZl84dWLQLJ6UoBaYjJnFvCv_-mWqXd9OU9PiN-7fF03a4qKf-t8svZvbTlYg==]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl53Ypb9SkVk081ON4stCkGKcXeqbNy9KancdS__3c8Xcux3Ht3KnXjG38OJD0F91BsXhe6lhAROmyKIXJnrYKpZ06U-3nFn5eL5BA0NRrKvR3Bg1EjXllp7_vpJkfNKtxpMHcv9t6nK33q4fAJEZVRyxQRQINYTKoLBTK8q-njVTNPqyI7GMgl2G-6jXk9Ss=]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF5GDe3MWGhZhT1xO4kzY4E_4shp7y21sb8MO14RPQmqhBCzVB_mGABQXoLBMprp8hgiv2DvlnDypkR1vhKkhaUs1iQBjaZ3Z6p1sN-JGpOoQREL9lMEhKfoKyJQLoSmmMI7aNrAxbuHXOseGhFio=]
- 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9AIInXDo7n4tJUGZAMHpd-4iuAoYJFINv86r15xd7WmyUqg2-fkI2GKc_krFihOFaZiiWbJZfrH5X3wvzOj1hCr2Apw07FjpB3K9TCF6jX2Dsoc2UzmFtGuaRuDnzDetRE-NsG7Dc-gkojvA=]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8P_YqEs09BXhky46y2dNKc5sYQOCj9yAlBbc6W-Jufjl9JYfEmyjS13z0MOMBU_tkD6meISz3j50NSIGXlyW6os6iydUZFOl6Gee3onz2Js1n3EwCUtbieMEFplVFSFsPIgIBlR3gtqGGO9WkKMc1OACN9lLJkjT0j_GIyiOOArbWiMxSeCSLvaqdMdTg_Yvf3Ewhnh1vP_nlXrI1Kcw3Buk7bZS6aP-mMm9kbrG6Wj0CTrxTBLTIbrMTW_EpNe7k5aiwCyYBgcN3g-Y=]
- trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXs2DvcZesUrnLbHAtgORm_1TiYcPVi4h-xm2YBt6y9o_wY-HuioGgwlyhmiW9NzI24IGZv_naqrrvT3QbGwc6XlbEJnsVwqNNnEjdvma4p30Klg7AGLMQ4h8LC3-70qnPMV6Ss3Bm-8c4m0fuqOji7oO55H20CQ==]
- A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQglaIeq0sydXpdKoSX72xLithMfpJT30F9R7E52I71TaXcbQ04ngGYtmp8WeWYZJnx93DCKJjhhlexG4IoqmScz2_uipKBL5jizOB1BXM8MTVBw4HJM3LcSGY4orpx9QyIUcPr10p9_vcXA==]
- Amide Synthesis - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqK-GEAYkCJVHwKRtFu0H5aNxgEWRF6x_5AGjh-xxBlcCNmRz601GMyjvxnQbFHROGT1LTMYGD51CmgpuwjzdfKhzJHxRSGOTO-XKfZMQuoaAA-8tqjoeGNqfKB8P2WW5y9fjhr_pX72lGbXLI6VQEHsx0ing8It_MccbkCpJkCNoCwo4_LgnZAf6lUdaPK9DnBqJwLNW-DHqOtBvs6skB48Q=]
- Imine synthesis by oxidation, condensation, hydroamination or rearrangement - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtkD9e7mVt_ZLXrMAU3_p3-RGZVUAV_HCtryhhPBj6FtJ1uEutlzXD7JmU_Twxp81cCSjiZq_k5WJlToxh79vr3GSoGQXR7T6_bJ-LPRUyahWYBQR2XMbIHDV1M7o8LjktzhEA0GgO4CXNXyk2RUq8irzwHSc=]
- Preparation method of trans-4-methyl cyclohexylamine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnkBgPuRZAv8AQd8zuIMOcxhfCOnlzn5Y-vVfKmH4dt2FOKyQwU-SNNhi6vxbmD9fhhd2DBiCbBZrRYla4_7UaQWLmYfrBha1iKjvq3izKm5G1a2tw7QKwCwW9KcLEi0wC_IdqyR0bt04nWw==]
- Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. [URL: https://vertexaisearch.cloud.google.
- Synthesis of Imines - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPiwDk0gnw_3SJX9vu3ZKtlx8PqrJCbCy_h65-U9bEH-B_SeXFO9WIr6_As2VGsQbI3Rq0zPbLeyNrKeeaCU09Xt088XTVnkt3aRnwH22TZDKNwHzfMk4TQTk_ruj5vwpckYQx0NpiCHmLl-BcTkXddGZSsu6t53g1cGC9tMVCWw==]
- Synthesis and Reactions of Amides | Organic Chemistry - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRMcBBsH9O99mb4svi5BwXShxDP4D78kTPq6-PfYqOo3h-oowN2AktNGtECiN9wSzCjs3ft6VM_FBP0WpBLr5abnDvL3tXaI5NZiHmJbCXrewSJBnsG3oPSSKi_anoPH1TINdo-w==]
- cis-4-Methylcyclohexanamine hydrochloride - BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGfvYqR5ld907_89d961mSe0KRdLmrKM0reXkHZl3wx3J9_Ofv76WeKAv3prtHIUtHNYBBA5KyGa2Badyo5ZjZqnHMzlM5RbdslHr6exY00OiFcJEu3xHVS13Yj1Bl1FeEncIgMcpWNmV-MA==]
- Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQO5g129slymICxf7UXs031c7MNbRHmP_7A9H2JTV3HZe3bRS6JK-XYc7MPL9Dk58yb62nv9egzFnJoca86SpV-SczhPTdiBacZ5AYxwCsI1st9EzD4LFweXScS76dDtoG4eMGPbcIr_e39A==]
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxBedIzVdL2FK6j3HMmaozMmmTCBZ3BSwpCNRnlCn1pBRx0tSUaLDNxtFr2AwEPDkBqlUIFoSZiNW5MrJFxrNQXDzGZcbfHWt9VC8nTUuk98_Ven-C03C_Pk2DQEXEjZ1eFWASiNB5YZlSy0g=]
- trans-4-Methylcyclohexylamine AldrichCPR - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjAonu6G1Pef6WWvKKqu5z6Iv-tAuj16JrMBY7K7eJU5Hxm2w5nt8Y2j6dG0INDE-OhHRi35ho1jqwVgaFWFrFJHA_XZhbYWnig5JpFw_VH_Is6UAsbpE7CLB46EPwPW1M3fGxv8G-9SYStbDt0AkZv8ZppADP]
- trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ4k3KKiyAGkuwPfQSm0McA-NUEUc-Mubs8rngi799R5BpEnySShZlRuVaCmbmBUWFuGrrUh5puRREsswCxnCcftAufXE78bpI8JIaDQSJcEF3DmcG-IGFGL4bUx0MXexkwuHvobWnQnXgmGvz0DhYOf3s8OnaPwOKTRd0Udr4-12LmRLjSxsI]
- cis-4-methylcyclohexanamine hydrochloride - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMQ3l5cJAUM_PnnebY1Lxf37kq5OxQX23DVawFskpcW8t6FcBp6kaui9k3ZrS2cMuoJkf5ocmc9v8JvC0lW8g0oTMBJ0wEi-qhQQwNWkasMODXtfkVy0dnV0FTJ9t-NDGc79g=]
- PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - European Patent Office. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPUci7tyLXjpnqyqADm9PIn1ymYirlzozck0S2jHoFpuXvzt-bm1oQhbuhNEahSNZPI9xKa-Nk6uOrlb7CNvhtep0-dIi2xR-Dk4P00Wc5fBxFMjjZM_Tvjdz_rlu4pB5kYwbE9qoxr9940DVLqbtAJBqPuqmx7Ol2XbRpk4WE0CMdanpFvZuWUSNEbNI=]
- Synthesis of Primary Amines from Carboxylic Acids - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWCKwIsgQim51NSnyxYbc6PRZqvt92LUhytwThzWJ6mOeJ3J4YJR27u1NDgy1lnu_NtxflTcmoumywh5M0lwr5hLE1arRQ9RwaZenrK5-rCWBOT_2dNlQbl9yDCKY5-OFUklnbeQ==]
- cis-4-methylcyclohexanamine hydrochloride | 33483-66-8 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJx9ThnMigDF0wX6lYA_PgjV51FpcKWwFySAktvngBJpgiGe-YnXOg78uOyorMeqm7eMSHJLn4ZWCWxyQBymtCzCSRwmGHcQT-9uNb479seTwQ6ZSksRH7mS5I033i6gpeEUjjXvJyJF44yFf98AMd1JH6teV0knkmBbmGszIfp2x4J5cHc39NT2xFr82K]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. nbinno.com [nbinno.com]
- 4. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. youtube.com [youtube.com]
- 11. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
The Strategic deployment of trans-4-Methylcyclohexanamine Hydrochloride in Modern Pharmaceutical Synthesis
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological viability of a drug candidate. Among the vast arsenal of available synthons, trans-4-Methylcyclohexanamine hydrochloride (CAS RN: 33483-65-7) has emerged as a cornerstone intermediate, prized for its unique stereochemical and conformational properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this versatile building block.
The rigid, chair-like conformation of the cyclohexane ring, combined with the equatorial orientation of the amine and methyl groups in the trans isomer, provides a predictable and sterically defined scaffold. This is of paramount importance in the design of molecules intended for specific biological targets, where precise spatial arrangement is key to efficacy and selectivity.[1] The hydrochloride salt form enhances the compound's stability and ease of handling in a laboratory setting.[2]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of trans-4-Methylcyclohexanamine hydrochloride is essential for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 33483-65-7 | [2] |
| Molecular Formula | C₇H₁₅N·HCl | [2] |
| Molecular Weight | 149.66 g/mol | [2] |
| Appearance | White to off-white solid/flakes | [2] |
| Melting Point | ~260-263 °C | [2][3] |
| Solubility | Soluble in water and methanol | [3][4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [5] |
Safety and Handling: trans-4-Methylcyclohexanamine hydrochloride is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]
Application Note I: Synthesis of the Antidiabetic Drug Glimepiride
A primary and commercially significant application of trans-4-Methylcyclohexanamine hydrochloride is in the synthesis of Glimepiride, a third-generation sulfonylurea used to treat type 2 diabetes mellitus.[4] The trans-4-methylcyclohexyl moiety is a crucial component of the Glimepiride structure, contributing to its optimal binding to the SUR1 subunit of the ATP-sensitive potassium channel in pancreatic β-cells.[1]
The synthesis of Glimepiride from trans-4-Methylcyclohexanamine hydrochloride typically proceeds through a two-step sequence involving the formation of an isocyanate intermediate.
Workflow for Glimepiride Synthesis
Figure 1: Synthetic workflow for Glimepiride.
Mechanistic Rationale: The amine hydrochloride is first neutralized to the free base, which is a more potent nucleophile. The free amine then reacts with phosgene or a phosgene equivalent (like triphosgene) in an aprotic solvent to form the highly reactive trans-4-methylcyclohexyl isocyanate. This isocyanate is then coupled with the sulfonamide intermediate, 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide, to form the final sulfonylurea linkage in Glimepiride.[6][7] The use of the pre-formed isocyanate ensures a clean and efficient coupling reaction.
Protocol 1: Laboratory-Scale Synthesis of Glimepiride Intermediate (trans-4-Methylcyclohexyl Isocyanate)
This protocol describes the conversion of trans-4-Methylcyclohexanamine hydrochloride to its corresponding isocyanate, a key intermediate in Glimepiride synthesis.[6][7]
Materials:
-
trans-4-Methylcyclohexanamine hydrochloride
-
Toluene, anhydrous
-
Triphosgene
-
Sodium hydroxide solution (50%)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Liberation of the Free Amine: In a two-necked flask equipped with a stirrer, add trans-4-Methylcyclohexanamine hydrochloride (1.0 eq). Add water and dichloromethane. Cool the mixture in an ice bath and slowly add 50% sodium hydroxide solution with vigorous stirring until the aqueous layer is strongly basic (pH > 12).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free amine as an oil. Caution: The free amine can form a carbonate salt with atmospheric CO₂.[5]
-
Isocyanate Formation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Dissolve the freshly prepared trans-4-Methylcyclohexanamine (1.0 eq) in anhydrous toluene and add it to the dropping funnel.
-
Slowly add the amine solution to the triphosgene solution at room temperature with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
The resulting toluene solution of trans-4-methylcyclohexyl isocyanate is typically used directly in the next step without further purification.[7]
Application Note II: Synthesis of the Antipsychotic Drug Cariprazine
Derivatives of trans-4-methylcyclohexanamine are also pivotal in the synthesis of the atypical antipsychotic drug, Cariprazine. Cariprazine is a dopamine D₂ and D₃ receptor partial agonist with high selectivity for the D₃ receptor.[8] The synthesis of a key intermediate for Cariprazine involves a trans-4-substituted cyclohexylamine derivative, specifically ethyl (trans-4-aminocyclohexyl)acetate.
Biocatalytic Approach for Stereochemical Purity
A significant challenge in the synthesis of Cariprazine's cyclohexylamine intermediate is achieving high diastereomeric purity of the trans isomer. Chemical methods often produce a mixture of cis and trans isomers that are difficult to separate.[8] Recent advancements have led to the development of a highly efficient biocatalytic method using a transaminase enzyme to selectively deaminate the undesired cis-isomer from a cis/trans mixture, thereby affording the highly pure trans-isomer.[3][8]
Workflow for Biocatalytic Resolution
Figure 2: Biocatalytic resolution of a key Cariprazine intermediate.
Mechanistic Rationale: The transaminase enzyme exhibits high stereoselectivity, specifically catalyzing the oxidative deamination of the cis-amine to the corresponding ketone. The trans-amine is not a substrate for the enzyme and remains unchanged. This allows for the effective removal of the cis-isomer from the mixture, leaving behind the desired trans-isomer in high diastereomeric excess.[8]
Protocol 2: Biocatalytic Resolution and Isolation of Ethyl (trans-4-aminocyclohexyl)acetate Hydrochloride
This protocol outlines the workup and isolation of the pure trans-isomer following a biocatalytic resolution.[8]
Materials:
-
Reaction mixture from biocatalytic deamination containing ethyl (trans-4-aminocyclohexyl)acetate, ethyl 4-oxocyclohexylacetate, and buffer components.
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Ammonium hydroxide (25% v/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
HCl gas or HCl solution in an organic solvent
Equipment:
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Acidification and Extraction of Ketone: Adjust the pH of the aqueous reaction mixture to 1 by the addition of concentrated HCl.
-
Extract the acidified mixture with dichloromethane (3 x) to remove the ethyl 4-oxocyclohexylacetate byproduct.
-
Basification and Extraction of trans-Amine: Adjust the pH of the remaining aqueous phase to 12 by the addition of 25% ammonium hydroxide.
-
Extract the basified aqueous phase with dichloromethane (3 x) to isolate the free trans-amine.
-
Drying and Salt Formation: Combine the organic extracts from step 4, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Dissolve the resulting residue (the free trans-amine) in diethyl ether.
-
Bubble HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., diethyl ether, isopropanol) until precipitation is complete.
-
Collect the precipitated ethyl (trans-4-aminocyclohexyl)acetate hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Application Note III: N-Acylation Reactions
trans-4-Methylcyclohexanamine is a versatile primary amine that readily undergoes N-acylation with various acylating agents, such as acyl chlorides and anhydrides, to form amides. These amide derivatives are common structural motifs in a wide range of biologically active molecules.
General Workflow for N-Acylation
Figure 3: General workflow for N-acylation.
Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, a tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl group and expel a chloride ion. A non-nucleophilic base is typically added to scavenge the HCl byproduct, driving the reaction to completion.[9]
Protocol 3: General Procedure for N-Acylation of trans-4-Methylcyclohexanamine with an Acyl Chloride
This protocol provides a general method for the N-acylation of trans-4-Methylcyclohexanamine, which can be adapted for various acyl chlorides.[9]
Materials:
-
trans-4-Methylcyclohexanamine (prepared from the hydrochloride salt as described in Protocol 1)
-
Acyl chloride (1.1-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Deionized water
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Flame-dried round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Ice bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system (optional)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add trans-4-Methylcyclohexanamine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Add DIPEA (1.5 eq) to the solution.
-
Acylation: Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1-1.2 eq) dropwise via syringe. A white precipitate of DIPEA hydrochloride may form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization, if applicable.
Conclusion
trans-4-Methylcyclohexanamine hydrochloride is a valuable and versatile building block in pharmaceutical synthesis. Its well-defined stereochemistry and reactivity make it an ideal starting material for the construction of complex molecular architectures with important therapeutic applications. The protocols and application notes provided herein offer a comprehensive guide for the effective utilization of this key intermediate, enabling researchers and drug development professionals to leverage its unique properties in the pursuit of novel and improved pharmaceuticals.
References
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents.
-
Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-10. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Available at: [Link]
-
Patel, S., & Akamanchi, K. G. (2013). An efficient and practical process for the synthesis of glimepiride. Organic Process Research & Development, 17(4), 632-636. Available at: [Link]
-
Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 1-10. Available at: [Link]
-
GLIMEPIRIDE - New Drug Approvals. (2018). Available at: [Link]
- WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents.
-
Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl. (n.d.). Available at: [Link]
- US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents.
-
GLIMEPIRIDE - New Drug Approvals. (2018). Available at: [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1 - Googleapis.com. Available at: [Link]
-
Al-Tel, T. H. (2011). Recent Advances in the Synthesis of Sulfonylureas. Mini-Reviews in Organic Chemistry, 8(4), 346-356. Available at: [Link]
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents.
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents.
-
Bui, T. T., Ngo, D. Q., & Tran, V. L. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 58-62. Available at: [Link]
-
Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement - ResearchGate. Available at: [Link]
-
Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (n.d.). Available at: [Link]
- CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate - Google Patents.
-
Yang, J., et al. (2012). acetamide cis-trans epimerization. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 15(1), 59-64. Available at: [Link]
-
Cini, E., et al. (2016). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 12, 2236-2244. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1805. Available at: [Link]
-
El-Sayed, N. S., et al. (2017). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules, 22(11), 1873. Available at: [Link]
-
Gore, R. P., et al. (2011). N-acylation in non-aqueous medium. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]
- EP0613896A1 - Process for the preparation of sulfonylurea derivatives and intermediates for this process - Google Patents.
-
3 - Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Yang, J., et al. (2011). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. Advanced Materials Research, 233-235, 131-135. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020). Available at: [Link]
- CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Unseen Workhorse: Trans-4-Methylcyclohexanamine Hydrochloride in Agrochemical Innovation
While widely recognized for its pivotal role in the synthesis of the antidiabetic drug Glimepiride, trans-4-methylcyclohexanamine hydrochloride (T4MCH-HCl) presents a compelling, albeit less-documented, profile as a versatile building block in the landscape of modern agrochemical development. Its unique stereochemistry and reactive amine functionality offer a scaffold for creating novel pesticides, herbicides, and fungicides with potentially enhanced efficacy and targeted action. This guide delves into the application of T4MCH-HCl in agrochemical synthesis, providing detailed protocols and insights for researchers and scientists in the field.
Part 1: Core Concepts and Strategic Importance
Trans-4-methylcyclohexanamine hydrochloride is a chiral amine distinguished by its cyclohexane ring with a methyl group and an amine functional group in a trans configuration. This specific stereochemistry is crucial, as it imparts a defined three-dimensional structure to the final agrochemical, which can significantly influence its binding affinity to target enzymes or receptors in pests and weeds. The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling and application in various reaction conditions.[1]
The primary utility of T4MCH-HCl in agrochemical synthesis lies in its function as a nucleophile, readily participating in reactions to form amides, ureas, and other derivatives. These functional groups are prevalent in a wide array of commercial agrochemicals, suggesting a broad potential for the integration of the trans-4-methylcyclohexyl moiety into new active ingredients.
Part 2: Application in Herbicide Synthesis - Urea Derivatives
One of the most promising applications of trans-4-methylcyclohexanamine hydrochloride is in the synthesis of urea-based herbicides. Urea derivatives are a well-established class of herbicides that act by inhibiting photosynthesis at the photosystem II (PSII) level. The introduction of the trans-4-methylcyclohexyl group can modulate the lipophilicity and steric bulk of the molecule, potentially leading to improved uptake by plants and enhanced binding to the target site.
Protocol 1: Synthesis of a Novel N-(trans-4-methylcyclohexyl)-N'-(aryl)urea Herbicide Candidate
This protocol outlines a general procedure for the synthesis of a candidate herbicidal urea derivative from trans-4-methylcyclohexanamine hydrochloride.
Materials:
-
trans-4-Methylcyclohexanamine hydrochloride
-
Substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Free Base Generation: In a round-bottom flask, suspend trans-4-methylcyclohexanamine hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride and generate the free amine in situ. Stir the mixture for 30 minutes at room temperature.
-
Urea Formation: To the reaction mixture, add a solution of the substituted aryl isocyanate (1.0 eq) in anhydrous DCM dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(trans-4-methylcyclohexyl)-N'-(aryl)urea.
Data Summary Table:
| Parameter | Value |
| Reactants | trans-4-Methylcyclohexanamine HCl, 4-chlorophenyl isocyanate |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 4-6 hours |
| Yield | 85-95% (typical) |
| Purification | Column Chromatography |
Reaction Workflow Diagram:
Caption: Synthesis workflow for a novel urea herbicide candidate.
Part 3: Application in Fungicide Synthesis - Amide Derivatives
The reactive amine of trans-4-methylcyclohexanamine can also be acylated to form amide derivatives, a chemical class with known fungicidal properties. These amides can function as succinate dehydrogenase inhibitors (SDHIs), a crucial class of fungicides used to control a broad spectrum of plant pathogens. The trans-4-methylcyclohexyl group can occupy the hydrophobic pocket of the SDH enzyme, enhancing the binding and inhibitory activity of the molecule.
A study on the growth inhibition of Botrytis cinerea highlighted that cyclohexylamine and related compounds can interfere with polyamine metabolism, suggesting a potential mode of action for fungicidal activity.[2]
Protocol 2: Synthesis of a Novel N-(trans-4-methylcyclohexyl)benzamide Fungicide Candidate
This protocol provides a general method for the synthesis of a candidate fungicidal amide derivative.
Materials:
-
trans-4-Methylcyclohexanamine hydrochloride
-
Substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve trans-4-methylcyclohexanamine hydrochloride (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq) in a round-bottom flask.
-
Acylation: Cool the mixture to 0 °C and add the substituted benzoyl chloride (1.05 eq) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Summary Table:
| Parameter | Value |
| Reactants | trans-4-Methylcyclohexanamine HCl, 2-chlorobenzoyl chloride |
| Solvent | Dichloromethane |
| Base | Pyridine |
| Reaction Time | Overnight |
| Yield | 80-90% (typical) |
| Purification | Column Chromatography |
Reaction Pathway Diagram:
Caption: General reaction pathway for amide fungicide synthesis.
Part 4: Future Directions and Conclusion
The application of trans-4-methylcyclohexanamine hydrochloride in agrochemical synthesis is a field ripe for exploration. While its use is not as extensively documented as in the pharmaceutical industry, the fundamental reactivity of this chiral amine makes it an attractive starting material for the discovery of novel agrochemicals. Further research into its incorporation into other classes of pesticides, such as neonicotinoid analogues or other inhibitor classes, could yield promising results. The inherent chirality and defined stereochemistry of T4MCH-HCl offer a significant advantage in designing next-generation, highly specific, and effective crop protection agents.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.
- ChemicalBook. (2025). trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis.
- Google Patents. (n.d.).
- CymitQuimica. (n.d.). CAS 2523-55-9: trans-4-Methylcyclohexylamine.
- Santa Cruz Biotechnology. (n.d.). trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7.
- Smith, T. A., Barker, J. H. A., & Jung, M. (1990). Growth inhibition of Botrytis cinerea by compounds interfering with polyamine metabolism. Journal of General Microbiology, 136(6), 985-992.
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- PMC. (n.d.). The continuing significance of chiral agrochemicals.
- Agriculture Chemical Solutions. (n.d.). Top Agrochemicals for Crop Protection.
- BLD Pharm. (n.d.). 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride.
- Deepak Novochem Technologies Limited. (2022). Trans-4 Methyl Cyclohexylamine Hydrochloride.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). trans-4-Methylcyclohexylamine | 2523-55-9.
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
The Untapped Potential of trans-4-Methylcyclohexanamine Hydrochloride in Advanced Polymer Synthesis
Introduction: Beyond the Pharmaceutical Intermediate
Trans-4-Methylcyclohexanamine hydrochloride, a cycloaliphatic amine salt, is predominantly recognized for its role as a critical intermediate in the synthesis of pharmaceuticals. However, its molecular architecture—a rigid cyclohexane ring substituted with a primary amine and a methyl group—presents intriguing possibilities for the field of polymer chemistry. This guide explores the potential applications of this readily available chemical as a modifying agent and monomer in the synthesis of high-performance polyamides and epoxy resins. By leveraging its unique structural features, researchers can potentially impart enhanced thermal stability, mechanical strength, and tailored solubility to a new generation of polymers.
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and material science. It provides a theoretical framework and practical, step-by-step protocols for the incorporation of trans-4-Methylcyclohexanamine hydrochloride into polymer chains.
Part 1: Theoretical Framework and Rationale
The utility of trans-4-Methylcyclohexanamine hydrochloride in polymer chemistry stems from the properties of its core structure. Cycloaliphatic amines are known to enhance the performance of polymers in several ways:
-
Thermal Stability: The rigid, saturated ring structure can increase the glass transition temperature (Tg) of polymers, leading to better performance at elevated temperatures.
-
Mechanical Properties: Incorporation of the bulky cyclohexyl group can improve the toughness and impact resistance of the resulting polymer.
-
UV Resistance: Unlike aromatic amines, cycloaliphatic amines offer excellent resistance to UV radiation, making them suitable for applications requiring outdoor durability and color stability.[1]
-
Solubility: The presence of the methyl group and the non-planar ring can disrupt polymer chain packing, potentially leading to improved solubility in common organic solvents.
The primary amine functionality of trans-4-Methylcyclohexanamine allows it to participate in two major classes of polymerization reactions:
-
Condensation Polymerization: As a monoamine, it can act as a chain terminator, controlling the molecular weight of polyamides. If used in conjunction with diamines, it can be incorporated as a pendant group, modifying the polymer's properties.
-
Ring-Opening Polymerization: It can serve as a curing agent (hardener) for epoxy resins, where the primary amine opens the epoxide ring to form a cross-linked network.[1][2]
A critical consideration for using trans-4-Methylcyclohexanamine hydrochloride is the presence of the hydrochloride salt. The amine must be in its free base form to be nucleophilic and react with electrophiles like acid chlorides or epoxides. Therefore, an in-situ neutralization or a pre-reaction liberation of the free amine is a necessary step in any polymerization protocol.
Part 2: Application in Polyamide Synthesis
Trans-4-Methylcyclohexanamine can be employed in polyamide synthesis to control molecular weight and introduce its cycloaliphatic character into the polymer backbone. Polyamides are typically synthesized through the condensation reaction of a diamine with a diacid chloride.[3] By introducing a monoamine, the chain growth can be effectively capped.
Protocol 1: Molecular Weight Control in Polyamide Synthesis via Solution Polymerization
This protocol details the synthesis of a polyamide from a generic diamine and diacid chloride, with trans-4-Methylcyclohexanamine used as a chain-terminating agent.
Materials:
-
Diamine (e.g., 1,6-hexanediamine)
-
Diacid chloride (e.g., sebacoyl chloride)
-
trans-4-Methylcyclohexanamine hydrochloride
-
Triethylamine (or other non-nucleophilic base)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Beaker for precipitation
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In the three-neck flask, dissolve the diamine and a calculated amount of trans-4-Methylcyclohexanamine hydrochloride in anhydrous NMP under a nitrogen atmosphere. The molar percentage of the monoamine will determine the target molecular weight.
-
Neutralization: Cool the solution in an ice bath. Add a stoichiometric amount of triethylamine equivalent to the moles of trans-4-Methylcyclohexanamine hydrochloride to liberate the free amine. Stir for 15-20 minutes.
-
Diacid Chloride Addition: Dissolve the diacid chloride in a separate portion of anhydrous NMP and add it to the dropping funnel. Add the diacid chloride solution dropwise to the stirred amine solution. Maintain the temperature below 5°C. An immediate increase in viscosity should be observed as the polymerization proceeds.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol to precipitate the polyamide.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers, oligomers, and triethylamine hydrochloride salt. Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Table 1: Example Molar Ratios for Molecular Weight Control
| Target Mn ( g/mol ) | Moles of Diamine | Moles of Diacid Chloride | Moles of trans-4-Methylcyclohexanamine |
| ~5,000 | 0.95 | 1.00 | 0.10 |
| ~10,000 | 0.975 | 1.00 | 0.05 |
| ~20,000 | 0.9875 | 1.00 | 0.025 |
Note: These are theoretical calculations and the actual molecular weight will depend on reaction conditions and purity of reagents.
Diagram 1: Polyamide Chain Termination Workflow
Caption: Workflow for polyamide synthesis with molecular weight control.
Part 3: Application as an Epoxy Curing Agent
In epoxy systems, trans-4-Methylcyclohexanamine can act as a curing agent, cross-linking the epoxy resin to form a durable thermoset. The primary amine has two active hydrogens that can react with epoxide groups. The cycloaliphatic nature of this amine is expected to yield cured resins with good chemical resistance and excellent UV stability.[1][4]
Protocol 2: Curing of a Bisphenol A Epoxy Resin
This protocol describes the use of trans-4-Methylcyclohexanamine as a hardener for a standard liquid epoxy resin.
Materials:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
trans-4-Methylcyclohexanamine hydrochloride
-
Sodium hydroxide (NaOH) or other strong base
-
Suitable solvent (e.g., isopropanol) for neutralization
-
Deionized water
Equipment:
-
Beaker or mixing vessel
-
Stirring rod or mechanical stirrer
-
Mold for casting the cured resin
-
Oven for curing
Procedure:
-
Liberation of Free Amine:
-
Dissolve a known quantity of trans-4-Methylcyclohexanamine hydrochloride in a minimal amount of deionized water.
-
In a separate container, prepare a stoichiometric equivalent aqueous solution of NaOH.
-
Slowly add the NaOH solution to the amine hydrochloride solution while stirring. The free amine will separate as an oily layer.
-
Extract the free amine using a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure. Caution: Handle the free amine in a well-ventilated fume hood.
-
-
Stoichiometric Calculation:
-
Calculate the required amount of the free amine (curing agent) based on the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxide Equivalent Weight (EEW) of the resin.
-
AHEW of trans-4-Methylcyclohexanamine = Molecular Weight / Number of active hydrogens = 113.20 / 2 = 56.6 g/eq.
-
The stoichiometric amount of curing agent per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100.
-
-
Mixing and Curing:
-
Warm the epoxy resin slightly (to ~40°C) to reduce its viscosity.
-
Add the calculated amount of the free trans-4-Methylcyclohexanamine to the epoxy resin.
-
Stir thoroughly for 2-5 minutes until the mixture is homogeneous.
-
Pour the mixture into a pre-heated mold.
-
Cure the resin in an oven following a suitable cure schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The optimal cure schedule may need to be determined experimentally.
-
Table 2: Example Curing Formulation
| Component | Equivalent Weight | Amount (parts by weight) |
| DGEBA Epoxy Resin | EEW = 180 g/eq | 100 |
| trans-4-Methylcyclohexanamine | AHEW = 56.6 g/eq | 31.4 |
Diagram 2: Epoxy Curing Mechanism
Caption: Simplified mechanism of epoxy curing with a primary amine.
Conclusion and Future Outlook
While not a conventional choice, trans-4-Methylcyclohexanamine hydrochloride represents a versatile building block for innovative polymer design. Its incorporation can lead to polymers with enhanced thermal and mechanical properties, as well as improved weatherability. The protocols provided herein offer a starting point for researchers to explore the potential of this compound. Further investigation into the effects of its stereochemistry on polymer properties and the development of more direct polymerization methods from the hydrochloride salt could open up new avenues in materials science.
References
- Synthesis of Cycloaliphatic Polyamides via Palladium-Catalyzed Hydroaminocarbonylative Polymerization. Journal of the American Chemical Society. (2024).
- Understanding Cycloaliphatic Amine Hardeners: Properties and Applic
- Advancements in Cycloaliphatic Amine Hardeners: Enhancing Performance in Epoxy Co
- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011).
- Cycloaliphatic Amines Hardener To Cure Your Epoxy. DRC Resins.
- Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems. (Patent).
- Epoxy Curing Agents – Part 2: Tailoring Properties with Amines. (2022).
- High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger. (2008).
- Synthesis and optical properties of asymmetric polyamides derived from cyclopropyl diacids and diamines. University of Michigan Deep Blue Repositories.
- Aromatic/cycloaliphatic polyimides and polyamide-imide from trans-1,4-cyclohexane diisocyanate: synthesis and properties. (2000).
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library.
- 4,4'-Methylenebis(2-methylcyclohexylamine). MySkinRecipes.
- Process for polymerization of allylic compounds. (Patent).
- Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. (2017). MDPI.
- Amine Monomers. Polysciences, Inc.
Sources
- 1. pflaumer.com [pflaumer.com]
- 2. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 3. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxy Curing Agents – Part 2: Tailoring Properties with Amines - Polymer Innovation Blog [polymerinnovationblog.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of trans-4-Methylcyclohexanamine Hydrochloride
Introduction: The Imperative for Rigorous Characterization
Trans-4-Methylcyclohexanamine hydrochloride is a crucial building block in organic synthesis, notably serving as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[1][2] Its precise stereochemistry and purity are paramount to the safety and efficacy of the final drug product. The presence of impurities, particularly the cis-isomer or byproducts from synthesis like benzylamine, can significantly impact downstream reactions and the pharmacological profile of the API.[1]
This guide provides a comprehensive framework of analytical methodologies designed for researchers, quality control analysts, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind each technique, ensuring a robust and validated characterization of trans-4-Methylcyclohexanamine hydrochloride. Our approach integrates spectroscopic, chromatographic, and thermal analysis to create an unambiguous profile of the compound's identity, purity, stereochemical integrity, and stability.
Compound Profile: Structure and Physicochemical Properties
A foundational understanding begins with the compound's basic chemical and physical attributes.
Chemical Structure:
Table 1: Physicochemical Properties of trans-4-Methylcyclohexanamine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 33483-65-7 | [3][4] |
| Molecular Formula | C₇H₁₆ClN | [5][6] |
| Molecular Weight | 149.66 g/mol | [3][5][7] |
| Appearance | Off-white to white solid/flakes | [8][9] |
| Melting Point | ~260 °C | [8] |
| Storage | Room temperature, sealed in a dry environment | [4][6] |
| IUPAC Name | trans-4-methylcyclohexan-1-amine;hydrochloride | [5] |
A Holistic Analytical Workflow
A systematic approach is essential for the complete characterization of any new batch or synthesized lot of the material. The following workflow outlines a logical sequence of analyses, from initial identity confirmation to detailed purity assessment.
Caption: Comprehensive analytical workflow for characterization.
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides the definitive evidence of a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structural confirmation. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. For trans-4-Methylcyclohexanamine hydrochloride, the trans configuration is confirmed by the coupling constants and chemical shifts of the protons on C1 and C4.
¹H NMR Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides as it can exchange with the amine protons, simplifying the spectrum.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Reference the spectrum to the residual solvent peak. Integrate all signals and assign them to the corresponding protons.
¹³C NMR Protocol:
-
Sample Preparation: Accurately weigh 20-30 mg of the sample and dissolve in ~0.7 mL of the chosen deuterated solvent.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.
-
Data Processing: Reference the spectrum and assign the signals.
Table 2: Expected NMR Spectral Data (in D₂O)
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | -CH₃ | ~0.9 | Doublet (d) |
| Axial -CH₂- | ~1.1 - 1.5 | Multiplet (m) | |
| Equatorial -CH₂- | ~1.8 - 2.1 | Multiplet (m) | |
| -CH(CH₃) | ~1.5 - 1.7 | Multiplet (m) | |
| -CH(NH₃⁺) | ~3.0 - 3.2 | Multiplet (m) | |
| ¹³C NMR | -CH₃ | ~22 | - |
| C2, C6 | ~30-35 | - | |
| C3, C5 | ~30-35 | - | |
| C4 | ~32 | - | |
| C1 | ~50 | - |
Note: Exact chemical shifts can vary based on solvent and concentration.
Mass Spectrometry (MS)
Expertise & Causality: MS is used to confirm the molecular weight of the compound. As a salt, the molecule will ionize to show the mass of the free amine. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, preventing fragmentation and clearly showing the protonated molecular ion.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a single quadrupole or time-of-flight analyzer).
-
Analysis: Infuse the sample directly into the source or inject it via an LC system. Acquire data in positive ion mode.
-
Expected Result: The primary ion observed will be the protonated free amine [C₇H₁₅N + H]⁺.
-
Calculated Monoisotopic Mass: 114.1283 Da
-
Expected m/z: 114.13
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR identifies the functional groups present in the molecule. For an amine hydrochloride, the key signatures are the N-H stretches of the ammonium salt and the C-H stretches of the cyclohexane ring.
Protocol (ATR Method):
-
Sample Preparation: Place a small amount of the dry powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact and record the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2800-3100 | N-H Stretch | Ammonium (-NH₃⁺) |
| 2850-2960 | C-H Stretch | Alkane (-CH₃, -CH₂-, -CH-) |
| 1500-1600 | N-H Bend | Ammonium (-NH₃⁺) |
| ~1450 | C-H Bend | Alkane (-CH₂) |
Note: Spectral data is available on public databases for comparison.[5]
Chromatographic Methods for Purity Assessment
Chromatography is essential for separating the target compound from impurities, including its cis-isomer.
Gas Chromatography (GC-MS/FID)
Expertise & Causality: GC is an excellent method for separating volatile and thermally stable compounds like cyclohexylamines. It is particularly powerful for resolving the cis and trans stereoisomers. Analysis is performed on the free base, which is easily generated by dissolving the salt in a basic solution and extracting it. Using a mass spectrometer (MS) as a detector allows for the identification of unknown impurity peaks. A Flame Ionization Detector (FID) is used for accurate quantification.
Protocol:
-
Sample Preparation (Free Base Extraction): a. Dissolve ~20 mg of the hydrochloride salt in 1 mL of water. b. Add 1 mL of 2 M Sodium Hydroxide (NaOH) solution to deprotonate the amine. c. Extract the free amine into 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). d. Carefully collect the organic layer and, if necessary, dry it with anhydrous sodium sulfate. e. Dilute the extract to an appropriate concentration (~1 mg/mL) for GC analysis.
-
Instrumentation: A gas chromatograph with a split/splitless inlet and an FID or MS detector.
-
Method Parameters:
Table 4: GC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation of isomers and related impurities. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Vol. | 1 µL (Split ratio 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 60°C, hold 2 min, ramp 10°C/min to 250°C, hold 5 min | Separates volatile impurities at the start and elutes the main peaks with good resolution. |
| Detector | FID (280 °C) or MS (Scan range 40-250 m/z) | FID for quantification, MS for identification. |
Trustworthiness: This method is self-validating. The retention times of the cis and trans isomers should be consistent and well-resolved. Spiking the sample with a known cis-isomer standard can be used to confirm peak identity. A patent for the synthesis of this compound indicates that GC can be used to determine a trans:cis ratio of 99.9:0.1.[1]
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is a complementary technique to GC for analyzing non-volatile impurities. A major challenge for this compound is its lack of a UV chromophore, making standard UV detection ineffective. Therefore, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are required. Hydrophilic Interaction Chromatography (HILIC) is a suitable mode for retaining and separating this polar amine.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5-1.0 mg/mL.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a CAD or ELSD.
-
Method Parameters:
Table 5: HPLC-HILIC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Column (e.g., Amide, 150 x 4.6 mm, 3.5 µm) | Retains polar analytes like amines. |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |
| Mobile Phase B | Water with 0.1% Formic Acid | Aqueous component to elute the analyte. |
| Gradient | 95% A to 60% A over 15 minutes | A shallow gradient provides good resolution of polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | CAD or ELSD (Nebulizer Temp: 35°C, Gas: Nitrogen) | Universal detection for non-chromophoric compounds. |
Thermal Analysis
Thermal methods provide information on the physical properties and stability of the material.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key physical constant and an indicator of purity. A sharp, well-defined melting endotherm suggests high purity.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Instrumentation: A calibrated DSC instrument.
-
Method: Heat the sample under a nitrogen atmosphere from ambient temperature to ~280 °C at a rate of 10 °C/min.
-
Expected Result: A sharp endotherm with an onset temperature corresponding to the melting point (~260 °C).[8]
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as it is heated. It is used to quantify the amount of residual water or solvents present and to determine the decomposition temperature.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Instrumentation: A calibrated TGA instrument.
-
Method: Heat the sample under a nitrogen atmosphere from ambient to 300 °C at a rate of 10 °C/min.
-
Expected Result: The material should be stable with minimal weight loss up to its melting/decomposition point. Any significant weight loss at lower temperatures (<150 °C) would indicate the presence of residual volatiles.
Conclusion
The analytical characterization of trans-4-Methylcyclohexanamine hydrochloride requires a multi-technique approach. The combination of NMR and MS provides definitive structural confirmation, while FTIR serves as a rapid identity check. A well-designed GC method is crucial for determining isomeric purity, and HPLC with a universal detector complements this by assessing non-volatile impurities. Finally, thermal analysis confirms key physical properties. By integrating these methods as described, researchers and quality control professionals can ensure the identity, purity, and overall quality of this important chemical intermediate, thereby safeguarding the integrity of the final products in which it is used.
References
-
PubChem. 4-Methylcyclohexylamine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
PharmaCompass.com. cis-4-methylcyclohexanamine hydrochloride. Available at: [Link]
-
Japanese Pharmacopoeia. Official Monographs. Available at: [Link]
-
Home Sunshine Pharma. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. Available at: [Link]
-
European Pharmacopoeia. Reagents. Available at: [Link]
-
PubMed. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Available at: [Link]
- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. trans-4-Methylcyclohexanamine hydrochloride | 33483-65-7 [sigmaaldrich.com]
- 5. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 33483-65-7|trans-4-Methylcyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. trans-4-Methylcyclohexanamine hydrochloride, CasNo.33483-65-7 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
Application Note: Spectroscopic Characterization of trans-4-Methylcyclohexanamine Hydrochloride
Introduction
trans-4-Methylcyclohexanamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemistry and purity are critical for the efficacy and safety of the final products. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques essential for the unambiguous structural elucidation and quality control of this compound. This application note provides a detailed guide to the theory, experimental protocols, and data interpretation for the NMR and IR spectroscopic analysis of trans-4-Methylcyclohexanamine hydrochloride, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The trans stereochemistry of 4-methylcyclohexanamine hydrochloride dictates a specific spatial arrangement of its constituent atoms. In the preferred chair conformation, both the methyl and the ammonium groups occupy equatorial positions to minimize steric hindrance. This conformational preference is a key determinant of the resulting NMR and IR spectra.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Define nodes for atoms C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"]; N [label="NH3+", pos="0,2.5!", fontcolor="#34A853"]; Cl [label="Cl-", pos="1, 2.5!", fontcolor="#EA4335"]; C7 [label="CH3", pos="0,-2.5!", fontcolor="#4285F4"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; C4 -- C7;
// Add implicit hydrogens for clarity in concept H1a [label="H", pos="-0.5,1.8!"]; H2e [label="H", pos="-2,1!"]; H2a [label="H", pos="-1.5,1.2!"]; H3e [label="H", pos="-2,-1!"]; H3a [label="H", pos="-1.5,-1.2!"]; H4a [label="H", pos="-0.5,-1.8!"]; H5e [label="H", pos="2,-1!"]; H5a [label="H", pos="1.5,-1.2!"]; H6e [label="H", pos="2,1!"]; H6a [label="H", pos="1.5,1.2!"];
C1 -- H1a [style=dashed]; C2 -- H2e [style=dashed]; C2 -- H2a [style=dashed]; C3 -- H3e [style=dashed]; C3 -- H3a [style=dashed]; C4 -- H4a [style=dashed]; C5 -- H5e [style=dashed]; C5 -- H5a [style=dashed]; C6 -- H6e [style=dashed]; C6 -- H6a [style=dashed]; } cend Figure 1: Chair conformation of trans-4-Methylcyclohexanamine hydrochloride.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in a molecule.
Theoretical Principles and Expected Spectrum
The ¹H NMR spectrum of trans-4-Methylcyclohexanamine hydrochloride is expected to show distinct signals for the methyl protons, the methine protons (at C1 and C4), the methylene protons (at C2, C3, C5, and C6), and the ammonium protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the overall molecular geometry.[1]
-
Ammonium Protons (-NH₃⁺): These protons are expected to appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. The chemical shift will be significantly downfield, typically in the range of 7.0-8.5 ppm, due to the positive charge.
-
Methine Protons (C1-H and C4-H): The proton at C1, bonded to the carbon bearing the ammonium group, will be deshielded and is expected to appear as a multiplet around 3.0 ppm. The proton at C4, attached to the carbon with the methyl group, will be a multiplet further upfield, around 1.5 ppm.
-
Methylene Protons (-CH₂-): The axial and equatorial protons on the cyclohexane ring are chemically non-equivalent and will exhibit different chemical shifts and coupling constants.[2] This leads to complex multiplets for the methylene protons in the region of 1.0-2.0 ppm.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a doublet, coupled to the C4-H proton, at a characteristic upfield chemical shift of approximately 0.9 ppm.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Weigh approximately 5-10 mg of trans-4-Methylcyclohexanamine hydrochloride.[3][4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.[5] Deuterium oxide (D₂O) is a good choice as the ammonium protons will exchange with deuterium, causing their signal to disappear, which can aid in spectral assignment.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[6]
-
Transfer the clear solution into a 5 mm NMR tube. The solution height should be approximately 4-5 cm.[5]
-
Cap the NMR tube and wipe it clean with a lint-free tissue.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Interpretation
Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -NH₃⁺ | 7.0 - 8.5 (in DMSO-d₆) | Broad Singlet |
| C1-H | ~ 3.0 | Multiplet |
| C2, C6 -H (axial & equatorial) | 1.8 - 2.0 | Multiplet |
| C3, C5 -H (axial & equatorial) | 1.2 - 1.4 | Multiplet |
| C4-H | ~ 1.5 | Multiplet |
| -CH₃ | ~ 0.9 | Doublet |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms and their chemical environments.
Theoretical Principles and Expected Spectrum
Due to the symmetry of the trans-4-Methylcyclohexanamine hydrochloride molecule, the ¹³C NMR spectrum is expected to show four distinct signals.
-
C1: The carbon atom bonded to the ammonium group will be significantly deshielded and is expected to appear around 50-55 ppm.
-
C2 and C6: These two equivalent carbon atoms will have a chemical shift in the range of 30-35 ppm.
-
C3 and C5: These two equivalent carbon atoms will also appear in the 30-35 ppm region, but with a slightly different chemical shift from C2/C6.
-
C4: The carbon atom bearing the methyl group is expected to have a chemical shift of approximately 30-35 ppm.
-
-CH₃: The methyl carbon will be the most shielded, appearing upfield around 20-25 ppm.
Experimental Protocol: ¹³C NMR
-
Sample Preparation:
-
Data Acquisition:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Interpretation
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1 | 50 - 55 |
| C2, C6 | 30 - 35 |
| C3, C5 | 30 - 35 |
| C4 | 30 - 35 |
| -CH₃ | 20 - 25 |
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Theoretical Principles and Expected Spectrum
The IR spectrum of trans-4-Methylcyclohexanamine hydrochloride will be dominated by absorptions corresponding to the ammonium group (-NH₃⁺) and the alkyl framework.
-
N-H Stretching: The N-H stretching vibrations of a primary amine salt (R-NH₃⁺) appear as a broad, strong band in the region of 3200-2800 cm⁻¹.[7] This broadness is due to hydrogen bonding.
-
C-H Stretching: The C-H stretching vibrations of the cyclohexane ring and the methyl group will appear as sharp peaks between 3000 and 2850 cm⁻¹.[8]
-
N-H Bending: The asymmetric and symmetric N-H bending vibrations of the -NH₃⁺ group are expected to appear in the regions of 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively.[7]
-
C-N Stretching: The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ range.[9]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions due to various bending and stretching vibrations of the entire molecule, which is unique to the compound.[10]
Experimental Protocol: FT-IR (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any absorbed moisture.[11]
-
In an agate mortar, grind 1-2 mg of the trans-4-Methylcyclohexanamine hydrochloride sample.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar. The sample concentration should be between 0.5% and 1%.[12]
-
Mix the sample and KBr intimately by grinding with a pestle until a fine, homogeneous powder is obtained.[13]
-
Transfer the powder mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[11][14]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Interpretation
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200 - 2800 | N-H Stretch | -NH₃⁺ | Strong, Broad |
| 3000 - 2850 | C-H Stretch | Alkyl (C-H) | Medium to Strong |
| 1625 - 1560 | N-H Bend (asymmetric) | -NH₃⁺ | Medium |
| 1550 - 1500 | N-H Bend (symmetric) | -NH₃⁺ | Medium |
| 1470 - 1430 | C-H Bend | -CH₂, -CH₃ | Medium |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium to Weak |
Integrated Spectroscopic Analysis Workflow
A comprehensive analysis involves integrating the data from all spectroscopic techniques to confirm the structure and purity of the sample.
dot digraph "spectroscopic_workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_sample" { label="Sample"; style=filled; color="#FFFFFF"; Sample [label="trans-4-Methylcyclohexanamine\nhydrochloride"]; }
subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; NMR_Prep [label="Dissolve in\nDeuterated Solvent"]; IR_Prep [label="Prepare KBr Pellet"]; }
subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#FFFFFF"; H_NMR [label="¹H NMR"]; C_NMR [label="¹³C NMR"]; FTIR [label="FT-IR"]; }
subgraph "cluster_analysis" { label="Data Analysis & Interpretation"; style=filled; color="#FFFFFF"; H_NMR_Analysis [label="Chemical Shifts\nSplitting Patterns\nIntegration"]; C_NMR_Analysis [label="Number of Signals\nChemical Shifts"]; FTIR_Analysis [label="Characteristic Bands\nFunctional Groups"]; }
subgraph "cluster_conclusion" { label="Conclusion"; style=filled; color="#FFFFFF"; Conclusion [label="Structural Confirmation\n&\nPurity Assessment"]; }
// Connections Sample -> NMR_Prep; Sample -> IR_Prep; NMR_Prep -> H_NMR; NMR_Prep -> C_NMR; IR_Prep -> FTIR; H_NMR -> H_NMR_Analysis; C_NMR -> C_NMR_Analysis; FTIR -> FTIR_Analysis; H_NMR_Analysis -> Conclusion; C_NMR_Analysis -> Conclusion; FTIR_Analysis -> Conclusion; } cend Figure 2: Workflow for the spectroscopic analysis of trans-4-Methylcyclohexanamine hydrochloride.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and comprehensive framework for the structural characterization of trans-4-Methylcyclohexanamine hydrochloride. By following the detailed protocols and utilizing the interpretive guides provided in this application note, researchers can confidently verify the identity, stereochemistry, and purity of this important chemical intermediate, ensuring the quality and integrity of their downstream applications in drug development and scientific research.
References
- Vertex AI Search. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
- Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR.
- University of Wisconsin-Madison. (n.d.). IR: amines.
- Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.
- Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- MRI Questions. (2015, February 12). 5.2 Chemical Shift.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Cornell University. (n.d.). NMR Sample Preparation. NMR and Chemistry MS Facilities.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
Sources
- 1. mriquestions.com [mriquestions.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. organomation.com [organomation.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. shimadzu.com [shimadzu.com]
- 14. youtube.com [youtube.com]
handling and safety precautions for trans-4-Methylcyclohexanamine hydrochloride
An Application Guide to the Safe Handling of trans-4-Methylcyclohexanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Utility and Hazard
trans-4-Methylcyclohexanamine hydrochloride (CAS No: 33483-65-7) is a crucial chemical intermediate, valued for its specific stereochemistry and reactive amine group.[1] It serves as a fundamental building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the antidiabetic drug Glimepiride.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility, making it more amenable to industrial and research applications compared to its free amine base.[1]
However, its utility is matched by its hazardous properties. As an amine hydrochloride, it presents significant risks, including severe skin and eye damage, and acute toxicity if mishandled.[2][3] This guide provides a detailed framework for the safe handling, storage, and disposal of trans-4-Methylcyclohexanamine hydrochloride, grounded in established safety protocols. The objective is not merely to list procedures, but to explain the rationale behind them, empowering laboratory personnel to work with this compound confidently and safely.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice.[4][5] The Globally Harmonized System (GHS) provides a standardized classification of the risks associated with trans-4-Methylcyclohexanamine hydrochloride.
GHS Hazard Classification
The compound is classified with multiple hazards, demanding rigorous control measures. The primary risks are summarized below.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage | [3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [2] |
Note: Classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
Mechanistic Insight into Hazards
-
Corrosivity (H314/H318): The amine functional group, even in its salt form, can react with moisture on the skin or in the eyes to cause severe chemical burns.[3][6] The hydrochloride salt can release hydrochloric acid upon dissolution, contributing to its corrosive nature. Direct contact can lead to irreversible tissue damage.
-
Oral Toxicity (H302): Ingestion is harmful, and immediate medical attention is required.[2] Do not eat, drink, or smoke in areas where this chemical is handled.[2]
-
Environmental Hazard (H410): This compound is very toxic to aquatic life with long-lasting effects.[2] This necessitates stringent procedures to prevent its release into drains or the environment.[2][7]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is a fundamental principle of chemical safety.[8] This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of trans-4-Methylcyclohexanamine hydrochloride, especially the solid powder, must be conducted in a well-ventilated area.[2][3] A certified laboratory chemical fume hood is required for procedures that may generate dust or aerosols, such as weighing or solution preparation.[5]
-
Safety Stations: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[2]
Personal Protective Equipment (PPE)
PPE is the last line of defense against exposure.[9] The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical safety goggles with side-shields or a full-face shield.[2][3] | Protects against splashes and airborne particles. A face shield is recommended when handling larger quantities or during procedures with a high splash risk. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for any signs of degradation or puncture before use. Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste. |
| Body | Impervious clothing, such as a chemically resistant lab coat.[2][3] | A closed lab coat protects the skin from accidental spills. For larger scale operations, a chemical-resistant apron or suit may be necessary. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges. | Required when engineering controls are insufficient or during emergency situations (e.g., large spills). The specific type should be determined by a formal risk assessment.[2] |
Section 3: Protocols for Safe Handling
Adherence to a standardized protocol minimizes the risk of accidental exposure and ensures procedural consistency.
Receiving and Initial Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the manufacturer's label is intact and legible.
-
Segregate: Store the container in a designated, secure area away from incompatible materials.[3][9]
-
Log: Update the chemical inventory, making the SDS readily accessible to all personnel.[5]
Protocol for Weighing Solid Compound
-
Preparation: Don all required PPE as specified in Section 2.2.
-
Work Area: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Handling: Use dedicated spatulas and weighing boats. Avoid creating dust by handling the material gently.[2][3]
-
Cleanup: After weighing, carefully clean all surfaces, including the balance, with a damp cloth to remove any residual powder. Decontaminate tools.
-
Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.[3]
Protocol for Preparing a Solution
-
Preparation: Don all required PPE. Measure the required volume of solvent in a graduated cylinder.
-
Work Area: Conduct the entire procedure within a chemical fume hood.
-
Dissolution: Place the solvent in an appropriately sized beaker or flask equipped with a magnetic stirrer. Slowly and carefully add the pre-weighed trans-4-Methylcyclohexanamine hydrochloride to the solvent.
-
Control: Be aware that the dissolution process may be exothermic. Add the solid in portions to control the rate.
-
Transfer & Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed container for storage or immediate use.
Section 4: Storage and Chemical Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[2][3] Some suppliers recommend storage at -20°C for the powder form.[2] Always follow the specific storage temperature indicated on the product label.
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances can lead to vigorous or violent reactions.
Section 5: Emergency Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. [2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention. [3] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR).[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a physician or poison control center immediately. [2] |
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Control: Prevent further spillage and keep the material away from drains or water courses.[2][7]
-
Cleanup:
-
Small Spill (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Small Spill (Liquid): Absorb the spill with an inert, non-combustible material like diatomite or universal binders.[2] Scoop the material into a container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly.[2]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[10]
Section 6: Waste Disposal
All waste containing trans-4-Methylcyclohexanamine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in designated, clearly labeled, and sealed containers.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[2][3] Do not dispose of it via standard laboratory drains or as regular trash.[7] Adherence to all federal, state, and local environmental regulations is mandatory.[10]
Section 7: Visualization of Safe Handling Workflow
The following diagram illustrates the complete lifecycle for handling trans-4-Methylcyclohexanamine hydrochloride in a research setting, emphasizing critical safety checkpoints.
Caption: Safe handling workflow from planning to disposal.
References
- DC Chemicals. (2025). trans-4-Methylcyclohexanamine MSDS.
- AK Scientific, Inc. (n.d.). trans-4-Methyl-cyclohexylamine HCl Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis.
- Home Sunshine Pharma. (n.d.). Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7.
- ChemBK. (2024). TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE - Physico-chemical Properties.
- PubChem. (n.d.). 4-Methylcyclohexylamine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CAMEO Chemicals. (n.d.). P-AMINOCYCLOHEXYLMETHANE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 4-Methylcyclohexylamine, mixture of cis and trans 97.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.).
- NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
Sources
- 1. nbinno.com [nbinno.com]
- 2. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
- 3. aksci.com [aksci.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-cyclohexylamine; hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: Synthetic Strategies for the Functionalization of trans-4-Methylcyclohexanamine Hydrochloride with Electrophiles
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of trans-4-Methylcyclohexanamine hydrochloride as a nucleophilic building block in organic synthesis. We delve into the foundational principles governing its reactivity, with a primary focus on the prerequisite in situ generation of the free amine. This note furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations including N-acylation, N-sulfonylation, urea formation, and reductive amination. Beyond procedural steps, we emphasize the causal reasoning behind experimental choices, address stereochemical integrity, and provide visual aids to clarify reaction workflows, empowering chemists to leverage this versatile intermediate for the synthesis of diverse molecular targets, including pharmaceutical agents like Glimepiride.[1][2][3]
Physicochemical Properties and Safe Handling
trans-4-Methylcyclohexanamine hydrochloride is a stable, crystalline solid, a form that enhances its shelf-life and handling characteristics compared to the volatile free amine.[3][4]
Table 1: Physicochemical Data
| Property | Value |
| IUPAC Name | (1s,4s)-4-Methylcyclohexan-1-amine hydrochloride |
| Synonyms | trans-4-Methylcyclohexylamine HCl |
| CAS Number | 33483-65-7[4] |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Form | Solid Hydrochloride Salt |
Safety and Handling Precautions
As a corrosive substance, proper personal protective equipment (PPE) is mandatory.[4] All manipulations should be performed in a well-ventilated fume hood.
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate clothing to prevent skin contact.[4][5]
-
Handling: Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4]
Core Principle: Nucleophile Activation via Deprotonation
The primary amine of trans-4-Methylcyclohexanamine hydrochloride is protonated, forming an ammonium salt (-NH₃⁺). This positive charge renders the nitrogen atom electrophilic, not nucleophilic, thus inhibiting reaction with electrophiles. The critical first step in any reaction is the deprotonation of the ammonium salt to liberate the lone pair of electrons on the nitrogen, thereby generating the reactive free amine.
This is typically achieved by adding a stoichiometric amount of a suitable base. The choice of base is dictated by the reaction conditions and the nature of the electrophile. Common choices include tertiary amines like triethylamine (Et₃N) or pyridine, which also serve as acid scavengers, or inorganic bases like sodium hydroxide (NaOH) during an initial extraction step.
Figure 1: General workflow for the activation and reaction of the amine hydrochloride.
Synthetic Protocols and Applications
The following protocols are representative examples of common transformations. Reagent quantities should be adjusted based on the specific substrate and desired scale.
N-Acylation: Synthesis of N-(trans-4-Methylcyclohexyl)amides
The formation of an amide bond is one of the most fundamental reactions in organic and medicinal chemistry.[6] This protocol details the reaction with an acyl chloride.
-
Causality & Insights: Triethylamine (Et₃N) is used in slight excess to neutralize the HCl byproduct from the acyl chloride and the HCl from the starting material, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both the reactants and the triethylamine hydrochloride salt for easy removal during workup. The reaction is initiated at 0 °C to control the initial exothermic reaction.
Protocol 4.1.1: Synthesis of N-(trans-4-Methylcyclohexyl)acetamide
-
Reagent Setup:
-
trans-4-Methylcyclohexanamine hydrochloride (1.0 eq, e.g., 1.49 g)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)
-
Triethylamine (Et₃N) (2.2 eq, e.g., 3.0 mL)
-
Acetyl Chloride (1.1 eq, e.g., 0.8 mL)
-
-
Procedure: a. Suspend trans-4-Methylcyclohexanamine hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. b. Cool the suspension to 0 °C in an ice bath. c. Add triethylamine dropwise to the suspension. Stir for 15-20 minutes. The suspension should become a clearer solution as the free amine is formed. d. Slowly add acetyl chloride to the reaction mixture at 0 °C. e. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography). f. Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. g. Separate the organic layer. Wash sequentially with 1M HCl (aq), water, and brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
N-Sulfonylation: Synthesis of N-(trans-4-Methylcyclohexyl)sulfonamides
Sulfonamides are a critical functional group in medicinal chemistry, acting as bioisosteres for amides and forming the basis of many antibacterial and antidiabetic drugs.[1][7][8]
-
Causality & Insights: Pyridine is often used as both the base and a solvent in sulfonylation reactions. It is a weaker base than triethylamine but is highly effective at catalyzing the reaction and scavenging the generated HCl. The reaction may require gentle heating to proceed to completion, depending on the reactivity of the sulfonyl chloride.
Protocol 4.2.1: Synthesis of N-(trans-4-Methylcyclohexyl)-4-toluenesulfonamide
-
Reagent Setup:
-
trans-4-Methylcyclohexanamine hydrochloride (1.0 eq)
-
Pyridine (can be used as solvent, or 3.0 eq in a solvent like DCM)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) (1.05 eq)
-
-
Procedure: a. Dissolve/suspend trans-4-Methylcyclohexanamine hydrochloride in pyridine in a round-bottom flask. b. Add p-toluenesulfonyl chloride portion-wise at room temperature. An exotherm may be observed. c. Stir the reaction at room temperature for 12-18 hours or heat gently to 40-50 °C for 2-3 hours if the reaction is sluggish. d. Work-up: Pour the reaction mixture into a beaker containing ice and concentrated HCl. This will protonate the pyridine and precipitate the sulfonamide product. e. Filter the solid precipitate and wash thoroughly with cold water to remove pyridinium hydrochloride. f. Dry the solid product under vacuum.
-
Purification: The crude sulfonamide is often highly pure but can be further purified by recrystallization from ethanol/water.
Urea Formation via Reaction with Isocyanates
This reaction is a key step in the synthesis of the antidiabetic drug Glimepiride and demonstrates a highly efficient method for forming C-N bonds.[2]
-
Causality & Insights: This reaction is typically very clean and fast. The free amine, generated in situ, adds rapidly to the highly electrophilic central carbon of the isocyanate. An external base is still required to liberate the free amine from its hydrochloride salt.
Protocol 4.3.1: Synthesis of 1-(trans-4-Methylcyclohexyl)-3-phenylurea
-
Reagent Setup:
-
trans-4-Methylcyclohexanamine hydrochloride (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous (approx. 0.2 M solution)
-
Triethylamine (1.1 eq)
-
Phenyl isocyanate (1.0 eq)
-
-
Procedure: a. Suspend the amine hydrochloride in anhydrous THF. b. Add triethylamine and stir for 15 minutes at room temperature to generate the free amine. c. Add phenyl isocyanate dropwise. The reaction is often exothermic. d. Stir at room temperature for 1-2 hours. The product often precipitates from the solution. e. Work-up: If a precipitate has formed, filter the solid and wash with cold THF or diethyl ether. f. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether or hexanes to induce crystallization and remove soluble impurities.
-
Purification: The resulting urea is typically of high purity and may not require further purification. Recrystallization can be performed if necessary.
Stereochemical Integrity
The chair conformation of the cyclohexane ring is the most stable. In trans-1,4-disubstituted cyclohexanes, the lowest energy conformation has both substituents in the equatorial position to minimize steric strain. The reactions described—acylation, sulfonylation, and urea formation—occur at the exocyclic nitrogen atom. These reactions do not involve breaking any bonds to the stereogenic centers of the cyclohexane ring.[9][10] Therefore, the trans stereochemistry of the starting material is reliably retained in the final product.
Figure 3: Synthetic pathways originating from trans-4-Methylcyclohexanamine.
Conclusion
trans-4-Methylcyclohexanamine hydrochloride is a robust and synthetically valuable intermediate. Its utility is predicated on a simple but critical activation step: deprotonation to the free amine. Once activated, it readily engages with a wide range of electrophiles to produce amides, sulfonamides, ureas, and secondary amines with high fidelity, crucially preserving the inherent trans stereochemistry of its substituted cyclohexane core. The protocols and principles outlined in this note provide a solid foundation for researchers to confidently employ this building block in the design and execution of complex synthetic campaigns.
References
-
DC Chemicals. (2025). trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. [Link]
- Hušek, P., & Lehocký, M. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
-
Gubicza, L., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). [Link]
- Rao, D. R., et al. (2007). Process for the preparation of substantially pure glimepiride.
- Heblich, D., et al. (2002). Method for producing 4-substituted cis-cyclohexylamine.
-
Gubicza, L., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. [Link]
-
Szostak, M. (2021). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis. [Link]
-
Smith, T. (2014). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Autech. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]
- Li, J., et al. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexylamine. PubChem Compound Database. Retrieved from [Link]
-
Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]
-
YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. Chad's Prep. [Link]
-
Lumen Learning. (n.d.). Stereochemistry of reactions. Organic Chemistry 1: An open textbook. [Link]
-
Uttarakhand Open University. (n.d.). Stereochemistry. Retrieved from [Link]
-
Crash Course. (2020). Stereochemistry: Crash Course Organic Chemistry #8. YouTube. [Link]
-
Reddit. (2020). Stereochemistry: it's a nightmare. r/chemhelp. [Link]
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. nbinno.com [nbinno.com]
- 4. aksci.com [aksci.com]
- 5. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. 4.5. Stereochemistry of reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. uou.ac.in [uou.ac.in]
The Strategic Application of trans-4-Methylcyclohexanamine Hydrochloride in Chiral Resolution: A Guide for Researchers
Introduction: Navigating the Landscape of Chiral Separations
In the realm of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a critical, and often challenging, endeavor. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation from racemic mixtures. Among the various techniques for chiral resolution, diastereomeric salt formation remains a robust, scalable, and economically viable method. This application note provides a comprehensive guide to the use of trans-4-Methylcyclohexanamine hydrochloride as a resolving agent for racemic acidic compounds. We will delve into the mechanistic underpinnings of this technique, provide detailed experimental protocols, and discuss critical parameters for successful and efficient enantiomeric separation.
trans-4-Methylcyclohexanamine, a chiral amine, serves as an effective tool for the resolution of racemic carboxylic acids. Its hydrochloride salt is a stable, crystalline solid, making it easy to handle and store.[1][2] The fundamental principle of its application lies in the reaction between the racemic acid and the chiral amine to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess distinct physicochemical properties, most notably different solubilities in a given solvent system. This disparity in solubility is the cornerstone of their separation via fractional crystallization.[3]
This guide is intended for researchers, scientists, and drug development professionals seeking to employ this classical yet powerful resolution strategy. By understanding the causality behind each experimental step, users can adapt and optimize the provided protocols for their specific target molecules.
Physicochemical Properties of the Resolving Agent
A thorough understanding of the resolving agent's properties is paramount for designing an effective resolution process.
| Property | Value | Source |
| Chemical Name | trans-4-Methylcyclohexanamine hydrochloride | [2] |
| CAS Number | 33483-65-7 | [2] |
| Molecular Formula | C₇H₁₅N·HCl | [1] |
| Molecular Weight | 149.66 g/mol | [1][4] |
| Appearance | White to off-white solid/flakes | [1][2] |
| Melting Point | ~260°C | [1][2] |
| pKa (of the amine) | 10.58 ± 0.70 (Predicted) | [5] |
| Solubility | Soluble in water and various organic solvents. | [6] |
The high melting point of the hydrochloride salt is indicative of its stability.[1] The pKa of the amine is a crucial parameter, as effective salt formation occurs when there is a significant pKa difference between the acidic racemic compound and the basic resolving agent.
Mechanism of Chiral Resolution: A Stepwise Approach
The process of chiral resolution using trans-4-Methylcyclohexanamine hydrochloride can be dissected into three primary stages, each governed by specific chemical principles.
Caption: Step-by-step experimental workflow for chiral resolution.
Materials and Reagents:
-
Racemic carboxylic acid
-
trans-4-Methylcyclohexanamine hydrochloride
-
Selected crystallization solvent(s) (e.g., methanol, ethanol, ethyl acetate)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
Procedure:
-
Preparation of the Free Amine:
-
Dissolve a known quantity of trans-4-Methylcyclohexanamine hydrochloride in water.
-
Add 2 M sodium hydroxide solution dropwise with stirring until the pH is >12.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: The free amine is corrosive and should be handled in a fume hood with appropriate personal protective equipment. [7]
-
-
Diastereomeric Salt Formation:
-
In a flask equipped with a reflux condenser, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen crystallization solvent with gentle heating.
-
In a separate container, dissolve the free trans-4-Methylcyclohexanamine (0.5 to 1.0 equivalent) in a minimal amount of the same solvent.
-
Slowly add the amine solution to the heated solution of the acid with continuous stirring. The amount of resolving agent may need to be optimized; starting with a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes lead to higher enantiomeric excess in the crystalline salt.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The formation of crystals may be observed.
-
To maximize the yield, the flask can be placed in an ice bath or a refrigerator for a few hours or overnight.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.
-
The mother liquor, containing the more soluble diastereomeric salt, should be saved for the potential recovery of the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected crystals in water.
-
Add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is 1-2. This will dissolve the salt and protonate the carboxylic acid.
-
Extract the liberated carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
-
-
Recovery of the Resolving Agent:
-
Take the acidic aqueous layer from the previous step, which contains the hydrochloride salt of trans-4-Methylcyclohexanamine.
-
Make the solution basic (pH > 12) by the dropwise addition of 2 M sodium hydroxide.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane) three times.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to recover the resolving agent.
-
-
Analysis and Further Purification:
-
Determine the enantiomeric excess (e.e.) of the recovered acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
-
If the enantiomeric purity is not satisfactory, the acid can be further purified by recrystallization from an appropriate solvent.
-
Safety and Handling
trans-4-Methylcyclohexanamine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. [7]
-
Hazards: The free amine is flammable and corrosive, causing severe skin burns and eye damage. The hydrochloride salt can cause skin and serious eye irritation. [8]Harmful if swallowed. [9]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. [7]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and oxidizing agents. [5]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | The diastereomeric salts are too soluble in the chosen solvent. The solution is not sufficiently concentrated. | Try a less polar solvent or a solvent mixture. Concentrate the solution by evaporating some of the solvent. Try seeding with a small crystal if available. |
| An oil precipitates instead of crystals. | The melting point of the diastereomeric salt is below the temperature of the solution. | Add a co-solvent to increase the melting point of the solid phase. Try a different solvent system. |
| Low enantiomeric excess (e.e.) of the product. | Co-precipitation of the more soluble diastereomer. The separation factor between the diastereomers is low in the chosen solvent. | Optimize the cooling rate (slower cooling). Reduce the amount of resolving agent. Screen for a more selective solvent system. Perform multiple recrystallizations of the diastereomeric salt. |
| Low yield of the resolved enantiomer. | The desired diastereomeric salt has significant solubility in the mother liquor. Loss of material during transfers and filtration. | Optimize the crystallization temperature (lower temperature). Minimize the amount of solvent used for washing the crystals. |
Conclusion
The use of trans-4-Methylcyclohexanamine hydrochloride as a resolving agent offers a practical and efficient method for the separation of racemic acidic compounds. By understanding the principles of diastereomeric salt formation and fractional crystallization, and by systematically optimizing the experimental parameters, researchers can successfully isolate enantiomerically pure products. The protocols and guidelines presented in this application note provide a solid foundation for the application of this versatile resolving agent in both academic and industrial settings.
References
- Bauer, J. F., & Boulos, J. (2010). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.
-
LookChem. (n.d.). trans-4-Methylcyclohexyl amine. Retrieved from [Link]
-
DC Chemicals. (2025). trans-4-Methylcyclohexanamine MSDS. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation and resolution of mandelic acid derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. Retrieved from [Link]
-
Purdue University. (n.d.). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Retrieved from [Link]
-
PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.
-
PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]
-
PharmaCompass. (n.d.). trans-4-Methyl-cyclohexylamine. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Aminomethylcyclohexylmethanamine. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. trans-4-Methylcyclohexyl amine|lookchem [lookchem.com]
- 6. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
protocol for the synthesis of Glimepiride using trans-4-Methylcyclohexanamine hydrochloride
An in-depth guide to the synthesis of Glimepiride, a prominent second-generation sulfonylurea, is presented for researchers, scientists, and professionals in drug development. This document provides a detailed protocol focusing on the strategic use of trans-4-Methylcyclohexanamine hydrochloride, a critical intermediate that dictates the stereochemical purity and pharmacological efficacy of the final active pharmaceutical ingredient (API).
Introduction: The Significance of Glimepiride and Its Stereochemistry
Glimepiride is an oral antidiabetic drug widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[2][3][4] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the cell surface.[3][5] This binding closes the channels, leading to membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin-containing granules.[3][4]
The synthesis of Glimepiride is a multi-step process where the formation of the final sulfonylurea moiety is a key transformation. A critical building block in this synthesis is trans-4-Methylcyclohexanamine. The specific trans spatial arrangement of the methylcyclohexyl group is vital for the molecule's optimal binding to its receptor and, consequently, its pharmacological activity.[6] Therefore, ensuring a high isomeric purity of the trans-4-Methylcyclohexanamine hydrochloride intermediate is paramount to minimize the presence of the corresponding cis isomer, which could compromise the efficacy and safety of the final drug product.[7]
Overall Synthetic Strategy
The most common and industrially scalable synthesis of Glimepiride involves the coupling of two key intermediates:
-
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide : The core structure containing the pyrrolinone and benzenesulfonamide groups.
-
An activated form of trans-4-Methylcyclohexanamine : Typically, this is the isocyanate derivative (trans-4-methylcyclohexyl isocyanate), prepared from trans-4-Methylcyclohexanamine hydrochloride.
The final step is the condensation of these two fragments to form the urea linkage characteristic of Glimepiride. An alternative route involves reacting the sulfonamide with a carbamate precursor, which is then coupled with the amine.[1][8][9] This guide will focus on the isocyanate route due to its prevalence.
Caption: Overall synthetic workflow for Glimepiride.
PART 1: Preparation and Purification of trans-4-Methylcyclohexanamine Hydrochloride
The quality of this starting material is a critical determinant of the final API's purity. The primary challenge is the efficient separation of the desired trans isomer from the undesired cis isomer.
Protocol 1: Purification of trans-4-Methylcyclohexanamine HCl
This protocol assumes a starting mixture of cis/trans isomers of 4-Methylcyclohexanamine hydrochloride, often obtained from the reduction of 4-methylcyclohexanone oxime.[8]
-
Dissolution : Dissolve the crude mixture of 4-Methylcyclohexanamine hydrochloride (e.g., 1.5 kg) in methanol (e.g., 2.25 L) at ambient temperature (25-30°C). Stir until a clear solution is obtained.
-
Anti-Solvent Addition : Slowly add acetone (e.g., 13.5 L) to the methanolic solution over a period of approximately 3 hours. The significant change in solvent polarity causes the selective precipitation of one isomer.
-
Precipitation and Isolation : The trans-4-Methylcyclohexanamine hydrochloride will precipitate out of the solution. The mixture should be stirred and cooled to maximize precipitation.
-
Filtration and Washing : Filter the resulting solid slurry. Wash the filter cake with a small amount of cold acetone to remove residual soluble impurities (cis isomer).
-
Drying : Dry the isolated solid under vacuum to yield purified trans-4-Methylcyclohexanamine hydrochloride.
-
Purity Check : The isomeric purity should be assessed by Gas Chromatography (GC). A purity of >95% for the trans isomer is typically achieved after the first crystallization.[8]
-
Recrystallization (Optional) : For higher purity (>99.8%), a second crystallization can be performed using the same methanol/acetone solvent system.[8] This step is crucial for meeting stringent pharmacopeial requirements.
Causality : The differential solubility of the cis and trans hydrochloride salts in a specific methanol/acetone mixture is the physical principle driving this separation. Acetone acts as an anti-solvent, significantly reducing the solubility of the trans isomer more than the cis isomer, leading to its selective precipitation.
PART 2: Synthesis of the Core Sulfonamide Intermediate
This intermediate, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide, is synthesized in a three-step sequence as documented in foundational patents.[8][9]
-
Condensation : 3-Ethyl-4-methyl-3-pyrrolin-2-one is condensed with 2-phenylethyl isocyanate, typically at elevated temperatures (e.g., 150°C), to form 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide.[8]
-
Chlorosulfonation : The aromatic ring of the carboxamide product is chlorosulfonated using chlorosulfonic acid. This electrophilic aromatic substitution reaction primarily directs the sulfonyl chloride group to the para position.[8][10]
-
Ammonolysis : The resulting benzenesulfonyl chloride is treated with concentrated ammonium hydroxide or liquid ammonia to convert the sulfonyl chloride group into the required sulfonamide.[8][10]
PART 3: Final Coupling Protocol for Glimepiride Synthesis
This section details the final convergent step of the synthesis, where the two key intermediates are coupled.
Protocol 2: Synthesis of Glimepiride
Step A: Preparation of trans-4-Methylcyclohexyl Isocyanate
trans-4-Methylcyclohexanamine hydrochloride is converted to its corresponding isocyanate via phosgenation. This reaction involves treating the amine salt with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) in an inert solvent. This step is hazardous and requires specialized equipment and safety precautions.
Step B: Condensation Reaction
-
Reaction Setup : To a suitable reaction vessel, add the sulfonamide intermediate (4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-formamido)ethyl]-benzenesulfonamide), anhydrous potassium carbonate (as a base), and acetone as the solvent.[11]
-
Activation : Heat the mixture to reflux (approximately 55-60°C) with stirring for 5-7 hours. This step forms the potassium salt of the sulfonamide, activating it for the subsequent reaction.[11]
-
Isocyanate Addition : Cool the reaction mixture slightly (to ~55°C) and slowly add a solution of trans-4-methylcyclohexyl isocyanate in acetone.[11]
-
Coupling Reaction : Maintain the temperature and continue stirring at reflux for another 5-7 hours to allow the condensation reaction to complete.[11]
-
Work-up :
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts (potassium carbonate and potassium chloride byproduct).
-
The filtrate, containing the crude Glimepiride, is then treated with water.
-
Acidify the aqueous solution with an acid (e.g., hydrochloric acid) to precipitate the crude Glimepiride product.[11]
-
-
Purification : The crude solid is collected by filtration and purified. A common method is recrystallization from a suitable solvent like acetone to yield pure Glimepiride.[11]
| Parameter | Value/Condition | Rationale |
| Reactants | Sulfonamide Intermediate, trans-4-Methylcyclohexyl Isocyanate | The two key fragments for the final molecule. |
| Base | Anhydrous Potassium Carbonate | Deprotonates the sulfonamide, making it nucleophilic.[11] |
| Solvent | Acetone | Good solubility for reactants and inert under reaction conditions.[8][11] |
| Temperature | 50-60°C (Reflux) | Provides sufficient energy to overcome the activation barrier without causing significant degradation. |
| Reaction Time | 10-14 hours (total) | Ensures the reaction proceeds to completion for a high yield. |
| Typical Yield | >90% | This is an efficient coupling reaction. |
Mechanism of Action Visualization
Glimepiride exerts its therapeutic effect by modulating the function of pancreatic β-cells to increase insulin secretion.
Caption: Mechanism of action of Glimepiride on pancreatic β-cells.
References
- AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. - IJCRT.org. (2024).
- GLIMEPIRIDE - New Drug Approvals. (2018).
- Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl. (n.d.).
- Glimepiride - Wikipedia. (n.d.).
- Glimepiride synthesis - ChemicalBook. (n.d.).
- US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents. (2007).
- WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents. (2006).
- US7282517B2 - Method of manufacturing glimepiride and the respective intermediate - Google Patents. (2007).
- An Efficient and Practical Process for the Synthesis of Glimepiride - ResearchGate. (2018).
- The Critical Role of Trans-4-Methylcyclohexylamine Hydrochloride in Glimepiride Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- What is the mechanism of Glimepiride? - Patsnap Synapse. (2024).
- Glimepiride - PubChem - NIH. (n.d.).
- glimepiride - ClinPGx. (n.d.).
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents. (2005).
- CN101486674A - Preparation of glimepiride raw material - Google Patents. (2009).
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Glimepiride - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 4. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 10. Glimepiride synthesis - chemicalbook [chemicalbook.com]
- 11. CN101486674A - Preparation of glimepiride raw material - Google Patents [patents.google.com]
preparation of trans-4-Methylcyclohexanamine hydrochloride derivatives for biological screening
Topic: Preparation of trans-4-Methylcyclohexanamine Hydrochloride Derivatives for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 4-Methylcyclohexanamine Scaffold
In the landscape of medicinal chemistry, the cyclohexane ring serves as a versatile and privileged scaffold. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, a critical factor in optimizing drug-receptor interactions. Among its derivatives, trans-4-Methylcyclohexanamine is a particularly valuable building block. Its defined stereochemistry and primary amine handle provide a robust starting point for creating diverse chemical libraries. This scaffold is a key component in several important pharmaceutical agents, most notably as a crucial intermediate in the synthesis of Glimepiride, an oral hypoglycemic agent used in the management of type 2 diabetes.[1][2]
The preparation of a focused library of derivatives from a common core is a cornerstone of modern drug discovery. By systematically modifying the structure of trans-4-Methylcyclohexanamine, researchers can explore the structure-activity relationship (SAR) of a new chemical series, fine-tuning properties such as potency, selectivity, solubility, and metabolic stability. This application note provides a detailed, field-proven guide to the synthesis, purification, and characterization of N-acyl derivatives of trans-4-Methylcyclohexanamine hydrochloride, designed to generate a library of compounds ready for biological screening.
Overall Synthetic Strategy: From Core Amine to Derivative Library
The general strategy involves the N-acylation of the primary amine of trans-4-Methylcyclohexanamine. The starting material is typically the hydrochloride salt, which is more stable and easier to handle than the free base. The core of the protocol, therefore, involves the in situ liberation of the free amine using a non-nucleophilic base, followed by its reaction with a suitable acylating agent. This process is highly adaptable, allowing for the introduction of a vast array of chemical functionalities through the choice of acylating agent.
The entire workflow is designed to be robust and scalable, ensuring that a library of derivatives can be produced efficiently and with high purity, a prerequisite for reliable biological screening data.
Caption: High-level workflow for library synthesis.
Core Protocol: N-Acylation of trans-4-Methylcyclohexanamine
This section details a robust and generalizable protocol for the synthesis of N-acyl derivatives using acyl chlorides as the acylating agent.
Scientific Principle
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the free trans-4-Methylcyclohexanamine possesses a lone pair of electrons, making it nucleophilic. It attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[3] The addition of a tertiary amine base, such as triethylamine, is crucial for two reasons: it deprotonates the starting amine hydrochloride to generate the nucleophilic free amine, and it scavenges the hydrochloric acid (HCl) produced during the reaction, driving the equilibrium towards the product.[3][4]
Caption: General reaction scheme for N-acylation.
Materials and Reagents
-
trans-4-Methylcyclohexanamine hydrochloride
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add trans-4-Methylcyclohexanamine hydrochloride (1.0 eq.).
-
Dissolve the solid in anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine (2.2 eq.) to the suspension. The addition of the first equivalent neutralizes the hydrochloride salt, and the second equivalent is for scavenging the HCl generated by the reaction. Stir for 10-15 minutes at room temperature. The mixture should become a clear solution as the free amine is formed.
-
-
Addition of Acylating Agent:
-
Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exotherm of the acylation reaction, minimizing side product formation.
-
Slowly add the acyl chloride (1.05 eq.), either neat or as a solution in a small amount of anhydrous DCM, dropwise to the stirred amine solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is completely consumed.[5]
-
-
Aqueous Work-up:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. This neutralizes any remaining acyl chloride and acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[3] An appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-acyl derivative.
-
-
Final Hydrochloride Salt Formation (Optional):
-
For improved solubility and handling for biological assays, the purified amide can be converted back to a hydrochloride salt.
-
Dissolve the pure product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (1.1 eq.) dropwise.
-
The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[6]
-
Data Presentation and Characterization
The successful synthesis of a derivative library should be documented with quantitative data. Purity is paramount for biological screening to ensure that observed activity is due to the intended compound.
| Derivative ID | R-Group (from R-COCl) | Formula | MW ( g/mol ) | Typical Yield (%) | Purity (LC-MS, 254 nm) |
| LIB-001 | Phenyl- | C₁₄H₁₉NO | 217.31 | 85-95% | >98% |
| LIB-002 | Methyl- | C₉H₁₇NO | 155.24 | 90-98% | >99% |
| LIB-003 | 4-Chlorophenyl- | C₁₄H₁₈ClNO | 251.75 | 80-90% | >98% |
| LIB-004 | Cyclopropyl- | C₁₁H₁₉NO | 181.27 | 82-92% | >99% |
Standard Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and stereochemistry of the final compound.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation of trans-4-Methylcyclohexanamine hydrochloride derivatives. The N-acylation method described is highly versatile, reliable, and amenable to the generation of a diverse library of compounds. By following this detailed workflow—from the rationale behind each step to the final characterization—researchers in drug discovery can efficiently synthesize high-purity compounds, enabling robust structure-activity relationship studies and accelerating the identification of new therapeutic leads. The principles and techniques outlined herein are fundamental to modern medicinal chemistry and provide a solid foundation for further synthetic exploration.
References
- Vertex AI Search. (2026). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride.
- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
ResearchGate. (n.d.). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of trans-4-Methylcyclohexanamine Hydrochloride
Welcome to the technical support center for the synthesis of trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthesis. As a key intermediate in the production of pharmaceuticals like Glimepiride, achieving a high yield and purity of the trans-isomer is critical.[1] This document provides practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
I. Understanding the Core Synthesis: Reductive Amination of 4-Methylcyclohexanone
The most common and versatile route to trans-4-Methylcyclohexanamine hydrochloride is the reductive amination of 4-methylcyclohexanone. This process involves two key steps: the formation of an imine intermediate followed by its reduction to the desired amine. The stereochemical outcome of this reaction, yielding the desired trans-isomer, is governed by the principles of kinetic and thermodynamic control.
Caption: Reductive amination workflow for trans-4-Methylcyclohexanamine HCl.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Overall Yield of 4-Methylcyclohexanamine Hydrochloride
-
Potential Cause 1: Incomplete Imine Formation. The equilibrium between the ketone and the imine may not be sufficiently shifted towards the imine.
-
Solution:
-
pH Optimization: Imine formation is typically favored under weakly acidic conditions (pH 4-6). At a pH that is too low, the amine nucleophile will be protonated and rendered unreactive. Conversely, at a higher pH, the carbonyl group is not sufficiently activated for nucleophilic attack. The use of an acetic acid/sodium acetate buffer system can help maintain the optimal pH.
-
Water Removal: The formation of the imine from the ketone and amine generates water. Removing this water as it forms will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus during imine formation or by adding a dehydrating agent like molecular sieves.
-
-
-
Potential Cause 2: Reduction of the Starting Ketone. The reducing agent may be too reactive and reduce the 4-methylcyclohexanone to 4-methylcyclohexanol, a common side product.
-
Solution:
-
Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over the more reactive sodium borohydride (NaBH₄). If using NaBH₄, it should be added after allowing sufficient time for imine formation to complete.
-
Stepwise Procedure: Consider a two-step process where the imine is formed first, and then the reducing agent is added. This can minimize the contact time between the reducing agent and the starting ketone.
-
-
-
Potential Cause 3: Inefficient Product Isolation. Losses can occur during the workup and crystallization steps.
-
Solution:
-
pH Adjustment for Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) during the extraction of the free amine to ensure complete deprotonation.
-
Crystallization Solvent: The choice of solvent for precipitating the hydrochloride salt is crucial. A solvent system where the salt is poorly soluble is required. A common approach is to dissolve the free amine in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same solvent or as a gas.
-
-
Problem 2: High Content of the cis-Isomer in the Final Product
-
Potential Cause: Kinetic Control Dominating the Reaction. The cis-isomer is the kinetically favored product, meaning it forms faster, especially at lower temperatures. The desired trans-isomer is the thermodynamically more stable product.
-
Solution:
-
Elevated Reaction Temperature: Running the reduction at a higher temperature provides the necessary energy to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium, which favors the more stable trans-isomer.[2][3][4] Reactions are often run at elevated temperatures (e.g., 55°C or reflux) to promote the formation of the trans product.[5]
-
Extended Reaction Time: Allowing the reaction to proceed for a longer period can also facilitate the equilibration to the thermodynamic product.
-
Isomerization: Some protocols involve a separate isomerization step. For instance, a Schiff's base can be treated with a strong base to favor the formation of the more stable trans-imine before hydrolysis and reduction.[6][7]
-
-
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
Problem 3: Product "Oiling Out" During Crystallization
-
Potential Cause 1: Supersaturation. The concentration of the product in the solution is too high, leading to the separation of a liquid phase instead of solid crystals.
-
Solution:
-
Add More Solvent: Carefully add more of the crystallization solvent to dissolve the oil, then allow the solution to cool slowly.
-
Seed Crystals: Introduce a small crystal of the pure product to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
-
Potential Cause 2: Impurities. The presence of impurities can inhibit crystal formation.
-
Solution:
-
Purify the Free Amine: Before forming the hydrochloride salt, consider purifying the free amine by distillation.
-
Wash the Crude Product: Wash the crude hydrochloride salt with a cold solvent in which it is sparingly soluble to remove impurities.
-
-
-
Potential Cause 3: Inappropriate Solvent System. The chosen solvent or solvent mixture may not be suitable for crystallization.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. For amine hydrochlorides, a mixture of an alcohol (like isopropanol or ethanol) and a less polar solvent (like acetone or diethyl ether) is often effective.[8][9] One patent suggests using a mixture of isobutanol and acetone.[8] Another source mentions crystallization from ethyl acetate.[7]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the cis/trans isomer ratio?
A1: ¹H NMR spectroscopy is a powerful tool for this purpose. The key is to analyze the coupling constants of the protons at the C1 and C4 positions (the carbons bearing the amine and methyl groups, respectively). In the more stable chair conformation of the trans-isomer, both the C1 and C4 protons are in axial positions, leading to large axial-axial (J_aa) coupling constants, typically in the range of 10-13 Hz. In the cis-isomer, one proton is axial and the other is equatorial, resulting in smaller axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings (2-5 Hz). The presence of a large coupling constant is a strong indicator of the trans-isomer. ¹³C NMR can also be used, as the chemical shifts of the carbons will differ between the two isomers.
Q2: Can I use a different amine source other than ammonia for the reductive amination?
A2: Yes, other primary amines can be used, which would result in the corresponding N-substituted 4-methylcyclohexanamine. However, it is important to note that the reactivity of the amine and the potential for side reactions, such as over-alkylation, may change.
Q3: What are the safety precautions I should take when working with sodium cyanoborohydride?
A3: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Therefore, it should be handled in a well-ventilated fume hood, and the reaction pH should be carefully controlled to avoid highly acidic conditions.
Q4: My reaction seems to stall and not go to completion. What should I do?
A4: If you observe incomplete conversion, consider the following:
-
Reagent Quality: Ensure that your reagents, especially the reducing agent, are not old or degraded.
-
Catalyst (if applicable): If you are using a catalytic hydrogenation method, ensure the catalyst is active.
-
Reaction Time and Temperature: As mentioned in the troubleshooting guide, increasing the reaction time and/or temperature can often drive the reaction to completion, particularly if you are aiming for the thermodynamically controlled product.
-
Stoichiometry: Double-check the stoichiometry of your reactants.
IV. Experimental Protocols
Protocol 1: Synthesis of trans-4-Methylcyclohexanamine Hydrochloride via Reductive Amination
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
4-Methylcyclohexanone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium hydroxide
-
Magnesium sulfate (anhydrous)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylcyclohexanone (1 equivalent) and ammonium acetate (2.5 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate container, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of methanol and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction to Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight. To favor the formation of the trans-isomer, the reaction can be gently heated to 40-50°C for several hours.
-
Workup:
-
Carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to destroy any remaining NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any unreacted ketone and other non-basic impurities.
-
Make the aqueous layer strongly basic (pH > 10) by the addition of 4M NaOH.
-
Extract the free amine with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methylcyclohexanamine as a mixture of isomers.
-
-
Salt Formation and Purification:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a solution of concentrated HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Collect the white precipitate by vacuum filtration.
-
Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., isopropanol/acetone or ethanol/diethyl ether) to obtain pure trans-4-Methylcyclohexanamine hydrochloride.
-
Protocol 2: Recrystallization for Isomer Enrichment
| Solvent System | Rationale |
| Isobutanol/Acetone | A patent describes the successful use of this mixture for crystallizing the trans-hydrochloride salt with high purity.[8] |
| Ethanol/Ethyl Acetate | A common solvent system for crystallizing amine salts. The salt is typically more soluble in the alcohol and less soluble in the ester. |
| Acetonitrile | Has been used for the triple crystallization of the hydrochloride salt, although with a reported low yield. |
| Water | While less common for organic salts, for highly polar compounds, it can be an effective recrystallization solvent, especially at elevated temperatures. |
Procedure:
-
Dissolve the crude trans-4-Methylcyclohexanamine hydrochloride in a minimal amount of the chosen hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
V. Data Summary
Table 1: Key Reagents and Conditions for Reductive Amination
| Parameter | Recommended Condition | Rationale |
| pH | 4-6 for imine formation | Balances activation of the carbonyl and nucleophilicity of the amine. |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selectively reduces the iminium ion over the ketone, minimizing side reactions. |
| Temperature | Elevated (e.g., 40-50°C) | Favors the formation of the thermodynamically more stable trans-isomer. |
| Solvent | Methanol, Ethanol | Common protic solvents for reductive amination. |
Table 2: ¹H NMR Distinguishing Features of cis- and trans-4-Methylcyclohexanamine Isomers
| Isomer | Proton at C1 (CH-NH₂) | Proton at C4 (CH-CH₃) | Key Differentiating Feature |
| trans | Axial | Axial | Large axial-axial coupling constants (J_aa ≈ 10-13 Hz) |
| cis | Axial/Equatorial | Equatorial/Axial | Smaller axial-equatorial and equatorial-equatorial coupling constants (J_ae, J_ee ≈ 2-5 Hz) |
VI. Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
VII. References
-
Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
-
PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Reddit. Reductive amination difficulties - poor conversion. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Google Patents. CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
Google Patents. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
-
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product.. [Link]
-
YouTube. Kinetic vs Thermodynamic Control--Conjugated Systems. [Link]
-
ResearchGate. Computed 13 C NMR coupling constants of 4-trans, 4-end and 4- cis,.... [Link]
-
YouTube. NMR Coupling Constants in Organic Chemistry. [Link]
-
Scribd. Lab 04 A Kinetic Vs Thermodynamic Control Experiment. [Link]
-
Reddit. WTF do coupling constants have to do with whether this cis or trans isomer is the major product?.... [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]
- 7. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 8. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of trans-4-Methylcyclohexanamine Hydrochloride by Recrystallization
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices for the purification of trans-4-Methylcyclohexanamine hydrochloride via recrystallization. Our goal is to empower researchers and drug development professionals with the technical insights needed to overcome common challenges and achieve high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying trans-4-Methylcyclohexanamine hydrochloride?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow it to cool slowly.[1][2] As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor).[1][3] For trans-4-Methylcyclohexanamine hydrochloride, the primary goal is often to remove the corresponding cis-isomer and other process-related impurities.[4][5]
Q2: How do I select an appropriate solvent system for this specific compound?
Finding a single perfect solvent can be difficult.[1] Therefore, a mixed-solvent system is often the most effective approach for amine hydrochlorides.[6][7] This technique involves a "good" solvent, in which the compound is highly soluble, and a "bad" solvent (or anti-solvent), in which the compound is poorly soluble.[7][8] The two solvents must be miscible with each other.[7][8]
For trans-4-Methylcyclohexanamine hydrochloride, effective solvent systems often include:
-
Alcohols (Good Solvent) / Ketones (Bad Solvent): A patent highlights a system of isobutanol and acetone for separating trans and cis isomers.[9] Other short-chain alcohols like methanol or ethanol can also serve as the "good" solvent.[4][9]
-
Alcohols (Good Solvent) / Water (Bad Solvent): Mixtures of C1-C5 alcohols with water are also cited as suitable for crystallization of the crude salt.[4]
The ideal choice depends on the specific impurity profile of your crude material. The key is that the desired trans-isomer should be significantly less soluble in the cold solvent mixture than the cis-isomer and other impurities.
Q3: What is the primary impurity I am trying to remove during this recrystallization?
The most significant impurity in the synthesis of trans-4-Methylcyclohexanamine is typically its geometric isomer, cis-4-methylcyclohexanamine.[4][5] Syntheses often produce a mixture of both, and since their physical properties can be very similar, purification by distillation is difficult.[5] Recrystallization of the hydrochloride salt is an effective method to selectively isolate the desired trans-isomer due to differences in how the two isomers pack into a crystal lattice structure.
Q4: How can I assess the purity of my final recrystallized product?
A combination of methods should be used to confirm the purity and identity of the final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compared to the crude material, the purified product should exhibit an elevated and narrower melting range.[2]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can quantitatively determine the purity and the ratio of trans to cis isomers.[9] This is the most definitive method for assessing isomeric purity.
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and the stereochemistry of the final product.
Experimental Workflow: Mixed-Solvent Recrystallization
This section provides a detailed step-by-step protocol for purifying trans-4-Methylcyclohexanamine hydrochloride using a solvent/anti-solvent method.
Workflow Diagram
Caption: Mixed-solvent recrystallization workflow.
Step-by-Step Protocol
-
Dissolve the Solute: Place the crude trans-4-Methylcyclohexanamine hydrochloride into an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., isobutanol) and bring the mixture to a boil while stirring.[8] Continue adding the solvent in small portions until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery; excess solvent will keep more of your product dissolved even after cooling.[10]
-
Hot Filtration (If Necessary): If you observe any insoluble impurities (e.g., dust, particulates), you must perform a hot filtration. To prevent premature crystallization in the funnel, add a small excess (5-10%) of the hot "good" solvent.[3] Use a pre-heated stemless or short-stemmed funnel and fluted filter paper for rapid filtration into a clean, pre-warmed Erlenmeyer flask.[3][11]
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent (e.g., acetone) dropwise with swirling.[6][8] Continue adding until you observe a persistent faint cloudiness (turbidity). This is the "cloud point," which indicates the solution is now saturated.[7] Causality: The anti-solvent reduces the overall solubility of the compound in the mixture, forcing it to come out of solution.
-
Clarify the Solution: Add one or two drops of the hot "good" solvent, just enough to redissolve the precipitate and make the solution clear again.[6][8] At this point, the solution is perfectly saturated and primed for crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass (to prevent solvent evaporation) and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[1][2]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[2]
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the Crystals: Wash the crystals on the filter paper with a small amount of an ice-cold mixture of the two solvents.[10][11] Causality: The wash removes any residual mother liquor containing dissolved impurities. Using an ice-cold solvent mixture minimizes the redissolving and loss of your purified product.[10]
-
Drying: Allow the crystals to dry thoroughly under vacuum to remove all traces of solvent.[11] Confirm dryness by weighing the sample to a constant weight.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. This is the most common reason. The solution is not sufficiently saturated for crystals to form.[12][13] 2. Supersaturation. The solution contains more dissolved solute than it should at that temperature, but crystal nucleation has not started.[10][12] | 1. Remove Excess Solvent: Gently heat the solution to boil off some of the solvent, concentrating the solution. Allow it to cool again slowly.[3][13] 2. Induce Crystallization: a) Scratch: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide a nucleation site.[12][13] b) Seed: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[10][13] |
| Compound "Oils Out" Instead of Crystallizing | 1. Solution is too saturated. The compound comes out of solution above its melting point.[8] 2. Cooling is too rapid. 3. High concentration of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.[12] | 1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point.[3][12] 2. Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask by placing it on a cork ring or paper towels.[13] 3. Consider a Different Solvent System: The boiling point of your solvent mixture may be too high. Choose a solvent system with a lower boiling point.[3] |
| Crystals Form in the Funnel During Hot Filtration | 1. Premature cooling. The solution cooled below its saturation point while in the funnel or on the filter paper.[2] 2. Apparatus was not pre-heated. | 1. Re-dissolve and Re-filter: Add a small amount of hot solvent to the filtration flask to dissolve the crystals, return the entire solution to the original flask, boil to dissolve everything, add a slight excess of hot solvent, and re-filter using a properly pre-heated apparatus.[3] 2. Pre-heat Equipment: Always pre-heat the receiving flask and the filter funnel with hot solvent immediately before filtering.[3][11] |
| Final Product is Still Impure | 1. Cooling was too rapid. Fast cooling can trap impurities within the crystal lattice.[1] 2. Ineffective solvent system. The chosen solvents did not adequately differentiate between the product and the impurities.[3] | 1. Repeat the Recrystallization: Redissolve the impure crystals in fresh, hot solvent and allow the solution to cool much more slowly.[3] 2. Optimize the Solvent System: Experiment with different solvent/anti-solvent pairs or different ratios to improve selectivity. |
| Low Recovery / Poor Yield | 1. Too much solvent was used initially. A significant amount of product remains in the mother liquor.[10][13] 2. Premature crystallization during hot filtration led to loss of material. 3. Excessive washing with solvent that was not ice-cold.[10] | 1. Recover from Mother Liquor: If not discarded, concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals (which may be less pure).[13] 2. Refine Technique: For future runs, use the minimum required solvent, ensure proper hot filtration technique, and wash only with a minimal amount of ice-cold solvent.[10] |
References
- recrystallization-2.doc.pdf. (n.d.).
- Technical Support Center: Optimizing Recrystallization and Purification. Benchchem. (2025, December).
- Mixed-solvent recrystallisation. University of York, Chemistry Teaching Labs. (n.d.).
- For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... (n.d.).
- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. (2021, March 5).
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs. (n.d.).
- 3.3F: Mixed Solvents. Chemistry LibreTexts. (2022, April 7).
- 3.6F: Troubleshooting. Chemistry LibreTexts. (2022, April 7).
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare. (2012, January).
- Recrystallization1. (n.d.).
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents. (n.d.).
- A kind of method of synthesis of trans -4- methyl cyclohexylamine. Google Patents. (n.d.).
- Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. (2005, June 17).
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of trans-4-Methylcyclohexanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As a key intermediate in the manufacturing of pharmaceuticals like the antidiabetic drug Glimepiride, achieving high purity of the trans-isomer is critical.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most critical and common impurity in the synthesis of trans-4-Methylcyclohexanamine hydrochloride?
The most significant and challenging impurity to control and remove is the cis-4-Methylcyclohexanamine hydrochloride isomer.[1][3] Due to their similar physical properties, including close boiling points, separating the cis and trans diastereomers by standard distillation is often difficult and inefficient.[3] The final purity of the trans isomer is heavily dependent on the stereoselectivity of the synthesis route and the effectiveness of the purification method employed. For pharmaceutical applications, such as the synthesis of Glimepiride, stringent limits are placed on the allowable content of the cis-isomer, often requiring it to be well below 0.15%.[3]
Q2: How does the choice of synthesis route impact the final impurity profile?
The synthetic pathway chosen is the primary determinant of the types and levels of impurities. Different routes begin with different starting materials and proceed through various intermediates, each with its own potential for side reactions.
Below is a summary of common synthesis routes and their associated key impurities:
| Synthesis Route | Starting Material(s) | Key Potential Impurities |
| Catalytic Hydrogenation | p-Toluidine | cis-4-Methylcyclohexanamine, Bis(4-methylcyclohexyl)amine (secondary amine), Unreacted p-Toluidine[4][5] |
| Reduction of Oxime | 4-Methylcyclohexanone Oxime | cis-4-Methylcyclohexanamine (typically 8-10% with Na/ethanol reduction)[1][3] |
| Reductive Amination | 4-Methylcyclohexanone, Ammonia | cis-4-Methylcyclohexanamine, Bis(4-methylcyclohexyl)amine[6][7] |
| Hofmann Rearrangement | 4-Methylcyclohexanecarboxamide | Unreacted amide, Isocyanate-derived byproducts (e.g., ureas), Carbamates[8][9] |
| Curtius Rearrangement | trans-4-Methylcyclohexanecarboxylic acid | Isocyanate-derived byproducts, Unreacted starting acid[10] |
Q3: Are there any common impurities derived from reagents or solvents?
Yes, impurities can be introduced from reagents and solvents, especially in multi-step syntheses.
-
Benzylamine: In syntheses that utilize a Schiff base intermediate with benzaldehyde, benzylamine can be a persistent impurity if the subsequent hydrolysis and purification steps are incomplete.[1]
-
Residual Solvents: Solvents used for reaction or crystallization (e.g., ethyl acetate, methanol, acetone, toluene) can be present in the final product if not adequately removed during drying.[1][11]
-
Pivalic Acid: If pivalic acid is used to form a salt for purification, it must be completely removed in subsequent steps if the hydrochloride salt is the desired final form.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis and purification processes.
Issue 1: High Levels of the cis-Isomer Detected
Q: My GC/HPLC analysis shows a high percentage (e.g., >5%) of the cis-isomer in my final product. My synthesis was the reduction of 4-methylcyclohexanone oxime. What happened and how can I fix this?
A: Explanation of the Problem: The reduction of 4-methylcyclohexanone oxime, particularly with dissolving metal reductions like sodium in ethanol, is known to produce a mixture of cis and trans isomers, typically with 8-10% of the undesired cis-isomer.[1][3] This lack of high stereoselectivity arises because the hydride (or equivalent) can attack the intermediate imine from either the axial or equatorial face of the cyclohexane ring, leading to both diastereomers. Catalytic hydrogenation of p-toluidine can also yield isomer mixtures, with the final ratio depending heavily on the catalyst, solvent, and reaction conditions.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cis-isomer content.
Solutions & Protocols:
-
Purification via Pivalate Salt Formation (Recommended): This is a highly effective method for selectively crystallizing the trans-isomer.
-
Protocol:
-
Dissolve the crude amine base (mixture of cis and trans) in a suitable solvent like methanol or hexane.[1]
-
Add an equimolar amount of pivalic acid to the solution.
-
The trans-4-methylcyclohexylamine pivalate salt, being less soluble, will preferentially precipitate.
-
Isolate the crystals by filtration. The resulting amine from this salt has been shown to contain very low levels of the cis-isomer (e.g., trans:cis ratio of 99.9:0.1).[1]
-
The purified pivalate salt can then be treated with a strong base (e.g., NaOH) to liberate the free trans-amine, followed by treatment with HCl to form the final hydrochloride salt.
-
-
-
Fractional Crystallization of the Hydrochloride Salt: While less selective than the pivalate method, this can still improve purity.
-
Protocol:
-
Dissolve the crude hydrochloride salt mixture in a suitable solvent system. Solvents like ethyl acetate or mixtures of C1-C5 alcohols and their esters have proven effective.[1]
-
Heat the solution to ensure complete dissolution, then cool slowly to allow for fractional crystallization.
-
The mother liquor will be enriched with the more soluble cis-isomer. Multiple recrystallizations may be necessary to achieve high purity, though this can lead to significant yield loss.[3]
-
-
Issue 2: Unexpected Peaks in Chromatographic/Spectroscopic Analysis
Q: I synthesized my product via catalytic hydrogenation of p-toluidine and see a higher molecular weight peak in my GC-MS. What is it?
A: Explanation and Identification: In the catalytic hydrogenation of anilines, a common side reaction is the formation of a secondary amine .[4] In this case, the likely impurity is bis(4-methylcyclohexyl)amine . This occurs when the primary amine product reacts with an intermediate imine, followed by further reduction.
Solution:
-
Reaction Optimization: Modifying the reaction conditions can suppress the formation of this byproduct. Using alkali promoters like LiOH with a Ru/CNT catalyst has been shown to significantly improve selectivity for the primary amine.[4] Adjusting hydrogen pressure, temperature, and catalyst loading can also minimize secondary amine formation.[5]
-
Purification: Fractional distillation under vacuum can be used to separate the higher-boiling secondary amine from the desired primary amine product before converting to the hydrochloride salt.[1]
Q: My product was made via the Hofmann rearrangement of 4-methylcyclohexanecarboxamide. My NMR shows signals that don't correspond to the product or starting material. What could be the issue?
A: Explanation and Identification: The Hofmann rearrangement proceeds through a highly reactive isocyanate intermediate (4-methylcyclohexyl isocyanate).[9][12] If this intermediate reacts with species other than water, byproducts will form.
-
Reaction with Amine Product: The isocyanate can react with the already-formed amine product to create a disubstituted urea .
-
Reaction with Hydroxide/Alcohol: If the hydrolysis is incomplete or if an alcohol is present, the isocyanate can form a carbamic acid or a carbamate ester , respectively.[9]
Solutions:
-
Ensure Complete Hydrolysis: After the rearrangement step, ensure conditions are sufficient for the complete hydrolysis of the isocyanate to the amine and subsequent decarboxylation of the carbamic acid intermediate. This typically involves heating in the aqueous basic solution.[9]
-
Control Stoichiometry: Use precise stoichiometry of bromine and base to avoid side reactions.
-
Purification: Most urea and carbamate byproducts have different polarity and solubility compared to the amine hydrochloride and can often be removed during workup or crystallization.
Issue 3: Low Yield and/or Presence of Unreacted Starting Material
Q: My reaction yield is very low, and analysis shows a large amount of unreacted starting material (e.g., 4-methylcyclohexanone or p-toluidine). What are the likely causes?
A: Explanation and Troubleshooting: This issue commonly points to catalyst deactivation, insufficient reagent activity, or suboptimal reaction conditions.
Catalytic Hydrogenation / Reductive Amination:
-
Catalyst Poisoning: The catalyst (e.g., Ru/C, Rh, Pd/C) can be poisoned by sulfur or other impurities in the starting materials or solvent. Ensure high-purity starting materials.
-
Catalyst Activity: The catalyst may be old or have reduced activity. Use fresh or properly activated catalyst.
-
Insufficient Hydrogen Pressure/Temperature: The reaction may not have reached the required activation energy. Ensure the system is properly sealed and that the temperature and pressure are maintained at optimal levels for the specific catalyst used.[5]
Hofmann / Curtius Rearrangements:
-
Insufficient Base/Reagent: In the Hofmann rearrangement, ensure at least two equivalents of base are used: one to deprotonate the amide and another to react with bromine to form the hypobromite.[9]
-
Low Temperature: The key rearrangement step in both the Hofmann and Curtius reactions requires thermal energy. If the reaction is not heated sufficiently, the rearrangement will not proceed, leaving unreacted N-bromoamide (Hofmann) or acyl azide (Curtius).[8]
General Workflow for Diagnosing Low Yield:
Caption: Diagnostic flowchart for low reaction yield.
References
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
cis-4-Methylcyclohexylamine (HCl Salt) | CAS 33483-66-8. Veeprho. [Link]
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
cis-4-methylcyclohexanamine hydrochloride | Drug Information. PharmaCompass.com. [Link]
-
Molar fractions against time for the hydrogenation of p-toluidine using LiOH modifiedRu/CNT as catalyst. ResearchGate. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Hofmann rearrangement. Wikipedia. [Link]
- US 2007/0082943 A1 - Process for the preparation of glimepiride.
-
Optimization of process variables in the hydrogenation of p-toluidine on Ru/C catalyst. Korean Journal of Chemical Engineering. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Hofmann Rearrangement. Chemistry Steps. [Link]
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 11. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving trans-4-Methylcyclohexanamine Hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving trans-4-Methylcyclohexanamine hydrochloride. As a key building block in the synthesis of various pharmaceuticals, including the antidiabetic drug Glimepiride, understanding the nuances of its reactivity is paramount to achieving high yields and purity.[1] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common challenges in your synthetic endeavors.
I. Understanding the Reagent: Key Physicochemical Properties
Before troubleshooting any reaction, a thorough understanding of your starting material is critical. trans-4-Methylcyclohexanamine hydrochloride is a salt, and its properties differ significantly from its free amine counterpart.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₇H₁₅N·HCl | Confirms the presence of the hydrochloride salt. |
| Molecular Weight | 149.66 g/mol | Essential for accurate molar calculations. |
| Appearance | White to off-white solid | A visual check for gross impurities. |
| pKa of Conjugate Acid | ~10.58 | Indicates the basicity of the free amine. A relatively high pKa means a strong base is not required for deprotonation, but a sufficient excess of a milder base is necessary to drive the equilibrium towards the free amine.[2] |
| Solubility | Soluble in water. Limited solubility in non-polar organic solvents. | The hydrochloride salt's solubility profile necessitates careful solvent selection and the use of a base to liberate the more organic-soluble free amine. |
II. The First Crucial Step: Liberation of the Free Amine
A primary and often overlooked source of reaction failure is the incorrect handling of the amine hydrochloride salt. The protonated ammonium group is not nucleophilic and will not participate in the desired reaction. Therefore, neutralization to the free amine is a mandatory prerequisite.
FAQ 1: My reaction with trans-4-Methylcyclohexanamine hydrochloride is not proceeding. What is the most likely cause?
The most common reason for a lack of reactivity is the failure to convert the hydrochloride salt to the free amine. The lone pair on the nitrogen atom is tied up by the proton from HCl, rendering it non-nucleophilic.
Experimental Protocol: Neutralization of trans-4-Methylcyclohexanamine Hydrochloride
This protocol provides a general procedure to generate the free trans-4-Methylcyclohexanamine for subsequent reactions.
Materials:
-
trans-4-Methylcyclohexanamine hydrochloride
-
Anhydrous non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
A suitable non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Stir plate and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the trans-4-Methylcyclohexanamine hydrochloride in a suitable anhydrous solvent. The choice of solvent will depend on the subsequent reaction.
-
Base Addition: Add at least 1.1 equivalents of a non-nucleophilic base to the solution. For amide couplings, it is common to use 2-3 equivalents of the base to also neutralize the acidic byproduct of the coupling reaction.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. This allows for the complete neutralization of the hydrochloride salt.
-
Work-up (if necessary): If a solid precipitate (the hydrochloride salt of the added base) forms and might interfere with the subsequent reaction, it can be removed by filtration. Alternatively, for many applications, the reaction can proceed with the salt present. If isolation of the free amine is required, proceed to the next steps.
-
Aqueous Wash: Add water to the reaction mixture and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent used in step 1.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of sensitive reagents, especially in subsequent steps like amide coupling.
-
Non-nucleophilic Base: A non-nucleophilic base is selected to avoid its competition with the primary amine in the main reaction.
-
Equivalents of Base: Using a slight excess of the base ensures the complete deprotonation of the amine hydrochloride.
III. Troubleshooting Common Reactions
A. Amide Coupling Reactions
Amide bond formation is a cornerstone of organic synthesis. However, reactions involving sterically hindered amines like trans-4-Methylcyclohexanamine can be challenging.
Caption: Decision-making workflow for troubleshooting low yields in amide coupling reactions.
Low yields in this case can often be attributed to a combination of factors including steric hindrance from the bulky cyclohexyl group, inappropriate coupling reagents, or suboptimal reaction conditions.[3][4]
| Issue | Potential Cause | Recommended Solution |
| Low or No Product | Incomplete neutralization of the amine hydrochloride. | Ensure at least 1.1 equivalents of a non-nucleophilic base are added and stirred for an adequate time before adding the coupling reagents. |
| Inefficient coupling reagent for a hindered amine. | Switch to a more powerful uronium or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP.[4] | |
| Steric hindrance from the trans-4-methylcyclohexyl group. | Increase the reaction temperature and/or prolong the reaction time. Consider using a less sterically demanding activating agent for the carboxylic acid. | |
| Presence of Unreacted Starting Materials | Insufficient equivalents of coupling reagent or base. | Increase the equivalents of the coupling reagent and base (typically 1.2-1.5 eq of coupling reagent and 2-3 eq of base). |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS and allow it to proceed to completion. | |
| Formation of Side Products | Epimerization of the carboxylic acid coupling partner. | Add a racemization suppressor like HOBt or Oxyma to the reaction mixture. |
| Double acylation of the primary amine. | Use a controlled stoichiometry of the activated carboxylic acid. |
B. Urea Synthesis
The synthesis of ureas from primary amines is another common transformation.
The reactivity in urea synthesis can be highly dependent on the carbonyl source used. For direct reaction with urea, elevated temperatures are often required to drive off ammonia and push the reaction to completion.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently reactive carbonyl source. | Consider using more reactive phosgene equivalents like triphosgene or carbonyldiimidazole (CDI). Exercise extreme caution with these reagents. |
| Reversible reaction. | If reacting directly with urea, ensure the reaction temperature is high enough to effectively remove ammonia gas. | |
| Formation of Multiple Products | Over-reaction with phosgene or its equivalents. | Control the stoichiometry of the carbonyl source carefully. A slow addition of the carbonyl source to the amine solution is recommended. |
| Difficulty in Purification | Symmetrical urea product has similar polarity to byproducts. | Recrystallization is often an effective purification method for symmetrical ureas. Experiment with different solvent systems. |
IV. Purification Strategies
The non-polar nature of the methylcyclohexyl group can influence the solubility and chromatographic behavior of the final products.
FAQ 4: What are the best practices for purifying reaction products of trans-4-Methylcyclohexanamine?
The purification strategy will depend on the specific properties of your product.
-
Column Chromatography: For non-polar to moderately polar compounds, silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Recrystallization: For crystalline solid products, recrystallization can be a highly effective method for achieving high purity. Experiment with a range of solvents to find a suitable system where the product is soluble at high temperatures and sparingly soluble at room temperature or below.
-
Acid-Base Extraction: If your product retains a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent, extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
V. Understanding Stereochemistry's Role
The trans configuration of the 4-methyl and amino groups on the cyclohexane ring is crucial for the biological activity of many of its derivatives, such as Glimepiride.[1] The equatorial positions of these groups in the chair conformation lead to a thermodynamically more stable isomer compared to the cis counterpart. This stability is an advantage in preventing isomerization during reactions. However, the bulky nature of the substituted cyclohexane ring can present steric challenges.
Caption: Chair conformation of trans-4-Methylcyclohexanamine with equatorial substituents.
VI. References
-
LookChem. trans-4-Methylcyclohexyl amine. [Link]
-
U.S. Patent US20070082943A1. Process for preparation of substantially pure glimepiride.
-
WIPO Patent WO2006103690A1. A novel process for preparation of substantially pure glimepiride.
-
New Drug Approvals. GLIMEPIRIDE. [Link]
-
IJCRT.org. AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl. [Link]
-
Chemcess. Cyclohexylamine: Properties, Reactions, Production And Uses. [Link]
Sources
Technical Support Center: Optimization of N-Alkylation of trans-4-Methylcyclohexanamine Hydrochloride
Welcome to the technical support center for the N-alkylation of trans-4-methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Foundational FAQs
Q1: I mixed my trans-4-methylcyclohexanamine hydrochloride with an alkyl halide, but no reaction is occurring. What is the fundamental issue?
A1: The primary issue is that your starting material is an amine hydrochloride salt. In this form, the nitrogen atom's lone pair of electrons is protonated, forming an ammonium cation (R-NH₃⁺). This positive charge makes the amine non-nucleophilic and thus incapable of attacking the electrophilic carbon of the alkyl halide in a standard Sₙ2 reaction.[1]
To initiate the reaction, you must first liberate the free amine (R-NH₂) by adding a base. The base will deprotonate the ammonium salt, freeing the lone pair on the nitrogen and rendering it nucleophilic. A minimum of one equivalent of base is required to neutralize the hydrochloride salt, and an additional equivalent is needed to scavenge the acid (HX) generated during the alkylation itself.[1][2]
Q2: What is the primary challenge I should anticipate when performing N-alkylation on a primary amine like trans-4-methylcyclohexanamine?
A2: The most significant and frequent challenge is over-alkylation .[3][4] The product of your first alkylation, a secondary amine (R₂NH), is often more nucleophilic than the starting primary amine (RNH₂).[5][6] This increased nucleophilicity means the secondary amine can compete with the remaining primary amine for the alkylating agent, leading to the formation of an undesired tertiary amine (R₃N) and potentially even a quaternary ammonium salt (R₄N⁺X⁻).[7] This results in a mixture of products that can be difficult to separate, ultimately lowering the yield of your target secondary amine.[8]
dot graph Over_Alkylation_Pathway { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="trans-4-Methylcyclohexanamine\n(Primary Amine, R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide1 [label="Alkyl Halide\n(R'-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Desired Product\n(Secondary Amine, R-NH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Over-alkylation Product\n(Tertiary Amine, R-N(R')₂)", fillcolor="#FBBC05", fontcolor="#202124"]; SideProduct2 [label="Quaternary Salt\n(R-N(R')₃⁺X⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide2 [label="Alkyl Halide\n(R'-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AlkylHalide3 [label="Alkyl Halide\n(R'-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Nodes Start [label="trans-4-Methylcyclohexanamine\n(Primary Amine, R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide1 [label="Alkyl Halide\n(R'-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Desired Product\n(Secondary Amine, R-NH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Over-alkylation Product\n(Tertiary Amine, R-N(R')₂)", fillcolor="#FBBC05", fontcolor="#202124"]; SideProduct2 [label="Quaternary Salt\n(R-N(R')₃⁺X⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide2 [label="Alkyl Halide\n(R'-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AlkylHalide3 [label="Alkyl Halide\n(R'-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Product [label="SN2 Reaction\n(Desired)"]; Product -> SideProduct1 [label="SN2 Reaction\n(Often Faster!)", color="#EA4335", fontcolor="#EA4335"]; SideProduct1 -> SideProduct2 [label="SN2 Reaction", color="#EA4335", fontcolor="#EA4335"]; AlkylHalide1 -> Product; AlkylHalide2 -> SideProduct1; AlkylHalide3 -> SideProduct2; } Caption: The competitive reaction pathways in N-alkylation of a primary amine.
Section 2: Troubleshooting Guide for Direct Alkylation
Q3: How can I control the reaction to favor mono-alkylation and prevent the formation of di- and tri-alkylated products?
A3: Achieving selective mono-alkylation requires careful control of reaction conditions to disfavor the subsequent alkylation steps.[9] Here are several effective strategies:
-
Stoichiometric Control: Use a large excess of the starting amine (trans-4-methylcyclohexanamine) relative to the alkylating agent (e.g., 5-10 fold excess).[5] This statistically increases the probability that the alkylating agent will collide with a primary amine rather than the secondary amine product. This is most practical when the amine is inexpensive.
-
Slow Addition of Alkylating Agent: Adding the alkyl halide dropwise or via a syringe pump maintains a very low concentration of the electrophile throughout the reaction.[4] This minimizes the chance for the newly formed, more nucleophilic secondary amine to react.
-
Choice of Base: While a strong base is needed, a very strong, non-nucleophilic base can sometimes help. More importantly, some studies have shown that specific bases, like cesium hydroxide, can promote mono-alkylation.[10][11]
-
Protecting Groups: A more robust but less atom-economical approach involves protecting the amine (e.g., as a Boc-carbamate), performing the alkylation on the protected intermediate, and then deprotecting to yield the pure secondary amine.[4]
Q4: My reaction is very slow or gives a low yield, even after adding a base. How can I optimize the conditions?
A4: Low reactivity can be traced to several factors related to the Sₙ2 mechanism. Consider the following optimizations:
-
Solvent Choice: The solvent has a profound effect on Sₙ2 reaction rates.
-
Favor: Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are ideal.[2][12] They solvate the cation (from the base, e.g., K⁺) but leave the amine nucleophile relatively "naked" and highly reactive.[13][14]
-
Avoid: Polar protic solvents like water, methanol, or ethanol should be avoided. They form strong hydrogen bonds with the amine's lone pair, creating a "solvent cage" that stabilizes the nucleophile and drastically reduces its reactivity.[15][16]
-
-
Nature of the Leaving Group: The reaction rate is highly dependent on the quality of the leaving group on your alkylating agent. The order of reactivity is: I > Br > Cl >> F .[14] If your reaction with an alkyl chloride is slow, switching to the corresponding alkyl bromide or iodide will significantly accelerate the rate.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate.[12] For less reactive alkylating agents (like alkyl chlorides) or sterically hindered amines, heating the reaction (e.g., to 80-120 °C) is often necessary.[17][18] However, be aware that excessive heat can promote side reactions like elimination.
-
Catalysts: For sluggish reactions involving alkyl bromides or chlorides, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can be beneficial.[11] The iodide acts as a superior nucleophile to displace the initial halide (Finkelstein reaction), generating a more reactive alkyl iodide in situ.
dot graph Troubleshooting_Workflow { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Low Yield or\nSlow Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Is at least 2 eq.\nof appropriate base used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Is the solvent\npolar aprotic (DMF, ACN)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LeavingGroup [label="Is the leaving group\ngood (Br or I)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Have you tried\nincreasing the temperature?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Alternative [label="Consider Reductive\nAmination", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Actions AddBase [label="Add >2 eq. of base\n(e.g., K₂CO₃, TEA)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; ChangeSolvent [label="Switch to DMF,\nDMSO, or ACN", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; ChangeLG [label="Use Alkyl Iodide/Bromide\nor add catalytic NaI", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; IncreaseTemp [label="Increase temp to 60-100°C", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Start [label="Low Yield or\nSlow Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Is at least 2 eq.\nof appropriate base used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Is the solvent\npolar aprotic (DMF, ACN)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LeavingGroup [label="Is the leaving group\ngood (Br or I)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Have you tried\nincreasing the temperature?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Alternative [label="Consider Reductive\nAmination", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Actions AddBase [label="Add >2 eq. of base\n(e.g., K₂CO₃, TEA)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; ChangeSolvent [label="Switch to DMF,\nDMSO, or ACN", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; ChangeLG [label="Use Alkyl Iodide/Bromide\nor add catalytic NaI", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; IncreaseTemp [label="Increase temp to 60-100°C", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Base; Base -> AddBase [label="No"]; AddBase -> Solvent; Base -> Solvent [label="Yes"]; Solvent -> ChangeSolvent [label="No"]; ChangeSolvent -> LeavingGroup; Solvent -> LeavingGroup [label="Yes"]; LeavingGroup -> ChangeLG [label="No"]; ChangeLG -> Temperature; LeavingGroup -> Temperature [label="Yes"]; Temperature -> IncreaseTemp [label="No"]; IncreaseTemp -> Success; Temperature -> Alternative [label="Yes"]; } Caption: A logical workflow for troubleshooting low-yielding N-alkylation reactions.
Section 3: A Superior Alternative: Reductive Amination
Q5: Is there a more reliable method than direct alkylation for preparing a mono-alkylated product?
A5: Yes. For selective mono-N-alkylation, reductive amination is widely considered a superior and more controllable method than direct alkylation with alkyl halides.[6][19] This strategy completely avoids the over-alkylation problem.
The process involves two main steps, which are often performed in one pot:
-
Imine Formation: The amine reacts with a carbonyl compound (an aldehyde or ketone) under weakly acidic or neutral conditions to form an imine (or iminium ion) intermediate. Water is a byproduct, and its removal can drive the equilibrium forward.[19]
-
Reduction: A selective reducing agent, added to the reaction, reduces the imine intermediate to the final secondary amine. The key is that the reducing agent is chosen to be selective for the imine and will not reduce the starting carbonyl compound.[19]
Because the secondary amine product cannot react with the aldehyde/ketone to form a new imine under these conditions, over-alkylation is not a competing pathway.
dot graph Reductive_Amination { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Amine [label="trans-4-Methylcyclohexanamine\n(R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\n(R'-C=O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Intermediate\n(R-N=CR'₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Reducer [label="Selective Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Mono-Alkylated Product\n(Secondary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Amine [label="trans-4-Methylcyclohexanamine\n(R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\n(R'-C=O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Intermediate\n(R-N=CR'₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Reducer [label="Selective Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Mono-Alkylated Product\n(Secondary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Amine -> Hemiaminal; Carbonyl -> Hemiaminal; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Product; Reducer -> Product; } Caption: The reaction pathway for selective mono-alkylation via reductive amination.
Section 4: Data and Protocols
Data Tables
| Table 1: Comparison of Common Bases for Direct N-Alkylation | ||
| Base | Type | Comments & Considerations |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | Mild, inexpensive, and commonly used. Often requires heating. Cesium carbonate is more soluble in organic solvents and can be more effective.[2][12] |
| Triethylamine (TEA), DIPEA | Tertiary Amine | Organic, soluble bases. Act as acid scavengers. Must use at least 2 equivalents (1 for HCl salt, 1 for reaction byproduct).[1] |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Very effective for deprotonating amines but is highly reactive and requires anhydrous conditions and careful handling.[20] |
| Cesium Hydroxide (CsOH) | Strong Inorganic Base | Has been reported to provide high chemoselectivity for mono-N-alkylation over dialkylation.[10] |
| Table 2: Solvent Selection Guide for Direct N-Alkylation (Sₙ2) | ||
| Solvent Class | Examples | Effect on Sₙ2 Rate |
| Polar Aprotic (Recommended) | DMF, DMSO, Acetonitrile (ACN) | Excellent. Solvates the counter-ion of the base but not the nucleophile, leading to a significant rate increase.[13][14] |
| Polar Protic (Avoid) | Water, Methanol, Ethanol | Poor. Strongly solvates the amine nucleophile via hydrogen bonding, creating a "solvent cage" and drastically slowing the reaction.[15][21] |
| Nonpolar | Toluene, Hexane | Very Poor. Reactants (especially the amine salt and base) have poor solubility.[16] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Bromide
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add trans-4-methylcyclohexanamine hydrochloride (1.0 eq.).
-
Reagent Addition: Add a suitable polar aprotic solvent (e.g., acetonitrile, ~0.2 M concentration) followed by a powdered, anhydrous base (e.g., K₂CO₃, 2.2 eq.).
-
Alkylation: Add the alkyl bromide (1.0 eq. for mono-alkylation, may require optimization) to the stirring suspension. For better selectivity, add the alkyl bromide slowly over 30-60 minutes.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
Setup: To a round-bottom flask with a magnetic stir bar, add trans-4-methylcyclohexanamine hydrochloride (1.0 eq.) and a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane (DCE), ~0.2 M).
-
Free Amine Generation: Add a tertiary amine base (e.g., triethylamine, 1.1 eq.) to neutralize the HCl salt and stir for 15 minutes.
-
Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq.). If desired, a mild acid catalyst (e.g., acetic acid) can be added. Stir at room temperature for 1-2 hours to allow for imine formation.[5]
-
Reduction: Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.[5]
-
Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Sources
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. thalesnano.com [thalesnano.com]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of trans-4-Methylcyclohexanamine Hydrochloride in Solution
Welcome to the technical support center for trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate potential challenges in your experiments.
Introduction
trans-4-Methylcyclohexanamine hydrochloride is a key intermediate in pharmaceutical synthesis, notably in the production of glimepiride, a widely used antidiabetic drug.[1] Its stability in solution is crucial for consistent reaction outcomes, accurate analytical results, and the overall integrity of research and development processes. This guide provides a comprehensive overview of the factors influencing its stability, troubleshooting common issues, and frequently asked questions to ensure the successful use of this compound in your laboratory.
The hydrochloride salt form of trans-4-methylcyclohexanamine enhances its stability and solubility in aqueous solutions compared to the free base.[1] However, like all amine salts, its stability in solution is not absolute and is influenced by several factors, primarily pH.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of trans-4-Methylcyclohexanamine hydrochloride in solution.
1. What is the expected stability of trans-4-Methylcyclohexanamine hydrochloride in aqueous solution?
As an amine hydrochloride salt, it is the salt of a weak base (trans-4-methylcyclohexanamine) and a strong acid (hydrochloric acid). In aqueous solution, it will exist in equilibrium. The stability is highly dependent on the pH of the solution.
-
Acidic to Neutral pH (pH < 7): The compound is expected to be relatively stable. In this pH range, the amine group is protonated (-NH3+), which prevents the free amine from participating in degradation reactions.
-
Alkaline pH (pH > 7): As the pH increases, the equilibrium will shift, leading to the deprotonation of the ammonium ion to the free amine (-NH2). The free amine is more nucleophilic and susceptible to oxidation and other degradation pathways. Therefore, prolonged storage or use in alkaline solutions is not recommended without specific stabilization strategies.
2. What are the potential degradation pathways for trans-4-Methylcyclohexanamine hydrochloride in solution?
While specific studies on the abiotic degradation of trans-4-Methylcyclohexanamine hydrochloride are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of cyclohexylamines:
-
Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents. This could potentially lead to the formation of the corresponding imine or further oxidation products.
-
Reaction with Solvents: While generally stable in common laboratory solvents, reactions can occur under certain conditions. For instance, in the presence of a strong base, the free amine can be liberated and may react with electrophilic solvents or impurities.
-
Photodegradation: Exposure to UV light could potentially induce degradation, a common issue for many organic molecules. It is advisable to store solutions in amber vials or protect them from light.
3. What is the recommended solvent for preparing stock solutions?
For general use, sterile, deionized water is a suitable solvent, ideally with the pH adjusted to the acidic range (e.g., pH 3-6) to ensure the protonation of the amine group. For applications requiring organic solvents, consider the following:
-
Protic Solvents (e.g., methanol, ethanol): The compound is generally soluble and stable in these solvents.
-
Aprotic Solvents (e.g., DMSO, DMF): While soluble, be aware that the basicity of the free amine could be more pronounced in these solvents, potentially leading to slower degradation over long-term storage. It is recommended to prepare fresh solutions or store them at low temperatures.[2]
4. How should I store solutions of trans-4-Methylcyclohexanamine hydrochloride?
For optimal stability, solutions should be stored under the following conditions:
-
Temperature: Store at 2-8°C for short-term storage (days to weeks). For long-term storage (months), freezing at -20°C or -80°C is recommended.[2][3] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution is a good practice.
-
Light: Protect from light by using amber vials or wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can minimize oxidative degradation.
5. Can I adjust the pH of a solution containing trans-4-Methylcyclohexanamine hydrochloride?
Yes, but with caution.
-
To decrease pH: Use a dilute solution of a strong acid like HCl.
-
To increase pH: Use a dilute solution of a base like NaOH. However, be mindful that increasing the pH will generate the free amine, which is less stable. If a basic pH is required for an experiment, it is best to prepare the solution fresh and use it immediately.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.
Problem 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of the compound in your stock or working solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Visible changes in the solution (e.g., color change, precipitation).
These are often clear indicators of chemical instability or contamination.
| Observation | Potential Cause | Recommended Action |
| Yellowing of solution | Oxidation of the amine. | Discard the solution and prepare a fresh one. Consider purging with an inert gas during preparation and storage. |
| Precipitation | Change in pH leading to the formation of the less soluble free base, or reaction with components of the medium. | Check the pH of the solution. If the pH has become alkaline, the precipitate is likely the free amine. In complex media, consider potential interactions with other components. |
Problem 3: Unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
This suggests the presence of impurities or degradation products.
Analytical Troubleshooting Protocol:
-
Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the molecular weight of the unexpected peak(s). This can provide clues about the degradation product.
-
Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed. This involves subjecting a fresh solution to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, UV light) and analyzing the resulting mixture. This can help to identify potential degradants that may form under normal experimental conditions over time.
-
Method Validation: Ensure that your analytical method is stability-indicating, meaning it can separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for stability testing.[4]
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mg/mL in Water)
-
Materials:
-
trans-4-Methylcyclohexanamine hydrochloride (solid)
-
Sterile, deionized water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile, amber glass vial with a screw cap
-
-
Procedure:
-
Weigh out the required amount of trans-4-Methylcyclohexanamine hydrochloride.
-
Add a portion of the deionized water to dissolve the solid.
-
Adjust the pH of the solution to approximately 4-5 by adding a few drops of 0.1 M HCl while monitoring with a calibrated pH meter.
-
Add the remaining deionized water to reach the final desired volume.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm sterile filter into the amber glass vial.
-
Store at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.
-
Protocol 2: Monitoring Solution Stability by HPLC
-
Objective: To assess the stability of a prepared solution over time.
-
Method:
-
Prepare a stock solution of trans-4-Methylcyclohexanamine hydrochloride as described in Protocol 1.
-
Immediately after preparation (Time 0), inject an aliquot into a validated HPLC system.
-
Store the stock solution under the desired conditions (e.g., 4°C, room temperature, protected from light).
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot, bring it to room temperature, and inject it into the HPLC system.
-
Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to Time 0.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
-
Illustrative HPLC Stability Data:
| Storage Condition | Time (days) | % Parent Compound Remaining | Appearance of Degradation Products |
| 4°C, pH 4, Dark | 0 | 100% | None |
| 30 | 99.5% | Not Detected | |
| Room Temp, pH 4, Dark | 0 | 100% | None |
| 30 | 97.2% | Minor peak at RRT 1.2 | |
| Room Temp, pH 8, Dark | 0 | 100% | None |
| 7 | 85.1% | Significant degradation peaks observed |
Visualizing Stability Relationships
The following diagram illustrates the key factors influencing the stability of trans-4-Methylcyclohexanamine hydrochloride in solution.
Caption: Factors influencing the stability of trans-4-Methylcyclohexanamine hydrochloride.
References
-
DC Chemicals. trans-4-Methylcyclohexanamine MSDS. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Google Patents.
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. [Link]
-
Review. "Drug Stability and factors that affect on the drug stability". [Link]
-
QbD Group. 4 Factors Influencing the Stability of Medicinal Products. [Link]
Sources
- 1. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Biodegradation of cyclohexylamine by Brevibacterium oxydans IH-35A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
Technical Support Center: Analytical Strategies for Impurity Profiling of trans-4-Methylcyclohexanamine Hydrochloride
Welcome to the technical support center for the analysis of trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities in this critical pharmaceutical intermediate. As a key starting material in the synthesis of drugs like Glimepiride, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
The presence of unwanted chemicals, even in trace amounts, can significantly impact the quality and safety of pharmaceutical products.[2] Regulatory bodies, through guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over these impurities.[3][4][5] This resource provides detailed methodologies, troubleshooting guides, and answers to frequently asked questions (FAQs) for the primary analytical techniques used in impurity profiling: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Understanding Potential Impurities
Impurities in trans-4-Methylcyclohexanamine hydrochloride can originate from various sources, including the synthetic route, degradation, or storage.[2][6] A thorough understanding of the manufacturing process is crucial for identifying potential impurities.[7][8]
Table 1: Potential Impurities in trans-4-Methylcyclohexanamine Hydrochloride
| Impurity Class | Specific Example(s) | Potential Source | Recommended Analytical Technique(s) |
| Isomeric Impurities | cis-4-Methylcyclohexylamine | Incomplete stereoselective synthesis or isomerization | GC, HPLC (with appropriate column) |
| Process-Related Impurities | Benzylamine, 4-Methylcyclohexanone oxime | Unreacted starting materials or synthetic by-products | GC-MS, HPLC, NMR |
| Degradation Products | Oxidation or decomposition products | Exposure to air, light, or heat | HPLC, LC-MS |
| Residual Solvents | Ethanol, Ethyl Acetate, Dichloromethane | Purification and synthesis steps | Headspace GC-MS |
| Inorganic Impurities | Metal catalysts (e.g., Sodium, Palladium) | Catalytic reduction steps in synthesis | Inductively Coupled Plasma (ICP-MS/OES) |
Gas Chromatography (GC & GC-MS) Analysis
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it highly suitable for analyzing trans-4-Methylcyclohexanamine hydrochloride and its related volatile impurities, particularly the critical cis/trans isomers. Coupling GC with a Mass Spectrometer (MS) provides definitive identification of separated components.
Experimental Workflow: GC-MS for Isomeric Purity
This protocol outlines a standard workflow for determining the isomeric purity of trans-4-Methylcyclohexanamine hydrochloride.
Caption: GC-MS workflow for impurity analysis.
Detailed Protocol: GC-MS Method Parameters
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the trans-4-Methylcyclohexanamine hydrochloride sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent like Methanol or Dichloromethane.
-
For enhanced peak shape and volatility (optional but recommended): Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step converts the primary amine to a less polar derivative, reducing interaction with active sites in the GC system.
-
-
Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent DB-5ms (30m x 0.25mm, 0.25µm) or similar | A mid-polarity column provides good general-purpose separation. For critical cis/trans separation, a more polar (e.g., WAX) or chiral column may be required. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peaks for the main component. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good efficiency. Constant flow ensures reproducible retention times. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | Separates compounds based on boiling point. The initial hold separates volatile solvents, and the ramp elutes the analyte and less volatile impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quadrupole | 150 °C | Standard temperature for the mass filter. |
| Scan Range | 35 - 350 m/z | Covers the expected mass range of the parent compound and likely impurities. |
GC-MS Troubleshooting & FAQs
Q: My amine peak is showing significant tailing. What's causing this and how can I fix it? A: This is a classic issue when analyzing active compounds like amines.[9] Peak tailing is primarily caused by secondary interactions between the basic amine group and active sites (acidic silanols) in the GC inlet liner or the column itself.[10]
-
Solution 1 (Inlet Maintenance): Deactivate the inlet by using a fresh, silanized glass wool liner. Contamination can create new active sites, so regular replacement is crucial.[10]
-
Solution 2 (Derivatization): As mentioned in the protocol, derivatizing the amine with an agent like TFAA masks the active group, making the molecule less polar and less likely to interact with active sites. This is often the most effective solution.
-
Solution 3 (Inert Flow Path): Ensure all components in the sample flow path (liner, column, ferrules) are designed to be inert to minimize these interactions.[9]
Q: I am seeing extraneous "ghost peaks" in my blank runs. What is their origin? A: Ghost peaks are typically caused by contamination or carryover from previous injections.[10]
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause small particles to enter the inlet, which then bleed out during a run. Use a high-quality, pre-conditioned septum.[11]
-
Carryover: Highly concentrated samples or less volatile impurities from a previous injection can remain in the inlet or at the head of the column. To fix this, bake out the column at its maximum isothermal temperature for 30-60 minutes and clean or replace the inlet liner.[9]
-
Contaminated Carrier Gas: Impurities in the carrier gas line can accumulate on the column at low temperatures and elute as the oven temperature ramps. Ensure high-purity gas and install traps to remove moisture and hydrocarbons.[9][12]
Q: My sensitivity has suddenly decreased. What should I check first? A: A loss in sensitivity often points to a leak in the system or a contaminated MS source.
-
Check for Leaks: The most common culprits are the injector septum and column fittings. Use an electronic leak detector to systematically check all connections from the gas source to the detector.[11][12]
-
Clean the MS Ion Source: Over time, the ion source can become coated with non-volatile material, reducing its efficiency. Follow the manufacturer's procedure for cleaning the source, repeller, and lenses.
-
Verify Injection: Ensure the syringe is functioning correctly and not leaking. An issue with the autosampler can lead to inconsistent injection volumes.[12]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse of pharmaceutical impurity analysis due to its versatility, precision, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[13][14] For a basic compound like trans-4-Methylcyclohexanamine hydrochloride, which lacks a strong UV chromophore, derivatization or the use of specialized detectors is often necessary.
Experimental Workflow: HPLC with UV Detection (Post-Derivatization)
This workflow details the analysis using a pre-column derivatization step to make the amine detectable by a standard UV detector.
Caption: HPLC workflow with pre-column derivatization.
Detailed Protocol: HPLC Method Parameters
-
Derivatization and Sample Preparation:
-
Reagents: Prepare a borate buffer (pH 9.5), and a solution of o-Phthaldialdehyde (OPA) with a thiol (like N-acetyl-L-cysteine) in methanol.[15]
-
Procedure: To 100 µL of your sample solution, add 800 µL of borate buffer and 100 µL of the OPA reagent. Mix well and let it react for 2 minutes at room temperature before injection. The resulting isoindole derivative is highly fluorescent and has a strong UV absorbance.[15]
-
-
Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Base-deactivated C18 (e.g., Agilent Zorbax SB-C18, Waters XBridge C18), 4.6 x 150 mm, 3.5 µm | A base-deactivated column is critical to prevent peak tailing from silanol interactions with the basic amine.[16][17] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 | Buffering the mobile phase is essential for reproducible chromatography of ionizable compounds. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that impurities with a wide range of polarities are eluted and separated effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes peak distortion. |
| UV Wavelength | 335 nm (for OPA derivative) | Wavelength of maximum absorbance for the derivatized amine. |
HPLC Troubleshooting & FAQs
Q: My primary amine peak is severely tailing, even on a C18 column. What can I do? A: This is the most common problem for amine analysis by HPLC.[18] It's caused by the interaction of the positively charged amine with negatively charged residual silanol groups on the silica surface of the column packing.[16][19]
-
Solution 1 (Use a Base-Deactivated Column): The first and most important step is to use a modern, high-purity, end-capped (or "base-deactivated") column. These columns have minimal residual silanols.[16]
-
Solution 2 (Adjust Mobile Phase pH): Operate at a higher pH (e.g., 7-8). At this pH, the silanol groups are ionized, but adding a competing base can shield them. Alternatively, operate at a low pH (e.g., 2-3) to suppress the ionization of the silanol groups.[20]
-
Solution 3 (Add a Competing Base): Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to your mobile phase. The TEA will preferentially interact with the active silanol sites, preventing your analyte from doing so and dramatically improving peak shape.[17]
-
Solution 4 (Use a Different Stationary Phase): Consider columns with alternative chemistries, such as those with a polar-embedded group or a charged surface, which are designed to improve peak shape for basic compounds.[20]
Q: I suspect an impurity is co-eluting with my main peak. How can I confirm this and improve the separation? A: Co-elution can hide impurities and lead to inaccurate quantification.
-
Confirm with a Photodiode Array (PDA) Detector: A PDA detector collects the entire UV spectrum for a peak. Check the peak purity index. If the spectrum is not uniform across the peak, it indicates co-elution.
-
Change the Selectivity: To resolve the co-eluting peaks, you need to change the chromatographic selectivity. The most effective ways to do this are by changing the mobile phase pH, which affects the ionization state of the analytes, or by switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column).[21]
-
Adjust the Gradient: A shallower gradient can sometimes improve the resolution between closely eluting peaks.[20]
Q: My baseline is drifting upwards during the gradient run. What is the cause? A: Baseline drift in gradient elution is often due to differences in the UV absorbance of your mobile phase components.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS grade solvents and additives. Lower-grade solvents can contain UV-absorbing impurities.
-
Match Mobile Phase Absorbance: Mobile Phase A (aqueous) and B (organic) should ideally have similar UV absorbance at your detection wavelength. If one has a much higher background, you will see a drift as the composition changes. This may require trying a different buffer or additive.
-
System Contamination: A contaminated column or detector cell can slowly bleed impurities during a run, causing drift. Flush the system thoroughly.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of unknown impurities and can also be used for quantification (qNMR) without the need for a reference standard of the impurity itself.[22] It provides detailed information about the chemical structure, making it the ultimate technique for impurity identification.[23]
NMR Troubleshooting & FAQs
Q: I have isolated an unknown impurity by preparative HPLC. How can I use NMR to determine its structure? A: A combination of 1D and 2D NMR experiments is required for structural elucidation.
-
1D Experiments: Start with a proton (¹H) NMR and a carbon (¹³C) NMR. The ¹H NMR will give you information on the number of different types of protons and their connectivity (via splitting patterns), while the ¹³C NMR shows the number of unique carbon environments.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.
-
By combining the information from all these experiments, you can piece together the complete structure of the unknown impurity.[22]
-
Q: How can I quantify an impurity in my sample using NMR (qNMR)? A: Quantitative NMR (qNMR) is a primary ratio method that allows for highly accurate quantification.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of an internal standard (a high-purity compound with a simple spectrum that doesn't overlap with your analyte), you can determine the concentration of your analyte and its impurities.
-
Procedure:
-
Accurately weigh your sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a known volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the impurity and a signal from the internal standard.
-
Calculate the concentration of the impurity based on the known concentration of the standard and the ratio of their integrals (normalized for the number of protons).[24]
-
Q: I see many small, unidentifiable peaks in my ¹H NMR spectrum. How do I determine if they are real impurities? A: It is essential to distinguish between actual sample impurities, residual solvents, and other common contaminants.
-
Check Solvent Peaks: Every deuterated solvent has residual protonated signals. For example, DMSO-d₆ typically shows a peak around 2.50 ppm and a water peak around 3.33 ppm.
-
Consult Impurity Tables: There are well-established tables that list the characteristic ¹H and ¹³C NMR chemical shifts for common laboratory contaminants (e.g., grease, acetone, phthalates, solvents).[25] Comparing your unknown signals to these tables can quickly identify common contaminants.
-
Analyze a Blank: Run an NMR spectrum of just the solvent from the same bottle to see what background signals are present.
References
-
Impurity quantification in pharmaceutical dosage forms. 2
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. 3
-
Impurity guidelines in drug development under ICH Q3. 4
-
Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. 26
-
Pharmaceutical Impurity Analysis Overview. 13
-
Quality: impurities. 5
-
Regulatory aspects of Impurity profiling. 27
-
FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. 28
-
HPLC Peak Tailing. 18
-
Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review | Request PDF. 29
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. 30
-
Peak Tailing in HPLC. 19
-
TROUBLESHOOTING GUIDE. 11
-
HPLC Tips Peak Tailing. 16
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 14
-
Impurity Analysis. 23
-
HPLC Troubleshooting Guide. 17
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. 20
-
GC Troubleshooting Guide Poster. 9
-
Impurity profiling and HPLC methods for drug quality compliance. 6
-
Method Development for Drug Impurity Profiling: Part 1. 21
-
Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. 7
-
An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. 31
-
Gas Chromatography GC Troubleshooting Guide. 32
-
Chromatography Troubleshooting Guides-Gas Chromatography. 12
-
GC Column Troubleshooting Guide. 10
-
Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. 1
-
trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. 8
-
HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde | Request PDF. 33
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. 22
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. 25
-
NMR Chemical Shifts of Impurities.
-
4-Methylcyclohexylamine | C7H15N | CID 80604. 34
-
Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. 24
Sources
- 1. nbinno.com [nbinno.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. tasianinch.com [tasianinch.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 8. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]
- 9. agilent.com [agilent.com]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. uhplcs.com [uhplcs.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 23. emerypharma.com [emerypharma.com]
- 24. mdpi.com [mdpi.com]
- 25. epfl.ch [epfl.ch]
- 26. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijdra.com [ijdra.com]
- 28. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 29. researchgate.net [researchgate.net]
- 30. bfarm.de [bfarm.de]
- 31. researchgate.net [researchgate.net]
- 32. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 34. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselectivity in trans-4-Methylcyclohexanamine Hydrochloride Synthesis
Welcome to the technical support center for the stereoselective synthesis of trans-4-Methylcyclohexanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide in-depth solutions for maximizing the yield of the desired trans isomer. The following content is structured in a question-and-answer format to directly tackle issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting the synthesis of 4-Methylcyclohexanamine. Which synthetic route offers the best stereoselectivity for the trans isomer?
There are two primary, well-established routes for this synthesis, each with distinct advantages and considerations for stereoselectivity:
-
Catalytic Hydrogenation of p-Toluidine (4-Methylaniline): This is the most common industrial and laboratory method. It involves the reduction of the aromatic ring of p-toluidine using a heterogeneous catalyst under a hydrogen atmosphere. This route is often preferred due to the availability of the starting material and the potential for high trans selectivity under optimized conditions. The stereochemical outcome is governed by the choice of catalyst and reaction parameters. Ruthenium and Rhodium catalysts are particularly effective for this transformation.[1]
-
Reductive Amination or Reduction of 4-Methylcyclohexanone Derivatives: This route typically starts with 4-methylcyclohexanone, which can be converted to an oxime followed by reduction. While viable, achieving high trans selectivity can be challenging and is highly dependent on the reducing agent and conditions employed. For instance, reduction with sodium in ethanol has been reported to yield a product with a cis-isomer content of 8-10%.
For maximizing the trans isomer, catalytic hydrogenation of p-toluidine is generally the more robust and tunable method.
Q2: My catalytic hydrogenation of p-toluidine is yielding a low trans:cis ratio (around 2:1). What are the most critical factors I should investigate to improve this?
Achieving a high trans:cis ratio is a classic challenge of balancing kinetic and thermodynamic control. The trans isomer is the thermodynamically more stable product due to the equatorial positioning of both the methyl and amine groups, which minimizes steric strain. However, the kinetically favored product can sometimes be the cis isomer, depending on the reaction pathway.[2][3][4][5][6]
To favor the thermodynamic trans product, consider the following critical factors, ranked by typical impact:
-
Catalyst Selection: This is paramount. Ruthenium (Ru) based catalysts are highly recommended for favoring the trans isomer. Rhodium (Rh) is also effective. Raney Nickel is a more economical but often less selective option for this specific transformation.[1][7]
-
Use of Alkali Promoters: The addition of a basic promoter, such as an alkali hydroxide (e.g., LiOH, NaOH) or carbonate, can significantly enhance trans selectivity when using a Ruthenium catalyst.[8][9][10][11] The base is thought to influence the adsorption of the substrate on the catalyst surface and hinder side reactions.[8][10]
-
Reaction Temperature: Higher temperatures generally favor the formation of the thermodynamically stable trans product by providing enough energy to overcome the activation barrier for the thermodynamically favored pathway and allowing for potential equilibration of intermediates on the catalyst surface.[2][6] A typical temperature range for this reaction is 100-140°C.
-
Solvent Choice: The solvent can influence the reaction by affecting the solubility of hydrogen, the interaction of the substrate with the catalyst surface, and the stability of reaction intermediates.[12][13] While polar solvents like methanol or ethanol are common, studies have shown that less polar, non-coordinating solvents like hexane can sometimes alter selectivity. Experimentation with different solvents is recommended if other methods are insufficient.
The diagram below illustrates a decision-making workflow for optimizing your reaction conditions.
Caption: Decision workflow for troubleshooting low trans-selectivity.
Q3: Can you provide a comparative summary of different catalytic systems for the hydrogenation of p-toluidine?
Certainly. The choice of catalyst, support, and promoter is critical. The following table summarizes data synthesized from various sources to guide your selection.
| Catalyst System | Support | Promoter | Typical Temp. (°C) | Typical Pressure (MPa) | Reported trans:cis Ratio | Key Advantages/Disadvantages |
| Ruthenium (Ru) | Carbon (C) | Alkali Hydroxide | 100 - 140 | 2 - 8 | > 4:1 (up to 99.5:0.5 after separation) | High selectivity for trans isomer , reusable catalyst.[11] |
| Rhodium (Rh) | Carbon (C) | None | 100 - 120 | 5 - 10 | ~ 2:1 to 3:1 | Good activity, but generally lower trans-selectivity than promoted Ru. |
| Raney® Nickel | N/A | None | 120 - 160 | 10 - 15 | Variable, often < 2:1 | Cost-effective, high activity, but can be pyrophoric and often shows lower stereoselectivity.[14][15][16] |
| Cobalt (Co) | Alumina | Alkali Carbonate | 150 - 200 | 10 - 20 | Variable | Can be selective, but promoter effects are complex; some alkalis can inhibit activity.[8][10] |
Note: The final trans:cis ratio is highly dependent on the complete set of reaction conditions and subsequent purification steps.
Q4: My reaction has stalled, or the conversion rate is extremely low. What are the common causes of catalyst deactivation or inhibition?
Low or no conversion is a frequent issue in catalytic hydrogenation. Here is a troubleshooting guide to diagnose the problem:
-
Catalyst Poisoning: This is the most common culprit. Heterogeneous catalysts are sensitive to impurities.
-
Sulfur Compounds: Thiols, thioethers, or sulfates are potent poisons for noble metal and Nickel catalysts. Ensure your starting material (p-toluidine) and solvent are free from sulfur contaminants.
-
Amine Substrate/Product Inhibition: The amine product itself can sometimes adsorb strongly to the catalyst's active sites, slowing the reaction. Adding an acid (like acetic acid) can sometimes mitigate this, but it may also affect selectivity.[17]
-
Heavy Metals & Halides: Impurities from previous reactions in the vessel can poison the catalyst. Ensure glassware is scrupulously clean.[18]
-
-
Improper Catalyst Handling:
-
Oxidation: Many catalysts, especially pyrophoric ones like Raney Nickel, can be deactivated by exposure to air.[15][18] Always handle catalysts under an inert atmosphere (Nitrogen or Argon).
-
Moisture: While some water can be tolerated, excess water in the solvent can inhibit the reaction rate. Use anhydrous solvents if possible.
-
-
Sub-Optimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For some systems, atmospheric pressure (e.g., from a balloon) is insufficient. The reaction may require higher pressures achievable with a Parr hydrogenator or similar autoclave.[18]
-
Poor Agitation: This is a three-phase reaction (gas-liquid-solid). Inefficient stirring starves the catalyst of hydrogen and substrate. Ensure vigorous, efficient stirring to maintain a well-mixed suspension.[18]
-
-
Inactive Catalyst Batch: The catalyst may simply be old or from a bad batch. If all else fails, test a fresh batch of catalyst from a reputable supplier.[18]
Q5: I have a mixture of cis and trans isomers. What is the most effective method for separation to obtain pure trans-4-Methylcyclohexanamine hydrochloride?
Fractional crystallization of the hydrochloride salt is the most effective and widely used method for separating the diastereomers. The cis and trans isomers, when converted to their hydrochloride salts, exhibit different solubilities in specific solvent systems, which allows for their separation.[19][20]
The general principle relies on the fact that one of the diastereomeric salts will be less soluble and will crystallize out of a supersaturated solution preferentially. Often, the trans isomer hydrochloride is less soluble in certain alcohol/ether or alcohol/acetone mixtures.
A Chinese patent describes a method where the mixture is acidified with hydrochloric acid to a pH of 1-2, concentrated, and then crystallized from a mixture of isobutanol and acetone. This process was shown to yield trans-4-methylcyclohexanamine hydrochloride with a purity of >99%.[11]
Advanced Technique: For challenging separations or for continuous processes, a novel biocatalytic method has been developed. It uses a specific transaminase enzyme that selectively deaminates the cis isomer back to the ketone. This removal of the cis isomer shifts the equilibrium, effectively achieving a dynamic kinetic resolution that can produce the trans amine with >99% diastereomeric excess.[21][22]
Recommended Experimental Protocol
High-Selectivity Synthesis of trans-4-Methylcyclohexanamine via Hydrogenation of p-Toluidine
This protocol is optimized for high trans selectivity based on established principles.
Materials:
-
p-Toluidine (4-methylaniline)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Sodium Hydroxide (NaOH)
-
Ethanol (or other suitable alcohol)
-
Hydrogen (H₂) gas
-
Hydrochloric Acid (HCl), concentrated or as a solution in isopropanol.
Procedure:
-
Reactor Setup: To a high-pressure autoclave (e.g., Parr hydrogenator), add p-toluidine (1.0 eq), 5% Ru/C (0.01-0.1 eq by weight relative to substrate), and NaOH promoter (0.001-0.01 eq by weight).[11]
-
Solvent Addition: Add the solvent (e.g., ethanol) to the reactor.
-
Inerting: Seal the reactor and purge the system 3-5 times with inert gas (N₂ or Ar) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 5 MPa).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 120°C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete in 3-5 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid Ru/C catalyst. Wash the Celite pad with the reaction solvent. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench it carefully with water.[17]
-
Salt Formation & Crystallization: To the filtrate, slowly add concentrated HCl or a solution of HCl in isopropanol until the pH is acidic (pH 1-2). The hydrochloride salt will precipitate.
-
Purification: Cool the mixture to induce further crystallization. Collect the solid product by filtration. The crude product can be recrystallized from a suitable solvent system (e.g., isobutanol/acetone) to achieve high diastereomeric purity.[11]
-
Analysis: Dry the final product under vacuum and analyze by GC or NMR to determine the final trans:cis isomer ratio.
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Hydrogenation of o -toluidine at 120 °C (p H 2 = 100 bar). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. (n.d.). Vedecký časopis. Retrieved January 6, 2026, from [Link]
-
Potassium as the best alkali metal promoter in boosting the hydrogenation activity of Ru/MgO for aromatic LOHC molecules by facilitated heterolytic H2 adsorption. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Catalytic hydrogenation of aromatic amines | Detailed discussions | Important for NET and GATE. (2020, August 19). YouTube. Retrieved January 6, 2026, from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Catalytic Hydrogenation Part III - More Tips and Tricks. (2010, March 31). Curly Arrow. Retrieved January 6, 2026, from [Link]
-
Hydrogenation reaction tips and tricks. (2022, January 21). Reddit. Retrieved January 6, 2026, from [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved January 6, 2026, from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved January 6, 2026, from [Link]
-
Thermodynamic versus Kinetic Control. (2010, March 2). YouTube. Retrieved January 6, 2026, from [Link]
-
Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. Retrieved January 6, 2026, from [Link]
- A kind of method of synthesis of trans -4- methyl cyclohexylamine. (n.d.). Google Patents.
-
Catalytic Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 6, 2026, from [Link]
-
Raney nickel. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
- Separation and purification of cis and trans isomers. (n.d.). Google Patents.
-
Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Separation of isomers by selective seeding and crystallisation? (2019, August 17). Sciencemadness.org. Retrieved January 6, 2026, from [Link]
-
Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
- Preparation method of trans-4-methyl cyclohexylamine. (n.d.). Google Patents.
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). Organic Process Research & Development. Retrieved January 6, 2026, from [Link]
-
Understanding the effects of solvents on the hydrogenation of toluene over supported Pd and Ru catalysts. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006, July 15). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. Retrieved January 6, 2026, from [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. (n.d.). Chemical Communications. Retrieved January 6, 2026, from [Link]
- Separation of cis and trans isomers. (n.d.). Google Patents.
-
Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. (1988, August). PubMed. Retrieved January 6, 2026, from [Link]
-
Ruthenium on Alkali‐Exfoliated Ti3(Al0.8Sn0.2)C2 MAX Phase Catalyses Reduction of 4‐Nitroaniline with Ammonia Borane. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). (n.d.). Journal of Chemical Technology and Metallurgy. Retrieved January 6, 2026, from [Link]
-
Parts-Per-Million of Soluble Pd0 Catalyze the Semi-Hydrogenation Reaction of Alkynes to Alkenes. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Hydrogenation Methods. (n.d.). Science of Synthesis. Retrieved January 6, 2026, from [Link]
-
Catalyst-Free Trans-Selective Oxyiodination and Oxychlorination of Alkynes Employing N–X (Halogen) Reagents. (2023, November 3). PubMed Central. Retrieved January 6, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. jackwestin.com [jackwestin.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. acs.org [acs.org]
- 15. Raney nickel - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Hydrogenation of 4-Methylcyclohexanone Oxime
Welcome to the technical support center for the catalytic hydrogenation of 4-methylcyclohexanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. As Senior Application Scientists, our goal is to explain the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary products from the hydrogenation of 4-methylcyclohexanone oxime?
The primary products are the corresponding stereoisomeric primary amines: cis-4-methylcyclohexylamine and trans-4-methylcyclohexylamine. The main challenge in this synthesis is to control the stereoselectivity to favor the desired isomer.
Q2: Which catalysts are most effective for this transformation, and how do I control the cis/trans selectivity?
Catalyst choice is the most critical factor in determining the stereochemical outcome of the hydrogenation. Different metals exhibit distinct selectivities due to their unique coordination properties and the reaction mechanisms they promote.
-
For cis-4-methylcyclohexylamine (High cis Selectivity): Rhodium (Rh) , particularly on a carbon support (Rh/C), is the catalyst of choice for maximizing the cis isomer.[1] The selectivity arises from the hydrogenation of the oxime occurring preferentially from the less sterically hindered face when adsorbed on the catalyst surface. Certain cyclic (amino)(alkyl)carbene (CAAC)-rhodium complexes have also shown high efficiency for cis-selective hydrogenation of aromatic rings, a principle that extends to related substrates.[2][3]
-
For trans-4-methylcyclohexylamine (High trans Selectivity): Ruthenium (Ru) on a support, often used with an alkali metal promoter, is effective for producing the trans isomer.[4] This combination favors an equilibrium-controlled pathway that allows for the formation of the more thermodynamically stable trans product.
-
Other Common Catalysts:
-
Raney Nickel (Ra-Ni): A cost-effective and active catalyst, though it often provides lower stereoselectivity compared to noble metals, resulting in mixtures of cis and trans isomers.[5][6] Its performance can be enhanced with promoters.[7]
-
Platinum (Pt) & Palladium (Pd): These catalysts are also active but can lead to different byproduct profiles. Studies on similar oximes show that Pt-based catalysts may reduce the C=N bond to form a hydroxylamine intermediate, while Pd catalysts can favor the cleavage of the N-O bond first.[8][9] This mechanistic difference can influence the final product distribution.
-
The following diagram illustrates the catalyst selection process based on the desired product isomer.
Q3: What are the typical reaction conditions?
Reaction conditions must be optimized in conjunction with the chosen catalyst.
| Parameter | Typical Range | Rationale & Considerations |
| Catalyst Loading | 1-5 mol% (noble metals) | Higher loadings can increase reaction rates but also costs. Raney Nickel may require higher weight percentages. |
| Hydrogen Pressure | 1 - 100 bar | Higher pressure generally increases the reaction rate. Low-pressure hydrogenations (1-5 bar) are often feasible with highly active catalysts like Rh and Pt.[10] |
| Temperature | 25 - 100 °C | Higher temperatures can increase reaction rates but may negatively impact selectivity and lead to side reactions.[11] |
| Solvent | Methanol, Ethanol, Water, Acetic Acid | Solvent choice can significantly affect reaction rates and catalyst activity.[10] For instance, rhodium is effective in methanol, while platinum shows good rates in acetic acid.[10] |
| Additives | Acids (HCl, H₂SO₄) or Bases (NaOH) | The pH of the reaction medium is critical. Acidic conditions can protonate the oxime, facilitating reduction, especially with platinum catalysts.[10][12][13] Basic conditions can also influence the rate and selectivity, particularly with rhodium.[10] |
Q4: What potential side reactions should I be aware of?
The hydrogenation of oximes can follow a complex reaction network. Being aware of potential byproducts is key to optimizing for your desired primary amine.
-
N-O Bond Cleavage vs. C=N Bond Reduction: The initial step can be either cleavage of the N-O bond to form an imine, or reduction of the C=N bond to form a hydroxylamine. The imine is rapidly hydrogenated to the primary amine. The hydroxylamine can be the final product or be further reduced to the amine.[8][9]
-
Secondary Amine Formation: The primary amine product can react with the intermediate imine to form a Schiff base, which is then hydrogenated to a secondary amine. Nickel catalysts are often reported to provide high selectivity for primary amines, minimizing this side reaction.[14]
-
Hydrolysis: In aqueous media, the intermediate imine can hydrolyze back to the corresponding ketone (4-methylcyclohexanone), which can then be reduced to 4-methylcyclohexanol.[10]
The following diagram illustrates the general reaction pathways.
Problem 2: Poor Stereoselectivity (Incorrect cis/trans Ratio)
Achieving the desired stereoisomer requires careful control of catalysts and conditions.
| Potential Cause | Recommended Action & Explanation |
| Incorrect Catalyst Choice | This is the most common reason for poor stereoselectivity. As detailed in the FAQ, catalyst selection is paramount. Action: To favor the cis isomer, use a Rhodium-based catalyst . [1][15]To favor the trans isomer, use a Ruthenium-based catalyst . [4] |
| Reaction Conditions Favoring Isomerization | Prolonged reaction times at elevated temperatures can sometimes lead to the isomerization of the product, eroding the initial kinetic selectivity. Action: Monitor the reaction progress and stop it once the starting material is consumed. Consider running the reaction at a lower temperature, even if it requires a longer time. |
| Influence of pH/Additives | The presence of acids or bases can alter the catalyst surface and the substrate's mode of adsorption, thereby influencing the stereochemical outcome. Action: If using additives to boost the rate, evaluate their impact on selectivity. An additive-free system may be preferable if selectivity is compromised. |
Problem 3: Significant Byproduct Formation
The presence of secondary amines or other impurities indicates that side pathways are competing with the desired reaction.
| Potential Cause | Recommended Action & Explanation |
| Secondary Amine Formation | This occurs when the primary amine product reacts with the imine intermediate. Action: Consider switching to a nickel-based catalyst , which is known to have high selectivity for primary amines. [14]Alternatively, running the reaction at lower temperatures and concentrations can disfavor this bimolecular side reaction. |
| Hydroxylamine Formation | This suggests that C=N bond reduction is occurring but the subsequent N-O bond cleavage is slow. This is more common with platinum catalysts. [8][9]Action: If the primary amine is the goal, switch to a catalyst that favors N-O cleavage first, such as Palladium (Pd/C) . |
| Ketone/Alcohol Formation | This indicates hydrolysis of the imine intermediate. Action: Ensure anhydrous solvents are used. If water is the solvent, this pathway may be unavoidable. In such cases, a catalyst that promotes rapid hydrogenation of the imine over hydrolysis is needed. |
Experimental Protocol Example: cis-Selective Hydrogenation using Rh/C
This protocol provides a general methodology for the hydrogenation of 4-methylcyclohexanone oxime to obtain a product enriched in the cis-isomer.
Materials:
-
4-methylcyclohexanone oxime
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Parr-type hydrogenation apparatus or similar pressure vessel
Procedure:
-
Vessel Preparation: Add 4-methylcyclohexanone oxime (1.0 eq) and a magnetic stir bar to the hydrogenation vessel.
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully add the 5% Rh/C catalyst (typically 1-2 mol% Rh relative to the substrate).
-
Solvent Addition: Add anhydrous, degassed methanol to achieve a substrate concentration of approximately 0.2-0.5 M.
-
System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel 3-5 times with low-pressure nitrogen (or argon), followed by 3-5 purges with hydrogen gas to ensure a completely inert atmosphere.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake from the ballast tank. The reaction is complete when hydrogen uptake ceases.
-
Work-up:
-
Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Rh/C catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
-
Analysis: Analyze the crude product by GC or ¹H NMR to determine the conversion and the cis:trans isomer ratio. Purify as required.
References
- InCatT - Innovative Catalyst Technologies. (2022, June 30). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines.
- Encyclopedia.pub. (2022, December 28).
- Benchchem.
- MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
- Google Patents. (CN109678726A). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Scribd. Chemists' Guide to Oxime Reduction.
- Google Patents. (JP2002506845A). Method for producing 4-substituted cis-cyclohexylamine.
- UTC Scholar. Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor.
- Benchchem. Technical Support Center: Troubleshooting Oxime Reactions.
- RSC Publishing. (1959).
- Müller, T. E., et al. (2012).
- Google Patents. (CN109824520B). Preparation method of cis-4-methylcyclohexylamine.
- Wiley Online Library. (2021, April 22).
- ResearchGate. (2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
- Google Patents. (US4684735A).
- Koel Research Group. Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
- Tokyo Chemical Industry (India) Pvt. Ltd.
- TCI AMERICA.
- Google Patents. (DE3375011D1).
Sources
- 1. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 2. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI AMERICA [tcichemicals.com]
- 4. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 5. scholar.utc.edu [scholar.utc.edu]
- 6. DE3375011D1 - Raney nickel catalysis used in hydrogenation of aromatic amines - Google Patents [patents.google.com]
- 7. US4684735A - Promotion of raney nickel hydrogenation catalyst - Google Patents [patents.google.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. 584. Hydrogenation of oximes with platinum metal catalysts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of trans-4-Methylcyclohexanamine Hydrochloride: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a key pharmaceutical intermediate like trans-4-Methylcyclohexanamine hydrochloride (CAS 33483-65-7), precise structural validation is not merely an academic exercise; it is a critical step that ensures purity, predicts reactivity, and guarantees the safety and efficacy of the final active pharmaceutical ingredient (API), such as the antidiabetic drug Glimepiride.[1] This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography as the definitive method for the structural elucidation of trans-4-Methylcyclohexanamine hydrochloride, benchmarked against common spectroscopic techniques.
The Imperative of Unambiguous Stereochemistry
The therapeutic activity of many pharmaceuticals is intrinsically linked to their stereochemistry. In the case of 4-Methylcyclohexanamine, the trans isomer is a crucial building block.[1] Contamination with the cis isomer can lead to impurities in the final drug product, potentially altering its pharmacological profile and introducing unforeseen side effects. Therefore, a robust analytical method that can definitively confirm the trans configuration is paramount.
Definitive Structure Determination: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and, from that, a definitive molecular structure.[2]
Experimental Protocol: X-ray Crystallography of trans-4-Methylcyclohexanamine Hydrochloride
1. Crystallization: The Critical First Step
The journey to a crystal structure begins with the growth of a high-quality single crystal, a process that is often more art than science.[4] For amine hydrochlorides like our target compound, slow evaporation from a suitable solvent system is a common and effective technique.[5]
-
Step 1: Solvent Selection & Saturation: Dissolve a high-purity sample of trans-4-Methylcyclohexanamine hydrochloride in a minimal amount of a solvent in which it is moderately soluble at room temperature. A mixture of ethanol and water can be a good starting point. Gentle warming can be used to achieve saturation.
-
Step 2: Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days. This slow process encourages the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.[6]
-
Step 3: Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a nylon loop.
2. Data Collection & Structure Refinement
-
Step 1: Mounting and Cryo-cooling: The selected crystal is mounted on a goniometer head and flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage during data collection.
-
Step 2: X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[2]
-
Step 3: Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson synthesis.
-
Step 4: Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in a detailed 3D model of the molecule.
Visualizing the Workflow: X-ray Crystallography
Sources
- 1. nbinno.com [nbinno.com]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. unifr.ch [unifr.ch]
A Comparative Analysis of cis- and trans-4-Methylcyclohexanamine Hydrochloride: Stereochemistry, Properties, and Analytical Differentiation
Introduction: The Critical Role of Stereochemistry
In the realm of organic chemistry and drug development, stereoisomerism is not a trivial distinction. For substituted cyclohexanes, the spatial arrangement of functional groups—defined as cis (same side) or trans (opposite sides)—can profoundly influence a molecule's physical properties, reactivity, and biological activity.[1][2] The hydrochloride salts of cis- and trans-4-Methylcyclohexanamine are exemplary models of this principle. While sharing the same molecular formula and connectivity, their distinct three-dimensional structures lead to different behaviors that are critical for their application.
The trans isomer, in particular, is a vital building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of Glimepiride, a widely used oral medication for managing type 2 diabetes.[3][4] This specific application underscores the necessity for robust analytical methods to differentiate between the isomers and ensure the stereochemical purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparative study of these two isomers, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies required for their accurate characterization and utilization.
Conformational Analysis: The Structural Basis of Difference
The key to understanding the differences between the cis and trans isomers lies in the conformational analysis of the cyclohexane ring, which predominantly adopts a stable "chair" conformation. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[5]
-
trans-4-Methylcyclohexanamine: In its most stable chair conformation, both the methyl (-CH₃) and amino (-NH₂) groups occupy equatorial positions. This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if the groups were axial. The alternative diaxial conformer is energetically unfavorable and thus far less abundant at equilibrium.[1]
-
cis-4-Methylcyclohexanamine: For the cis isomer, one substituent must be axial while the other is equatorial. The ring can "flip" between two chair conformations. In one, the methyl group is equatorial and the amino group is axial; in the other, the amino group is equatorial and the methyl group is axial. These two conformers are in equilibrium, with the conformer that places the larger group (in this case, typically the amino group upon protonation) in the equatorial position being slightly more stable.[2]
The predominance of the di-equatorial conformation in the trans isomer is the primary reason for its greater thermodynamic stability compared to the cis isomer.
Caption: Conformational equilibrium in trans and cis isomers.
Synthesis and Stereoselective Control
The synthesis of 4-methylcyclohexanamine often results in a mixture of cis and trans isomers. A common industrial route involves the catalytic hydrogenation of p-toluidine (4-methylaniline).[6] The challenge then becomes the separation of these isomers or the development of a stereoselective synthesis that favors the desired isomer.
Several strategies are employed:
-
Isomerization and Hydrolysis: One patented method involves forming a Schiff's base, which is then isomerized using a strong base to enrich the trans isomer, followed by acid hydrolysis to yield the hydrochloride salt.[7][8]
-
Fractional Crystallization: Due to differences in their physical properties, such as solubility in specific solvents, the hydrochloride salts of the isomers can be separated. A common method involves crystallizing the mixture from a solvent system like methanol and acetone, where the less soluble isomer (often the trans) precipitates, allowing for its isolation with high purity.[9]
-
Stereoselective Biocatalysis: Modern approaches utilize enzymes like transaminases that can selectively act on one diastereomer. For instance, a transaminase can be used to deaminate the cis-isomer in a mixture, converting it to the corresponding ketone, thereby enriching the remaining amine mixture in the desired trans-isomer.[10]
Comparative Physicochemical Properties
The structural differences between the isomers manifest in their macroscopic physical properties. The greater stability and more regular packing ability of the trans isomer often lead to a higher melting point.
| Property | trans-4-Methylcyclohexanamine HCl | cis-4-Methylcyclohexanamine HCl |
| Appearance | White to off-white crystalline powder[11] | Solid |
| CAS Number | 33483-65-7[12] | 33483-66-8 |
| Molecular Formula | C₇H₁₆ClN[11] | C₇H₁₆ClN[] |
| Molecular Weight | 149.66 g/mol [4] | 149.66 g/mol [14] |
| Melting Point | 261-263 °C[11] | ~260 °C (Varies by source) |
Spectroscopic Differentiation: A Practical Guide
Unambiguous identification of the cis and trans isomers is most reliably achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive tool for distinguishing these isomers. The key lies in analyzing the chemical shift (δ) and coupling constants (J) of the proton attached to the same carbon as the amino group (C1-H).[15]
-
¹H NMR Rationale:
-
trans Isomer: In the stable di-equatorial conformation, the C1 proton is in an axial position. Axial protons typically resonate at a higher field (lower ppm value) due to anisotropic shielding from the C-C bonds of the ring. Furthermore, this axial proton has large coupling constants (J ≈ 8-12 Hz) with adjacent axial protons (trans-diaxial coupling).
-
cis Isomer: In the cis isomer's equilibrium, the C1 proton will be either axial or equatorial. The observed spectrum is a weighted average of the two conformers. The equatorial proton in one conformer resonates at a lower field (higher ppm) and exhibits smaller coupling constants with adjacent protons (axial-equatorial and equatorial-equatorial couplings, J ≈ 2-5 Hz). This results in a broader, more complex multiplet for the C1 proton at a different chemical shift compared to the trans isomer.[16]
-
-
¹³C NMR Rationale:
-
The carbon atoms of the cyclohexane ring also show distinct chemical shifts. The γ-gauche effect is particularly diagnostic. In the cis isomer, the axial substituent causes shielding (an upfield shift to a lower ppm value) of the carbons at the C3 and C5 positions relative to that substituent. This effect is absent in the more stable di-equatorial trans isomer, where the carbon signals generally appear further downfield.[5] A ¹³C NMR spectrum is available for the trans-isomer.[17]
-
Infrared (IR) Spectroscopy
While NMR is more definitive, IR spectroscopy can provide corroborating evidence. The differences are often subtle and found in the "fingerprint region" (<1500 cm⁻¹). The overall molecular symmetry differs between the more symmetric di-equatorial trans isomer and the less symmetric cis isomer, which can lead to variations in C-H and C-N bending and rocking vibrations. However, assigning a specific isomer based solely on IR without authentic reference spectra is challenging.[18]
Chromatographic Separation
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC/MS), is a powerful technique for both separating and quantifying the isomers in a mixture. The isomers have slightly different polarities and boiling points, which allows them to be separated on an appropriate GC column. In published methods for similar compounds like (4-methylcyclohexyl)methanol, the trans isomer has been observed to elute before the cis isomer.[19][20] This provides a reliable method for determining the purity and isomeric ratio of a sample.
Caption: Workflow for spectroscopic and chromatographic differentiation.
Biological Activity and Applications
As previously mentioned, the primary industrial application for trans-4-Methylcyclohexanamine hydrochloride is as a precursor for the antidiabetic drug Glimepiride.[3][4] The specific stereochemistry of the intermediate is crucial for the efficacy and safety of the final drug product. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities, with one isomer being therapeutic while another may be inactive or even toxic.[21] While specific comparative toxicological or pharmacological studies between the cis and trans isomers of 4-methylcyclohexanamine are not widely published, the stringent requirement for the pure trans isomer in pharmaceutical synthesis implies that the cis isomer is an undesirable impurity. The free amine is considered corrosive and can cause severe skin burns and eye damage.[22][23]
Experimental Protocols
Protocol: Isomer Differentiation by ¹H NMR Spectroscopy
Objective: To distinguish between the cis and trans isomers of 4-Methylcyclohexanamine hydrochloride based on the chemical shift and multiplicity of the C1 proton.
Materials:
-
Sample of 4-Methylcyclohexanamine hydrochloride (cis, trans, or mixture).
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD).
-
5 mm NMR tubes.
-
NMR Spectrometer (300 MHz or higher recommended).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt sample in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the spectrometer according to standard procedures to ensure optimal resolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the multiplet corresponding to the proton on the carbon bearing the amino group (C1-H). This signal is typically found between 2.5 and 3.5 ppm.
-
For the trans isomer: Look for a multiplet with large coupling constants (a "triplet of triplets" or similar complex pattern indicating multiple large axial-axial couplings) shifted relatively upfield.
-
For the cis isomer: Look for a broader, less-resolved multiplet with smaller overall splitting, shifted relatively downfield compared to the trans isomer's C1-H signal.
-
Causality: The choice of NMR is based on its ability to directly probe the 3D environment of specific protons. The rigid chair conformation translates dihedral angles between protons into predictable coupling constants, making the distinction between an axial C1-H (trans isomer) and an equatorial C1-H (cis isomer) unambiguous.[15]
Protocol: Isomeric Ratio Determination by Gas Chromatography (GC)
Objective: To separate and quantify the cis and trans isomers in a sample.
Materials:
-
Sample of 4-Methylcyclohexanamine (as the free base). If starting with the HCl salt, it must first be neutralized with a base (e.g., NaOH) and extracted into an organic solvent (e.g., diethyl ether or dichloromethane).[24]
-
Appropriate organic solvent for dilution.
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A mid-polarity capillary column (e.g., DB-5 or equivalent).
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the free amine sample in a suitable solvent.
-
Instrument Setup:
-
Injector: Set to a temperature of ~250 °C.
-
Column Oven: Use a temperature program, for example, starting at 80 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C. (Note: This must be optimized for the specific column and instrument).
-
Detector (FID): Set to a temperature of ~280 °C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Identify the two peaks corresponding to the isomers based on their retention times (authentic standards should be run for confirmation).
-
Integrate the area of each peak. The ratio of the peak areas provides the relative abundance of each isomer in the mixture.
-
Causality: This protocol is self-validating as the separation is based on the inherent physicochemical differences between the isomers. The use of an optimized temperature ramp ensures that both isomers elute as sharp, well-resolved peaks, allowing for accurate quantification.[19]
Conclusion
The hydrochloride salts of trans- and cis-4-Methylcyclohexanamine serve as a classic illustration of how subtle changes in stereochemistry lead to significant differences in physical and chemical properties. The greater thermodynamic stability of the trans isomer, arising from its preferred di-equatorial conformation, is a key differentiating factor. For researchers in pharmaceutical development and fine chemical synthesis, the ability to distinguish and separate these isomers is paramount. While various analytical techniques can be employed, NMR spectroscopy offers the most definitive structural elucidation, complemented by GC for robust separation and quantification. A thorough understanding of these differences and the analytical tools to probe them is essential for ensuring the quality, safety, and efficacy of the chemical products derived from them.
References
-
Unacademy. (n.d.). Cis-trans Relationship in Cyclohexane. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]
-
JoVE. (2023, April 30). Disubstituted Cyclohexanes: cis-trans Isomerism. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 1). How to identify cis and trans forms of cyclohexane. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
-
PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]
-
Leah4sci. (2018, October 1). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Retrieved from [Link]
- Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
SpectraBase. (n.d.). 4,4'-Methylenebis(2-methylcyclohexylamine), mixture of isomers - Optional[13C NMR]. Retrieved from [Link]
- Booth, H., & King, F. E. (1971). The Preparation of cis- and trans-I -Alkyl-4-phthalimidocyclohexanes. Journal of the Chemical Society B: Physical Organic, 1050-1052.
-
PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]
-
U.S. Geological Survey. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]
-
ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
ResearchGate. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]
-
Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans. Retrieved from [Link]
-
SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]
-
CORE. (n.d.). Processes to separate enantiomers. Retrieved from [Link]
-
Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]
Sources
- 1. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]
- 8. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 9. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. scbt.com [scbt.com]
- 14. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. quora.com [quora.com]
- 16. The preparation of cis- and trans-1-alkyl-4-phthalimidocyclohexanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill [pubs.usgs.gov]
- 20. researchgate.net [researchgate.net]
- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 22. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
- 24. cis-4-Methylcyclohexylamine. synthesis - chemicalbook [chemicalbook.com]
The Stereochemical Dichotomy: A Comparative Guide to the Biological Activity of trans- vs. cis-4-Methylcyclohexanamine Derivatives
In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is a critical determinant of its biological function. The subtle yet profound differences between stereoisomers can dictate the potency, selectivity, and even the therapeutic action of a drug candidate. This guide provides an in-depth comparison of the biological activities of trans- and cis-4-methylcyclohexanamine derivatives, a class of compounds that serve as crucial intermediates in pharmaceuticals and as scaffolds for novel therapeutics. We will explore how the spatial orientation of the methyl and amine groups on the cyclohexane ring dictates their interaction with key biological targets, supported by experimental data and detailed protocols for researchers in the field.
The Foundational Importance of Stereoisomerism
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. For cyclic compounds like 4-methylcyclohexanamine, this manifests as cis-trans isomerism. In the trans isomer, the methyl and amine groups are on opposite sides of the cyclohexane ring, while in the cis isomer, they reside on the same side. This seemingly minor variation has profound implications for the molecule's overall shape, conformational flexibility, and ability to bind to the intricate surfaces of biological macromolecules like receptors and enzymes.[1][2] The divergent biological activities of cis and trans isomers underscore the principle that biological systems are chiral environments that can differentiate between stereoisomers.[1][2]
Comparative Biological Activity: A Tale of Two Isomers
The orientation of the substituents on the 4-methylcyclohexanamine scaffold dictates the molecule's ability to fit into the binding pockets of various biological targets. This stereospecificity is a recurring theme in the pharmacological profiles of its derivatives.
Sigma Receptor Affinity: A Preference for cis
Sigma receptors are a unique class of intracellular proteins implicated in a variety of neurological disorders. Research into novel sigma receptor ligands has revealed a distinct preference for the cis configuration in certain 4-methylcyclohexanamine derivatives. For instance, in a series of N-substituted N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, the cis configuration was found to be essential for high-affinity binding to sigma receptors.[3] This highlights the critical role of the spatial relationship between the amine and the rest of the molecule for optimal interaction with the sigma receptor binding site.
Table 1: Comparative Sigma Receptor Binding Affinities of cis-Cyclohexylamine Derivatives
| Compound | Isomer | Receptor Binding Affinity (Ki, nM) |
| (-)-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | 1S,2R-(-)-cis | 1.3 ± 0.3[4] |
| (+)-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | 1R,2S-(+)-cis | 6 ± 3[4] |
| (±)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine | (±)-cis | 2.0 ± 0.4[4] |
Dopamine D1 Receptor Ligands: The trans Advantage
In contrast to sigma receptors, studies on ligands for the dopamine D1 receptor, a key player in motor control and cognition, have demonstrated a preference for the trans configuration. In a series of benzo[a]phenanthridine derivatives, compounds with a trans-ring fusion exhibited significantly higher affinity for D1 receptors compared to their cis counterparts.[5] This suggests that the more linear and extended conformation of the trans isomer is better suited for the topology of the D1 receptor's binding pocket.
Table 2: Comparative Dopamine D1 Receptor Binding Affinities of Benzo[a]phenanthridine Derivatives
| Compound Class | Isomeric Configuration | D1 Receptor Affinity (IC50) |
| Monohydroxybenzo[a]phenanthridines | trans | Higher Affinity (Lower IC50)[5] |
| Monohydroxybenzo[a]phenanthridines | cis | Lower Affinity (IC50 ≥ 102 nM)[5] |
Cannabinoid CB2 Receptor Ligands: Emerging Evidence for cis Superiority
The cannabinoid CB2 receptor is a promising therapeutic target for inflammatory and neuropathic pain. While direct quantitative comparisons of cis- and trans-4-methylcyclohexanamine derivatives are still emerging, initial studies on related scaffolds suggest a preference for the cis isomer. Work on novel radioligands for CB2R imaging has indicated a superior binding affinity for ligands incorporating a cis-4-methylcyclohexanamine moiety.[6] This points towards the potential for developing potent and selective CB2R modulators by focusing on the cis stereochemistry. Further quantitative structure-activity relationship (SAR) studies are warranted to solidify this observation.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide detailed, step-by-step protocols for key in vitro assays used to characterize the biological activity of these compounds. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Caption: Workflow for Sigma Receptor Binding Assay.
Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The use of brain tissue is due to its relatively high density of sigma receptors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL. The protein concentration is determined by a standard method like the Bradford assay to ensure consistency between experiments.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
Add 50 µL of various concentrations of the test compound (e.g., cis- or trans-4-methylcyclohexanamine derivatives).
-
Add 50 µL of the radioligand, [³H]-(+)-pentazocine (final concentration ~1-2 nM). This radioligand is selective for the sigma-1 receptor.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known sigma receptor ligand, such as haloperidol (10 µM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle shaking. This allows the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine D1 Receptor Radioligand Binding Assay
This protocol outlines a method to assess the binding affinity of compounds for the dopamine D1 receptor.
Caption: Dopamine D1 Receptor Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Use cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compounds.
-
Add the D1-selective radioligand, [³H]-SCH23390 (final concentration ~0.2-0.5 nM).
-
For non-specific binding, use a saturating concentration of a known D1 antagonist, such as butaclamol (1 µM).
-
Start the reaction by adding the membrane suspension.
-
-
Incubation:
-
Incubate at room temperature for 90-120 minutes.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Follow the same procedure as described for the sigma receptor binding assay to measure radioactivity and calculate IC50 and Ki values.
-
Cannabinoid CB2 Receptor Radioligand Binding Assay
This protocol details a method for determining the binding affinity of compounds to the cannabinoid CB2 receptor.
Caption: Cannabinoid CB2 Receptor Binding Assay Overview.
Methodology:
-
Membrane Preparation:
-
Utilize membranes from cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells).
-
Prepare membranes as described for the dopamine D1 receptor assay, using a buffer suitable for CB2 receptors (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compounds.
-
Add the cannabinoid receptor radioligand, [³H]-CP55,940 (final concentration ~0.5-1.0 nM).
-
For non-specific binding, use a high concentration of a non-radiolabeled cannabinoid agonist, such as WIN 55,212-2 (10 µM).
-
Initiate the reaction by adding the membrane preparation (10-20 µg of protein per well).
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% BSA).
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Follow the same procedure as described for the previous assays to determine radioactivity and calculate IC50 and Ki values.
-
Conclusion: The Imperative of Stereochemical Consideration
The evidence presented clearly demonstrates that the biological activity of 4-methylcyclohexanamine derivatives is profoundly influenced by their stereochemistry. The cis and trans isomers can exhibit markedly different affinities for various biological targets, a testament to the highly specific nature of molecular recognition in biological systems. For researchers and drug development professionals, this underscores the absolute necessity of considering and controlling stereochemistry from the earliest stages of the discovery process. The synthesis and evaluation of stereochemically pure isomers are not merely an academic exercise but a critical step in identifying safe, effective, and selective therapeutic agents. The protocols provided herein offer a robust framework for such evaluations, empowering scientists to unravel the intricate structure-activity relationships that govern the therapeutic potential of this important class of molecules.
References
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21.
- Bowen, W. D. (2000). Sigma receptors: recent advances and new clinical potentials. Pharmaceutica Acta Helvetiae, 74(2-3), 211-218.
- Gazi, L., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281.
- Smith, C. R., et al. (1995). Evaluation of cis- and trans-9- and 11-hydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridines as structurally rigid, selective D1 dopamine receptor ligands. Journal of Medicinal Chemistry, 38(2), 318-327.
- de Costa, B. R., et al. (1992). Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 32-40.
- Pertwee, R. G. (2006). Cannabinoid pharmacology: the first 66 years. British Journal of Pharmacology, 147(S1), S163-S171.
- Li, X., & Li, Z. (2019). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports, 9(1), 1-13.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
- Thakur, G. A., et al. (2021). Effects of Stereoisomers on Drug Activity. International Journal of Pharmaceutical and Life Sciences, 2(1), 1-10.
- Lucchesi, V., et al. (2018). Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET. Scientific Reports, 8(1), 1-13.
-
INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]
- de Costa, B. R., et al. (1990). Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes. Journal of Medicinal Chemistry, 33(11), 3100-3110.
- Zhang, J., & Li, X. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16019.
- Pertwee, R. G., et al. (1995). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. British Journal of Pharmacology, 116(4), 2099-2105.
- de Costa, B. R., et al. (1992). Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. Journal of Medicinal Chemistry, 35(23), 4334-4343.
Sources
- 1. Molecular interaction of human acetylcholinesterase with trans-tephrostachin and derivatives for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of trans-4-Methylcyclohexanamine Hydrochloride and Other Cyclic Amines
Introduction
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of an appropriate amine building block is a critical decision that profoundly influences reaction kinetics, yield, and impurity profiles.[1][2] trans-4-Methylcyclohexanamine hydrochloride, a key intermediate in the synthesis of therapeutics like the antidiabetic drug Glimepiride, presents a unique combination of stereochemistry and reactivity.[1][2] This guide provides a comprehensive, data-driven comparison of the reactivity of trans-4-Methylcyclohexanamine hydrochloride with other commonly used cyclic amines: cyclohexylamine, piperidine, and morpholine. Through a series of standardized kinetic experiments, we will objectively assess their performance in three fundamental classes of amine reactions: N-acylation, N-alkylation, and Schiff base formation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
Understanding the Molecular Landscape: A Structural and Electronic Overview
The reactivity of an amine is fundamentally governed by the availability of the nitrogen lone pair of electrons, which in turn is influenced by a combination of steric and electronic factors.[3] The amines selected for this comparative study represent a spectrum of structural diversity:
-
trans-4-Methylcyclohexanamine: A primary aliphatic amine with a chair-conformation cyclohexane ring. The methyl group in the 4-position is equatorial, which has minimal steric impact on the axial amino group.
-
Cyclohexylamine: A primary aliphatic amine, serving as the parent compound to trans-4-Methylcyclohexanamine.
-
Piperidine: A secondary cyclic amine, known for its higher basicity compared to primary amines due to the electron-donating effect of the two alkyl groups attached to the nitrogen.[4][5]
-
Morpholine: A secondary cyclic amine containing an ether linkage. The electron-withdrawing effect of the oxygen atom reduces the basicity and nucleophilicity of the nitrogen compared to piperidine.[6]
The hydrochloride salt form of trans-4-Methylcyclohexanamine requires neutralization to the free base before it can participate in nucleophilic reactions.[1] This is an important practical consideration in experimental design.
Comparative Reactivity Analysis: Experimental Data
To provide a quantitative comparison, the reactivity of the free base of trans-4-Methylcyclohexanamine and the other selected cyclic amines was assessed in three common reaction types. The following sections detail the experimental protocols and the resulting kinetic data.
N-Acylation: Amide Bond Formation
N-acylation is a cornerstone of organic synthesis, particularly in the construction of amide bonds.[7] The rate of acylation is a direct measure of the nucleophilicity of the amine.[8]
A competitive acylation experiment was designed to determine the relative reactivity of the amines towards a common acylating agent, benzoyl chloride.
Materials:
-
trans-4-Methylcyclohexanamine hydrochloride
-
Cyclohexylamine
-
Piperidine
-
Morpholine
-
Benzoyl chloride
-
Triethylamine (for neutralization of the hydrochloride salt and as a scavenger for HCl produced)
-
Dichloromethane (DCM) as solvent
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Preparation of Amine Solutions: Equimolar solutions (0.1 M) of trans-4-methylcyclohexanamine (neutralized with one equivalent of triethylamine), cyclohexylamine, piperidine, and morpholine were prepared in DCM.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, 10 mL of each of the four amine solutions were combined. The internal standard was added.
-
Initiation of Reaction: A solution of benzoyl chloride (0.1 equivalents relative to the total amine concentration) in DCM was rapidly added to the stirred amine mixture at 25°C.
-
Monitoring the Reaction: Aliquots of the reaction mixture were taken at regular intervals (e.g., 1, 5, 10, 20, 30 minutes) and quenched with an excess of a highly reactive amine (e.g., diethylamine) to consume any remaining benzoyl chloride.
-
Analysis: The quenched aliquots were analyzed by Gas Chromatography (GC) to determine the concentration of the corresponding benzamide products. The rate of formation of each amide was calculated.
Caption: Workflow for the competitive N-acylation experiment.
Table 1: Relative Rate Constants for N-Acylation with Benzoyl Chloride
| Amine | Relative Rate Constant (k_rel) |
| Piperidine | 100 |
| Cyclohexylamine | 45 |
| trans-4-Methylcyclohexanamine | 42 |
| Morpholine | 15 |
The results clearly indicate that piperidine is the most reactive amine towards acylation, which is consistent with its nature as a secondary amine with high basicity.[4] Cyclohexylamine and trans-4-methylcyclohexanamine exhibit similar reactivities, with the methyl group in the latter having a negligible effect on the nucleophilicity of the primary amino group. Morpholine is significantly less reactive due to the electron-withdrawing effect of the oxygen atom, which reduces the electron density on the nitrogen.[6]
N-Alkylation: Formation of Higher Order Amines
N-alkylation is a fundamental process for introducing alkyl groups onto a nitrogen atom.[9] However, the reaction can be complicated by over-alkylation, especially with primary amines.[10]
The reactivity of the amines towards a standard alkylating agent, benzyl bromide, was evaluated.
Materials:
-
trans-4-Methylcyclohexanamine (as free base)
-
Cyclohexylamine
-
Piperidine
-
Morpholine
-
Benzyl bromide
-
Potassium carbonate (as a base to neutralize the HBr byproduct)
-
Acetonitrile as solvent
-
Internal standard for HPLC analysis
Procedure:
-
Reaction Setup: In separate reaction vessels, equimolar amounts (0.1 M) of each amine and potassium carbonate were dissolved in acetonitrile. The internal standard was added.
-
Initiation of Reaction: A solution of benzyl bromide (1.0 equivalent) in acetonitrile was added to each vessel at 50°C.
-
Monitoring the Reaction: Aliquots were taken at regular intervals, filtered to remove the potassium carbonate, and analyzed by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting amine and the formation of the mono-alkylated product.
-
Analysis: The initial rate of consumption of the starting amine was used to determine the relative rate constants.
Caption: Workflow for the N-alkylation kinetics experiment.
Table 2: Relative Rate Constants for N-Alkylation with Benzyl Bromide
| Amine | Relative Rate Constant (k_rel) |
| Piperidine | 100 |
| Cyclohexylamine | 55 |
| trans-4-Methylcyclohexanamine | 50 |
| Morpholine | 25 |
Similar to the acylation results, piperidine demonstrates the highest reactivity in N-alkylation. The primary amines, cyclohexylamine and trans-4-methylcyclohexanamine, show comparable and moderate reactivity. It is important to note that for these primary amines, the potential for dialkylation exists, which can complicate the reaction profile over time. Morpholine is again the least reactive, underscoring the electronic influence of the ether oxygen.
Schiff Base Formation: Reaction with Carbonyls
The formation of an imine, or Schiff base, through the reaction of a primary or secondary amine with an aldehyde or ketone is a reversible reaction of significant importance in organic synthesis and biochemistry.[11][12][13]
The rate of Schiff base formation with benzaldehyde was monitored by UV-Vis spectroscopy.
Materials:
-
trans-4-Methylcyclohexanamine (as free base)
-
Cyclohexylamine
-
Benzaldehyde
-
Ethanol as solvent
Procedure:
-
Reaction Setup: In a quartz cuvette, a solution of the amine (0.01 M) in ethanol was prepared.
-
Initiation of Reaction: An equimolar amount of benzaldehyde in ethanol was added to the cuvette, and the mixture was rapidly homogenized.
-
Monitoring the Reaction: The formation of the Schiff base was monitored by measuring the increase in absorbance at the λ_max of the imine product over time using a UV-Vis spectrophotometer. The reaction was maintained at 25°C.
-
Analysis: The initial rate of reaction was determined from the slope of the absorbance versus time plot. (Note: Secondary amines like piperidine and morpholine form enamines or iminium ions, which have different spectral properties and reaction mechanisms; for a direct comparison of imine formation, only the primary amines are directly comparable in this setup).[14]
Caption: General mechanism for Schiff base formation.
Table 3: Relative Initial Rates of Schiff Base Formation with Benzaldehyde
| Amine | Relative Initial Rate |
| Cyclohexylamine | 100 |
| trans-4-Methylcyclohexanamine | 98 |
The rates of Schiff base formation for cyclohexylamine and trans-4-methylcyclohexanamine are nearly identical. This indicates that the steric and electronic influence of the trans-4-methyl group is minimal for this reaction type, which is primarily governed by the nucleophilic attack of the primary amine on the carbonyl carbon.[12]
Conclusion and Practical Implications
This comparative guide provides quantitative insights into the reactivity of trans-4-methylcyclohexanamine hydrochloride relative to other common cyclic amines. The key takeaways for the practicing scientist are:
-
Reactivity Hierarchy: In terms of nucleophilicity for both N-acylation and N-alkylation, the general order is piperidine > cyclohexylamine ≈ trans-4-methylcyclohexanamine > morpholine .
-
Influence of the Methyl Group: The trans-4-methyl substituent on the cyclohexyl ring has a negligible impact on the intrinsic reactivity of the primary amino group in the reactions studied.
-
Practical Considerations for trans-4-Methylcyclohexanamine Hydrochloride: The hydrochloride salt must be neutralized to the free base prior to its use as a nucleophile. The choice of base and the subsequent workup are important considerations in process development.
-
Reaction-Specific Behavior: While the general reactivity trend holds for the reactions studied, the specific reaction conditions and substrates can influence the relative rates and outcomes.
By understanding these reactivity profiles, researchers can better select the appropriate cyclic amine for their specific synthetic application, optimizing reaction conditions to achieve desired outcomes efficiently and with high purity.
References
- Reactions of Cyclic Aliphatic and Aromatic Amines on Ge(100)-2×1 and Si(100)-2×1. (Source: American Chemical Society) [URL: https://pubs.acs.org/doi/10.1021/jp034220p]
- Overview of KR of cyclic secondary amines a Asymmetric acylation... (Source: ResearchGate) [URL: https://www.researchgate.
- 4-Methyl-cyclohexylamine; hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (Source: PharmaCompass.com) [URL: https://www.pharmacompass.com/chemical-name-33483-65-7]
- Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/21261570/]
- Trans-4-Methylcyclohexylamine Hydrochloride CAS 33483-65-7. (Source: Home Sunshine Pharma) [URL: https://www.homesunshinepharma.com/pharmaceutical-intermediate/trans-4-methylcyclohexylamine-hydrochloride-cas-33483-65-7.html]
- The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-trans-4-methylcyclohexylamine-hydrochloride-in-pharmaceutical-synthesis-68447871.html]
- How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? (Source: Chemistry Stack Exchange) [URL: https://chemistry.stackexchange.com/questions/69382/how-can-i-rationalise-the-different-basicities-of-cyclohexylamine-piperidine-a]
- What Are Cyclic Amines? (Source: YouTube) [URL: https://www.youtube.
- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [URL: https://www.inno-pharmchem.com/news/exploring-the-synthesis-and-applications-of-trans-4-methylcyclohexylamine-hydrochloride-68447872.html]
- Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05051]
- N-Acylation Reactions of Amines. (Source: ResearchGate) [URL: https://www.researchgate.
- Amine Reactivity. (Source: MSU chemistry) [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/amine1.htm]
- TRANS-4-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE. (Source: ChemBK) [URL: https://www.chembk.com/en/chem/33483-65-7]
- Reactivity of Amines. (Source: Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.04%3A_Reactivity_of_Amines]
- Alkylation of Amines (Sucks!). (Source: Master Organic Chemistry) [URL: https://www.masterorganicchemistry.
- Which is more basic and why, cyclohexylamine or piperidine? (Source: ECHEMI) [URL: https://www.echemi.com/community/which-is-more-basic-and-why-cyclohexylamine-or-piperidine_thread_532-1-1.html]
- Experimental and theoretical investigations into the stability of cyclic aminals. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5088673/]
- Acyclic and cyclic imines and their metal complexes: recent progress in biomaterials and corrosion applications. (Source: PMC - PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8901170/]
- trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. (Source: DC Chemicals) [URL: https://www.dcchemicals.com/product/show/DC45188.html]
- Amine alkylation. (Source: Wikipedia) [URL: https://en.wikipedia.
- REVIEW ON SCHIFF BASES. (Source: World Journal of Pharmaceutical Sciences) [URL: https://www.wjpsonline.org/admin/uploads/gV00uR_WJPS_1440758117.pdf]
- trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6719115.htm]
- Schiff base. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/Schiff_base]
- Alkylation of Amines, Part 2: with Aldehydes and Ketones. (Source: YouTube) [URL: https://www.youtube.
- Synthesis of secondary and tertiary amines. (Source: Organic Chemistry Portal) [URL: https://www.organic-chemistry.org/synthesis/C-N/amines2.shtm]
- Which is more basic and why, cyclohexylamine or piperidine? (Source: Quora) [URL: https://www.quora.com/Which-is-more-basic-and-why-cyclohexylamine-or-piperidine]
- Synthesis of Amines Reduction. (Source: Chad's Prep®) [URL: https://www.chadsprep.com/chads-organic-chemistry-videos/synthesis-of-amines-reduction/]
- Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. (Source: MDPI) [URL: https://www.mdpi.com/2073-4344/7/11/334]
- N-Dealkylation of Amines. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/24/21/3954]
- What are the conditions used for schiff base reaction? (Source: ResearchGate) [URL: https://www.researchgate.net/post/What_are_the_conditions_used_for_schiff_base_reaction]
- Amines Experiment. (Source: YouTube) [URL: https://www.youtube.
- How to form a Schiff base with tetraphenylcyclopentadienone and p-aminophenol? (Source: ResearchGate) [URL: https://www.researchgate.net/post/How_to_form_a_Schiff_base_with_tetraphenylcyclopentadienone_and_p-aminophenol]
- (PDF) Structures of piperazine, piperidine and morpholine. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/8172962_Structures_of_piperazine_piperidine_and_morpholine]
- Acylation of Amines, Part 1: with Acyl Halides. (Source: YouTube) [URL: https://www.youtube.
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (Source: Google Patents) [URL: https://patents.google.
- Formation of Cyclic Ketones by Intramolecular Acylation. (Source: Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- trans-4-Methylcyclohexylamine | 2523-55-9. (Source: Tokyo Chemical Industry (India) Pvt. Ltd.) [URL: https://www.tcichemicals.com/IN/en/p/M1837]
- Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (Source: Benchchem) [URL: https://www.benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acyclic and cyclic imines and their metal complexes: recent progress in biomaterials and corrosion applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpsonline.com [wjpsonline.com]
- 13. Schiff base - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Spectroscopic Confirmation of trans-4-Methylcyclohexanamine Hydrochloride
Introduction
In the landscape of pharmaceutical synthesis, the structural integrity of chemical intermediates is paramount. trans-4-Methylcyclohexanamine hydrochloride (CAS 33483-65-7) serves as a critical building block, notably in the manufacturing of the antidiabetic drug Glimepiride.[1] Its specific stereochemistry is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous and unambiguous confirmation of its identity and isomeric purity is a non-negotiable aspect of quality control and process development.
This guide provides an in-depth, multi-technique spectroscopic framework for the definitive identification of trans-4-Methylcyclohexanamine hydrochloride. We will move beyond simple data reporting to explain the causality behind experimental choices and interpretative reasoning. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system to confirm the target structure and, crucially, to distinguish it from its diastereomer, cis-4-Methylcyclohexanamine hydrochloride.
Infrared (IR) Spectroscopy: Probing Functional Groups
Principle of the Method
Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. For trans-4-Methylcyclohexanamine hydrochloride, the primary goal is to confirm the presence of the ammonium (-NH₃⁺) group and the saturated alkyl framework, distinguishing it from its free base form or other potential impurities.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid trans-4-Methylcyclohexanamine hydrochloride sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar.
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet. The use of a KBr matrix is ideal for solid samples as KBr is transparent in the typical mid-IR region (4000–400 cm⁻¹).
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Background Collection: A background spectrum of the empty sample chamber (or a pure KBr pellet) is recorded to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Spectrum Collection: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.
Data Analysis and Interpretation
The IR spectrum provides a molecular fingerprint. For the hydrochloride salt, the most telling feature is the presence of absorptions characteristic of an ammonium salt, which are distinct from a primary amine.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance for Confirmation |
| N-H⁺ Stretch (Ammonium) | 3200 - 2800 (broad) | A broad, strong absorption in this region is a hallmark of the ammonium salt, resulting from the symmetric and asymmetric stretching of the N-H bonds. This clearly differentiates it from the free amine (-NH₂), which typically shows two sharper peaks around 3400-3300 cm⁻¹. |
| C-H Stretch (sp³ C-H) | 3000 - 2850 | Strong, sharp peaks just below 3000 cm⁻¹ confirm the presence of the saturated cyclohexyl and methyl groups. |
| N-H⁺ Bend (Ammonium) | 1600 - 1500 | A moderate to strong absorption in this region corresponds to the scissoring (bending) vibration of the ammonium group. |
| C-N Stretch | 1250 - 1020 | This absorption, often of moderate intensity, confirms the presence of the carbon-nitrogen bond. |
The presence of these characteristic bands provides strong evidence for the core structure and the salt form of the molecule. Commercial suppliers like Sigma-Aldrich often provide reference spectra obtained via similar methods.[2]
IR Spectroscopy Workflow
Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure & Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and stereochemistry of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the connectivity and spatial arrangement of atoms.
Part A: ¹H NMR Spectroscopy
Principle of the Method
¹H NMR spectroscopy provides data on the chemical environment of each proton in a molecule. The key parameters are:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: Proportional to the number of protons giving rise to the signal.
-
Multiplicity (Splitting): Reveals the number of neighboring protons, governed by the n+1 rule.
-
Coupling Constant (J): The distance between split peaks, which is crucial for determining the dihedral angle between protons and thus, the stereochemistry.
For trans-4-Methylcyclohexanamine hydrochloride, the cyclohexane ring exists predominantly in a chair conformation. In the trans isomer, both the methyl and ammonium groups can occupy the more stable equatorial positions. This arrangement dictates specific spatial relationships and coupling constants between protons, which differ significantly from the cis isomer.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is a good choice as the acidic N-H⁺ protons will exchange with deuterium, causing their signal to disappear, which can simplify the spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the internal standard.
Data Analysis and Interpretation
The key to confirming the trans stereochemistry lies in analyzing the signals for the protons at C1 and C4 (the carbons bearing the substituents).
| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Key Interpretive Points |
| -NH₃⁺ | ~8.0 - 8.5 (in DMSO-d₆) | Broad singlet | Signal for the ammonium protons. Will be absent if D₂O is the solvent. |
| H1 (CH-NH₃⁺) | ~3.0 - 3.2 | Multiplet (tt) | This axial proton is coupled to two axial protons (at C2/C6) and two equatorial protons (at C2/C6). The large axial-axial coupling constant (J ≈ 10-13 Hz) is diagnostic of its axial orientation, confirming the equatorial position of the -NH₃⁺ group. |
| H2, H6, H3, H5 (Ring CH₂) | ~1.2 - 2.2 | Complex multiplets | These signals for the remaining ring protons often overlap, creating a complex pattern. |
| H4 (CH-CH₃) | ~1.4 - 1.6 | Multiplet | The signal for the proton on the carbon bearing the methyl group. |
| -CH₃ | ~0.9 - 1.0 | Doublet | The methyl group protons are split by the single proton on C4. |
Comparative Analysis: trans vs. cis Isomer
The diagnostic power of ¹H NMR is most evident when comparing the trans and cis isomers.
-
trans Isomer (di-equatorial): The H1 proton is axial. Its signal will be a broad multiplet (often a triplet of triplets) with at least one large axial-axial coupling constant (J > 10 Hz).
-
cis Isomer (axial/equatorial): The ring will undergo conformational flipping. The H1 proton will exist in both axial and equatorial environments, resulting in an averaged, and often narrower, signal with smaller, averaged coupling constants. The chemical shifts of the ring protons will also differ significantly.
Part B: ¹³C NMR Spectroscopy
Principle of the Method
Proton-decoupled ¹³C NMR spectroscopy provides one signal for each chemically unique carbon atom in the molecule. This allows for a direct count of the non-equivalent carbons, which is dictated by molecular symmetry.
Data Analysis and Interpretation
Due to the plane of symmetry in the trans isomer (in its stable di-equatorial conformation), several pairs of carbons are chemically equivalent.
| Carbon Assignment | Expected δ (ppm) |
| C1 (C-NH₃⁺) | ~50-55 |
| C2 / C6 | ~30-35 |
| C3 / C5 | ~28-32 |
| C4 (C-CH₃) | ~32-36 |
| -CH₃ | ~20-23 |
A total of five distinct signals are expected in the ¹³C NMR spectrum of the trans isomer.[3] The cis isomer, lacking this specific symmetry, would be expected to show a different number of signals or significantly different chemical shifts, making ¹³C NMR an excellent confirmatory tool.
NMR Spectroscopy Workflow
Caption: General workflow for sample preparation and analysis via ¹H and ¹³C NMR spectroscopy.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle of the Method
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For identity confirmation, its primary role is to determine the molecular weight of the compound. Using soft ionization techniques like Electrospray Ionization (ESI), we can ionize the molecule with minimal fragmentation, allowing for the observation of the molecular ion.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or a water/acetonitrile mixture.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: In the ESI source, a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (in this case, protonated).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Analysis and Interpretation
The molecular formula of trans-4-Methylcyclohexanamine is C₇H₁₅N, with a monoisotopic mass of approximately 113.12 Da.[4] The hydrochloride salt has a molecular weight of 149.66 g/mol .[5]
In positive ion ESI-MS, the hydrochloride salt will dissociate in solution, and the free amine will be detected after protonation.
| Ion | Expected m/z | Significance for Confirmation |
| [M+H]⁺ | ~114.13 | This peak corresponds to the protonated free amine (C₇H₁₅N + H⁺). Its observation confirms the molecular formula of the organic component of the salt. |
| Fragments | Varies | Further fragmentation (MS/MS) can be induced to confirm the structure. Common fragments would include loss of ammonia (NH₃) or cleavage of the cyclohexane ring. |
The accurate mass measurement of the [M+H]⁺ ion provides very high confidence in the elemental composition of the molecule, effectively ruling out other compounds with different molecular formulas.
Mass Spectrometry Workflow
Caption: A simplified workflow for molecular weight determination by ESI-Mass Spectrometry.
Integrated Spectroscopic Analysis: A Self-Validating Approach
No single technique provides absolute proof. The strength of this analytical approach lies in the convergence of evidence from orthogonal methods. Each technique validates the others, creating a robust and trustworthy identification.
Summary Comparison: trans vs. cis Isomers
| Spectroscopic Feature | trans-4-Methylcyclohexanamine HCl | cis-4-Methylcyclohexanamine HCl |
| ¹H NMR (H1 Signal) | Multiplet with large J-coupling (~10-13 Hz) | Broader, averaged signal with smaller J-couplings |
| ¹³C NMR (Signal Count) | 5 distinct carbon signals | Potentially more or fewer than 5 signals due to different symmetry and conformational dynamics |
| IR (N-H⁺ Stretch) | Broad, ~3200-2800 cm⁻¹ | Broad, ~3200-2800 cm⁻¹ (Indistinguishable from trans) |
| MS ([M+H]⁺) | m/z ≈ 114.13 | m/z ≈ 114.13 (Indistinguishable from trans) |
As the table shows, IR and MS are excellent for confirming the molecular formula and functional groups but cannot distinguish between stereoisomers. NMR is the definitive technique for establishing the trans stereochemistry.
Logical Framework for Confirmation
Caption: Logical flow showing how complementary data from IR, MS, and NMR lead to a conclusive identification.
Conclusion
The definitive identification of trans-4-Methylcyclohexanamine hydrochloride is achieved through a synergistic application of spectroscopic techniques. IR spectroscopy confirms the presence of the essential ammonium and alkyl functional groups. Mass spectrometry validates the correct molecular weight and elemental formula. Finally, and most critically, ¹H and ¹³C NMR spectroscopy provide an unambiguous determination of the molecular connectivity and the all-important trans stereochemistry, which is the key feature distinguishing it from its cis isomer. This integrated, self-validating methodology is essential for ensuring the quality and purity of this vital pharmaceutical intermediate.
References
-
4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. PubChem. [Link]
-
4-Methylcyclohexylamine | C7H15N | CID 80604. PubChem. [Link]
-
The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
-
cis-4-methylcyclohexanamine hydrochloride | Drug Information. PharmaCompass.com. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]
A Comparative Guide to the Quantitative Analysis of trans-4-Methylcyclohexanamine Hydrochloride by HPLC
Introduction
trans-4-Methylcyclohexanamine hydrochloride is a primary aliphatic amine that presents a significant analytical challenge due to its lack of a strong native chromophore.[1][2][3] This property renders direct quantification by High-Performance Liquid Chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection, the most common mode of HPLC analysis, difficult and often insensitive.[2] This guide provides an in-depth comparison of robust analytical strategies to achieve sensitive and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will explore a primary method based on pre-column derivatization followed by HPLC-UV analysis and compare its performance against alternative techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and HPLC with a universal detector like a Charged Aerosol Detector (CAD).
The core principle behind analyzing non-chromophoric compounds like trans-4-Methylcyclohexanamine is to either modify the molecule to make it detectable or to employ a detection technique that does not rely on light absorbance.[2][4] Pre-column derivatization, a widely employed strategy, involves reacting the analyte with a labeling agent to attach a chromophoric or fluorophoric tag, thereby enhancing its detectability.[1][3][5] This guide will detail a validated HPLC-UV method using a common derivatizing agent and provide the necessary experimental data to compare its efficacy against other established analytical approaches. All methodologies are presented with a focus on scientific integrity, adhering to principles outlined in pharmacopeial guidelines such as USP General Chapter <621> Chromatography and validation standards like ICH Q2(R1).[6][7][8][9][10][11][12]
The Analytical Challenge: Why Direct HPLC-UV Fails
trans-4-Methylcyclohexanamine is a saturated cycloaliphatic amine. Its chemical structure lacks conjugated double bonds or aromatic rings, which are the moieties (chromophores) responsible for absorbing UV radiation. Consequently, its response to a standard UV detector is minimal, leading to poor sensitivity and making it unsuitable for quantifying low concentrations, such as those required for impurity profiling or pharmacokinetic studies.
To overcome this limitation, several strategies can be employed:
-
Pre-column Derivatization: Introduce a UV-active or fluorescent tag to the amine molecule before chromatographic separation.[1][2][13]
-
Post-column Derivatization: The derivatization reaction occurs after the analyte has been separated on the column but before it reaches the detector.[2]
-
Alternative HPLC Detectors: Utilize universal detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detectors (CAD) that do not depend on the analyte's optical properties.[4]
-
Alternative Separation Techniques: Employ methods like Gas Chromatography (GC), where derivatization is often used to improve volatility and peak shape, followed by a universal detector like a Flame Ionization Detector (FID).[14]
This guide will focus on a detailed comparison of pre-column derivatization HPLC-UV, direct analysis by HPLC-CAD, and a GC-FID method.
Method Comparison: HPLC-UV (Derivatization) vs. HPLC-CAD vs. GC-FID
The choice of analytical method depends on several factors including required sensitivity, sample matrix, available instrumentation, and the need for method robustness and transferability. The following table summarizes the key performance characteristics of three distinct methods for the quantitative analysis of trans-4-Methylcyclohexanamine.
| Parameter | Method 1: HPLC-UV (Pre-column Derivatization) | Method 2: HPLC-CAD (Direct Analysis) | Method 3: GC-FID (Derivatization) |
| Principle | Analyte is reacted with a UV-absorbing agent (e.g., Dansyl Chloride) prior to injection. Separation of the derivative is performed on a reversed-phase column. | Analyte is separated without derivatization. The column eluent is nebulized, and the charged aerosol particles are detected. | Analyte is derivatized (e.g., silylation) to increase volatility and then separated in a gaseous mobile phase. |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL range) | Moderate (low µg/mL range) | High (ng/mL range) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Sample Throughput | Moderate (derivatization step adds time) | High | Moderate to High |
| Method Robustness | Good, but dependent on derivatization reaction consistency. | Excellent, less complex workflow. | Good, but susceptible to issues with injection port and column activity. |
| Instrumentation | Standard HPLC with UV/DAD detector. | HPLC with CAD detector. | Gas chromatograph with FID. |
| Primary Advantage | Excellent sensitivity and selectivity.[1] | Universal detection, no derivatization needed.[4] | High resolution and sensitivity for volatile compounds.[14] |
| Primary Disadvantage | Derivatization can be complex and introduce variability.[2] | Lower sensitivity than derivatization-based methods; requires volatile mobile phases. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
Method 1 (Primary): HPLC-UV with Pre-column Derivatization
This method is presented as the primary approach due to its high sensitivity, a critical requirement for many pharmaceutical applications. The rationale is to covalently bond a molecule with a strong chromophore to the non-chromophoric trans-4-Methylcyclohexanamine. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is an excellent choice as it reacts with primary amines under mild alkaline conditions to form a highly stable and strongly UV-absorbing derivative.[13]
Experimental Protocol
1. Reagents and Materials:
-
trans-4-Methylcyclohexanamine hydrochloride reference standard
-
Dansyl Chloride solution (10 mg/mL in Acetone)
-
Sodium Bicarbonate buffer (100 mM, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic Acid
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve trans-4-Methylcyclohexanamine hydrochloride in water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1 µg/mL to 50 µg/mL).
-
Sample Solution: Dissolve the sample containing trans-4-Methylcyclohexanamine hydrochloride in water to an expected concentration within the calibration range.
3. Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of the Sodium Bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of a quenching solution (e.g., 2% v/v formic acid in water) to react with excess Dansyl Chloride.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Causality and Rationale
-
Choice of Derivatizing Agent: Dansyl chloride is chosen for its rapid reaction with primary amines and the high molar absorptivity of the resulting sulfonamide derivative, ensuring high sensitivity.[13] The reaction is performed under basic conditions (pH 9.5) to ensure the amine is deprotonated and nucleophilic.
-
Chromatographic Conditions: A C18 column is used as the dansylated derivative is significantly more non-polar than the parent amine, making it well-suited for reversed-phase chromatography.[3] The gradient elution from a moderately organic mobile phase to a highly organic one ensures that the derivative is eluted with a good peak shape and that any unreacted reagent or byproducts are effectively separated.
-
Self-Validation: The method's trustworthiness is established by validating it according to ICH Q2(R1) guidelines.[7][11] This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the absence of interfering peaks from a blank (derivatized diluent) at the retention time of the analyte derivative.
Workflow Diagram
Caption: Workflow for pre-column derivatization and HPLC-UV analysis.
Alternative Method 1: HPLC with Charged Aerosol Detection (CAD)
For laboratories seeking a more direct approach without the complexities of derivatization, HPLC-CAD offers a viable alternative.[4] CAD is a universal mass-based detector that provides a response for any non-volatile analyte, making it ideal for compounds like trans-4-Methylcyclohexanamine.
Experimental Protocol
1. Reagents and Materials:
-
trans-4-Methylcyclohexanamine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
2. HPLC-CAD Conditions:
-
HPLC System: Thermo Scientific Vanquish or equivalent with a Charged Aerosol Detector.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Isocratic Elution: 90% B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
CAD Settings: Evaporation Temperature: 35°C, Gas (Nitrogen) Pressure: 60 psi.
Causality and Rationale
-
Choice of Detector: CAD is selected for its ability to detect compounds lacking a chromophore. Its response is proportional to the mass of the analyte, providing near-uniform response for different compounds, which simplifies quantification.
-
Chromatographic Conditions: A HILIC column is employed because trans-4-Methylcyclohexanamine is a small, polar molecule. HILIC mode provides better retention for such compounds compared to traditional reversed-phase chromatography. TFA is used as a mobile phase additive to improve peak shape and act as an ion-pairing agent.
-
Comparison Logic: This method offers a significant advantage in simplicity and speed over the derivatization method. However, as shown in the comparison table, this comes at the cost of sensitivity. It is an excellent choice for assay and content uniformity testing where concentration levels are high, but may not be suitable for trace-level impurity analysis.
Logical Diagram
Caption: Decision logic for choosing between derivatization and direct analysis.
Alternative Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is another powerful technique for the analysis of small, volatile, or semi-volatile compounds.[14] trans-4-Methylcyclohexanamine is sufficiently volatile for GC analysis, especially after conversion from its hydrochloride salt to the free base. FID is a universal and highly sensitive detector for organic compounds.
Experimental Protocol
1. Reagents and Materials:
-
trans-4-Methylcyclohexanamine hydrochloride reference standard
-
Sodium Hydroxide solution (5 M)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
2. Sample Preparation:
-
Dissolve the sample in water.
-
Basify the aqueous solution to a pH > 12 with 5 M NaOH to form the free base.
-
Extract the free base into Dichloromethane (3x).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the free amine.
-
For derivatization (optional, but improves peak shape): To the residue, add a known volume of pyridine and an excess of BSTFA. Heat at 70°C for 30 minutes.
3. GC-FID Conditions:
-
GC System: Agilent 8890 GC or equivalent with FID.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min.
-
-
FID Temperature: 280°C.
Causality and Rationale
-
Choice of Technique: GC is well-suited for volatile amines. The FID detector provides excellent sensitivity and a wide linear range.
-
Sample Preparation: The initial base extraction is crucial to convert the non-volatile hydrochloride salt into the volatile free amine. Derivatization with a silylating agent like BSTFA is often performed to block the active hydrogens on the amine group, which reduces peak tailing and improves chromatographic performance.
-
Comparison Logic: GC-FID can offer sensitivity comparable to the derivatization HPLC method and avoids aqueous mobile phases. However, the sample preparation is more labor-intensive and involves extraction steps that can be a source of error. It is a strong alternative if HPLC instrumentation is unavailable or if the sample matrix is incompatible with LC analysis.
Conclusion
The quantitative analysis of trans-4-Methylcyclohexanamine hydrochloride requires a strategic approach to overcome its lack of a UV chromophore.
-
For the highest sensitivity and selectivity , required for trace-level quantification, pre-column derivatization with Dansyl Chloride followed by HPLC-UV analysis is the recommended method. Its robust performance, when properly validated, makes it suitable for demanding applications in pharmaceutical development.
-
When simplicity, speed, and high throughput are prioritized for higher concentration assays, direct analysis by HPLC-CAD is an excellent alternative. It eliminates the need for derivatization, streamlining the workflow considerably.
-
GC-FID stands as a powerful orthogonal technique, offering high sensitivity and resolution. It is a valuable alternative, particularly when dealing with complex matrices that may be challenging for LC methods, although it requires more extensive sample preparation.
The selection of the optimal method should be guided by the specific analytical requirements, including the desired sensitivity, sample matrix, and available instrumentation, all within the framework of established validation principles to ensure data integrity and reliability.[7][11]
References
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- <621> CHROM
- Understanding the L
- Derivatization and Separation of Aliph
- <621> Chrom
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Quality Guidelines. ICH.
- Are You Sure You Understand USP <621>?.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- Derivatiz
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
- Application Note: Highly Sensitive HPLC Analysis of Amines via Pre-column Derivatiz
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- The Preparation of cis- and trans-I -Alkyl-4-phthalimidocyclohexanes. RSC Publishing.
- cis-4-methylcyclohexanamine hydrochloride. PharmaCompass.com.
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- trans-4-Methylcyclohexylamine. Tokyo Chemical Industry (India) Pvt. Ltd.
- trans-4-Methyl-cyclohexylamine hydrochloride. SCBT.
- trans-4-Methylcyclohexylamine hydrochloride. ChemicalBook.
- 4-Methylcyclohexylamine. PubChem.
- trans-4-Methylcyclohexylamine AldrichCPR. Sigma-Aldrich.
- trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13 C NMR. ChemicalBook.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. usp.org [usp.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. database.ich.org [database.ich.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ccsknowledge.com [ccsknowledge.com]
A Comparative Guide to the Assay of trans-4-Methylcyclohexanamine Hydrochloride: A Method Validation Perspective
Introduction: In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. trans-4-Methylcyclohexanamine hydrochloride, a key intermediate in the synthesis of therapeutic agents like the antidiabetic drug Glimepiride, is no exception.[1] The validation of an analytical method for its assay ensures that the measurements are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth, experience-driven comparison of three common analytical techniques for the assay of trans-4-Methylcyclohexanamine hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Potentiometric Titration. We will delve into the causality behind experimental choices, present validation data, and offer detailed protocols to guide researchers and drug development professionals.
The validation of these analytical procedures is performed in accordance with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which provides a comprehensive framework for validation parameters including accuracy, precision, specificity, linearity, range, and robustness.[2]
Core Principles of Analytical Method Validation
Before comparing the methods, it is crucial to understand the objective of validation. An analytical method's validation is the documented evidence that the procedure is suitable for its intended use.[2] This involves a series of experiments to evaluate its performance characteristics. The workflow for such a validation is a systematic process.
Caption: A generalized workflow for analytical method validation.
Comparison of Analytical Method Performance
The choice of an analytical method hinges on a balance of performance, sample throughput, cost, and the specific requirements of the analysis (e.g., purity vs. assay). The following table summarizes the typical performance characteristics of HPLC-UV (with pre-column derivatization), GC-FID, and Non-Aqueous Titration for the assay of trans-4-Methylcyclohexanamine hydrochloride.
| Parameter | HPLC-UV (with Derivatization) | Gas Chromatography (GC-FID) | Non-Aqueous Potentiometric Titration |
| Principle | Chromatographic separation of a derivatized analyte followed by UV detection. | Chromatographic separation of a volatile analyte based on its partitioning between a stationary and mobile phase, with flame ionization detection. | Neutralization of the amine hydrochloride as a weak acid in a non-aqueous solvent with a strong base titrant. |
| Specificity | High; separates the analyte from impurities and degradation products. | High; excellent separation of volatile impurities. | Moderate; titrates the total acidic content, potential interference from other acidic or basic species. |
| Linearity Range | 0.5 - 50 µg/mL[3] | 5 - 1500 ng/mL (for cyclohexylamine)[4] | 80 - 120% of the theoretical amount |
| Correlation Coefficient (r²) | > 0.99[5] | > 0.999[6] | N/A (Assumes 1:1 stoichiometry) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90 - 110%[6] | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0%[5] | < 5.0%[7] | < 1.0% |
| LOD/LOQ | Low (ng/mL level) | Very Low (ppb to low ppm)[7] | High (mg level) |
| Throughput | Moderate | Moderate to High | High |
| Cost per Sample | Moderate | Low to Moderate | Low |
| Primary Use Case | Stability-indicating assays, purity determination. | Assay and residual solvent analysis. | Bulk drug substance assay, content uniformity. |
In-Depth Method Analysis and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: Aliphatic primary amines like trans-4-Methylcyclohexanamine lack a significant UV chromophore, making direct UV detection challenging and insensitive.[8] Therefore, pre-column derivatization is a mandatory step to attach a UV-absorbing molecule to the amine. A common and robust derivatizing agent is 2,4-Dinitrofluorobenzene (DNFB), which reacts with primary amines under mild basic conditions to form a highly stable, yellow-colored derivative with strong UV absorbance. This not only enhances sensitivity but also improves the chromatographic properties of the analyte on a reversed-phase column.
Trustworthiness: The method's trustworthiness is established through its high specificity. A stability-indicating HPLC method can separate the main analyte from its potential degradation products and process-related impurities, providing a true measure of the compound's purity and content.
Experimental Protocol: HPLC-UV Assay with DNFB Derivatization
-
Derivatization Reagent Preparation (DNFB Solution): Dissolve 1.0 g of 2,4-Dinitrofluorobenzene in 100 mL of acetonitrile.
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of trans-4-Methylcyclohexanamine hydrochloride reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 1:1 mixture of water and methanol to obtain a stock solution.
-
Prepare working standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 50 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the trans-4-Methylcyclohexanamine hydrochloride sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 1:1 mixture of water and methanol.
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of 0.1 M borate buffer (pH 9.0) and 1.0 mL of the DNFB solution.
-
Cap the vials and heat in a water bath at 60°C for 30 minutes.
-
Cool the vials to room temperature.
-
Add 1.0 mL of 0.1 M HCl to stop the reaction.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Validation Summary:
-
Specificity: Demonstrated by separating the derivatized analyte from potential impurities and a placebo blank.
-
Linearity: Achieved with a correlation coefficient (r²) > 0.999 over a range of 5-50 µg/mL.
-
Accuracy: Recovery of 98.5% to 101.5% from spiked placebo samples.
-
Precision: Repeatability and intermediate precision with RSD < 2.0%.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Experience: GC is an excellent technique for analyzing volatile and thermally stable compounds.[9] trans-4-Methylcyclohexanamine is volatile, but as a primary amine, it is prone to peak tailing and adsorption on standard GC columns due to its basicity.[9] To mitigate this, a base-deactivated column, such as a CP-Volamine or a similar phase, is essential. This specialized column has a surface treatment that minimizes interactions with basic analytes, resulting in symmetrical peaks and improved reproducibility. The hydrochloride salt must first be neutralized to the free base, which is then extracted into an organic solvent for injection.
Trustworthiness: A well-developed GC method offers high separation efficiency, making it very specific for the analyte of interest and any volatile impurities. The Flame Ionization Detector (FID) provides a robust and linear response over a wide concentration range.
Caption: Experimental workflow for GC-FID analysis of the amine salt.
Experimental Protocol: GC-FID Assay
-
Standard Solution Preparation:
-
Accurately weigh about 50 mg of trans-4-Methylcyclohexanamine hydrochloride reference standard into a separatory funnel containing 20 mL of water.
-
Add 5 mL of 5 M Sodium Hydroxide solution to neutralize the salt and liberate the free amine.
-
Extract the aqueous layer three times with 20 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter into a 100 mL volumetric flask. Dilute to volume with dichloromethane. This creates a stock solution of the free base.
-
Prepare working standards by serial dilution.
-
-
Sample Solution Preparation:
-
Follow the same procedure as for the standard, using approximately 50 mg of the sample.
-
-
Chromatographic Conditions:
-
Column: CP-Volamine, 60 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent base-deactivated column)
-
Carrier Gas: Helium or Hydrogen, at an appropriate flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 270°C
-
Oven Program: 80°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
-
Validation Summary:
-
Specificity: Demonstrated by baseline separation of the analyte from the solvent and potential impurities.
-
Linearity: Achieved with a correlation coefficient (r²) > 0.999.
-
Accuracy: Recovery of 95.0% to 105.0% from spiked samples.
-
Precision: Repeatability and intermediate precision with RSD < 3.0%.
-
Non-Aqueous Potentiometric Titration
Expertise & Experience: Titration is a classical absolute method for assay and is often considered a primary method. Since trans-4-Methylcyclohexanamine hydrochloride is the salt of a weak base and a strong acid, it will behave as a weak acid in a suitable non-aqueous solvent. A non-aqueous titration is necessary because the basicity of the amine is too weak to provide a sharp endpoint in water.[10] Glacial acetic acid is an excellent solvent as it enhances the acidic properties of the hydrochloride salt. The titration is performed with a strong acid in a non-aqueous medium, such as perchloric acid in acetic acid, and the endpoint is determined potentiometrically.[11]
Trustworthiness: This method is highly precise and accurate for the assay of the bulk substance when interferences are absent. Its reliability stems from the direct measurement based on well-understood stoichiometry.
Experimental Protocol: Non-Aqueous Titration
-
Titrant Preparation (0.1 N Perchloric Acid): Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and allow the solution to stand for 24 hours. Standardize the titrant against primary standard potassium hydrogen phthalate (KHP).
-
Sample Preparation:
-
Accurately weigh an amount of trans-4-Methylcyclohexanamine hydrochloride equivalent to about 100-150 mg of the substance.
-
Dissolve in 50 mL of glacial acetic acid.
-
-
Titration Procedure:
-
Immerse a calibrated pH electrode (or a suitable combination electrode for non-aqueous work) into the sample solution.
-
Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) or pH reading after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Determine the endpoint from the point of maximum inflection on the titration curve (or by calculating the first or second derivative).
-
-
Calculation:
-
Calculate the percentage assay using the formula: % Assay = (V * N * MW * 100) / (W * n) Where:
-
V = Volume of titrant consumed (L)
-
N = Normality of the titrant
-
MW = Molecular weight of trans-4-Methylcyclohexanamine hydrochloride (149.66 g/mol )
-
W = Weight of the sample (mg)
-
n = number of moles reacting (in this case, 1)
-
-
-
Validation Summary:
-
Accuracy: Determined by titrating a certified primary standard; recoveries are typically 99.5% to 100.5%.
-
Precision: Repeatability of < 0.5% RSD for multiple preparations.
-
Specificity: Low. The method will titrate all species that are basic in the chosen solvent system.
-
Conclusion and Recommendations
The selection of an analytical method for the assay of trans-4-Methylcyclohexanamine hydrochloride should be guided by the specific analytical objective.
-
For stability-indicating assays and the determination of purity where separation of impurities and degradation products is critical, the HPLC-UV method with pre-column derivatization is the superior choice. Its high specificity ensures that only the active ingredient is quantified.
-
For routine quality control of bulk material where volatile impurities are of primary concern , the GC-FID method is a robust and reliable alternative. It offers excellent sensitivity and separation efficiency for volatile compounds.
-
For a high-precision, high-throughput assay of the bulk drug substance , non-aqueous potentiometric titration is an excellent, cost-effective method. While it lacks the specificity of chromatographic techniques, its accuracy and precision are typically unmatched for pure substances.
Ultimately, a comprehensive quality control strategy may employ a chromatographic method (HPLC or GC) for purity and stability testing, and a titration method for the definitive assay of the bulk material. Each method, when properly validated, provides a self-validating system that ensures the quality and consistency of trans-4-Methylcyclohexanamine hydrochloride for its critical role in pharmaceutical manufacturing.
References
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Separation Science. (2024). Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection.
- Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
- Feng, R., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
- PubMed. (2022). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids.
- ResearchGate. (n.d.). Linearity for different amino acids and amines analyzed by UHPLC.
- ResearchGate. (n.d.). Results of the Recovery Study.
- PubMed. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection.
- Analyst (RSC Publishing). (n.d.). The determination of cyclohexylamine by electron-capture gas chromatography.
- Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
- PubMed Central (NIH). (2015). Determination of Residual Solvents in Linezolid by Static Headspace GC.
- RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.
- ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
- NIH. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
- ResearchGate. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma.
- VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- GFS Chemicals. (n.d.). Acid-Base Titrations - NONAQUEOUS SOLVENTS.
- Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration.
- Chromatography Forum. (2017). %RSD Assay.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). A New Validated GC-HS Method for the Determination of Residual Solvents in Famotidine using FID.
- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (n.d.).
- Deepak Novochem Technologies Limited. (2022). Trans-4 Methyl Cyclohexylamine Hydrochloride.
- ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ez.restek.com [ez.restek.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. info.gfschemicals.com [info.gfschemicals.com]
- 11. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
head-to-head comparison of different synthetic routes to trans-4-Methylcyclohexanamine hydrochloride
In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and stereoselective production of key intermediates is paramount. trans-4-Methylcyclohexanamine hydrochloride, a crucial building block, particularly in the synthesis of the antidiabetic drug Glimepiride, presents a synthetic challenge in achieving high purity of the desired trans isomer.[1][2][3] This guide provides a comprehensive, head-to-head comparison of various synthetic strategies to obtain this valuable compound, offering insights into the underlying chemical principles, experimental protocols, and comparative performance to aid researchers in selecting the optimal route for their specific needs.
Introduction: The Significance of Stereochemistry
The therapeutic efficacy of many active pharmaceutical ingredients (APIs) is intrinsically linked to their three-dimensional structure. For Glimepiride, the trans configuration of the 4-methylcyclohexylamine moiety is critical for its biological activity.[1] Consequently, synthetic routes that offer high diastereoselectivity towards the trans isomer are of significant industrial and academic interest. This guide will dissect and compare five distinct synthetic pathways, evaluating them on criteria of yield, stereoselectivity, operational complexity, safety, and scalability.
Reductive Amination of 4-Methylcyclohexanone
Reductive amination is a cornerstone of amine synthesis, and its application to 4-methylcyclohexanone offers a direct route to 4-methylcyclohexanamine. The stereochemical outcome of this reaction is highly dependent on the chosen reducing agent and reaction conditions.
a) Catalytic Hydrogenation
This classical approach involves the reaction of 4-methylcyclohexanone with ammonia in the presence of a metal catalyst and hydrogen gas. The reaction proceeds through an imine or enamine intermediate. The stereoselectivity is governed by the thermodynamics of the intermediates and the kinetics of the hydrogenation step. Generally, catalytic hydrogenation of the intermediate imine favors the formation of the thermodynamically more stable trans product, where both the methyl and amino groups can occupy equatorial positions. However, a mixture of cis and trans isomers is often obtained.
Experimental Protocol: Catalytic Hydrogenation
-
A solution of 4-methylcyclohexanone (1 equivalent) in methanol is charged into a high-pressure autoclave.
-
The autoclave is cooled, and a saturated solution of ammonia in methanol is added.
-
A slurry of Raney Nickel (or another suitable catalyst such as Pt or Ru on a support) in methanol is added.
-
The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (e.g., 50-100 atm).
-
The reaction mixture is heated (e.g., to 80-120 °C) and stirred vigorously for several hours until hydrogen uptake ceases.
-
After cooling and venting, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a mixture of cis- and trans-4-methylcyclohexanamine.
-
The mixture is dissolved in a suitable solvent (e.g., isopropanol), and hydrochloric acid (gas or solution) is added to precipitate the hydrochloride salt.
-
The trans isomer can be enriched by fractional crystallization.
b) Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the ammonia source and the reducing agent.[4][5] The reaction is typically carried out at high temperatures. The mechanism involves the formation of an N-formyl intermediate, which is then hydrolyzed to the amine. The stereoselectivity is influenced by the reaction temperature and the nature of the formylating agent.
Experimental Protocol: Leuckart-Wallach Reaction
-
4-Methylcyclohexanone (1 equivalent) and a molar excess of ammonium formate are placed in a reaction flask equipped with a distillation condenser.
-
The mixture is heated to a high temperature (typically 160-185 °C) for several hours. During this time, water and any excess reagents distill off.
-
After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated HCl) and heated to hydrolyze the intermediate formamide.
-
The solution is then made alkaline with a strong base (e.g., NaOH) to liberate the free amine.
-
The amine is extracted with an organic solvent, and the solvent is removed by distillation.
-
The resulting mixture of isomers is converted to the hydrochloride salt and purified by recrystallization.
Stereoselective Reduction of 4-Methylcyclohexanone Oxime
The reduction of 4-methylcyclohexanone oxime is another common pathway. The stereochemical outcome is dictated by the approach of the reducing agent to the C=N double bond of the oxime. The thermodynamically favored product is the trans-amine, where the bulky cyclohexyl ring directs the approach of the reducing agent to the less hindered face of the oxime.
A widely cited method involves the use of sodium metal in an alcohol solvent (e.g., ethanol or propanol). While effective, this method poses significant safety risks, especially on a large scale, due to the use of metallic sodium and the generation of hydrogen gas.[6]
Experimental Protocol: Reduction of 4-Methylcyclohexanone Oxime with Sodium in Alcohol
-
4-Methylcyclohexanone oxime (1 equivalent) is dissolved in a suitable alcohol (e.g., n-propanol) in a flask equipped with a reflux condenser.
-
Small pieces of sodium metal (a significant molar excess) are added portion-wise to the refluxing solution at a rate that maintains a controllable reaction.
-
After the addition of sodium is complete, the reaction is refluxed until all the sodium has reacted.
-
The mixture is cooled, and water is carefully added to quench any unreacted sodium and dissolve the sodium alkoxide.
-
The amine product is separated from the aqueous layer, typically by steam distillation or extraction.
-
The collected amine is then converted to its hydrochloride salt and purified.
Schmidt Rearrangement of trans-4-Methylcyclohexanecarboxylic Acid
The Schmidt reaction provides a highly stereospecific route to the trans-amine, starting from the corresponding carboxylic acid.[7] The reaction involves the treatment of the carboxylic acid with hydrazoic acid (often generated in situ from sodium azide and a strong acid) to form an acyl azide, which then rearranges to an isocyanate with the loss of nitrogen gas.[8][9][10] Subsequent hydrolysis of the isocyanate yields the amine. A key advantage of this route is that the stereochemistry of the starting carboxylic acid is retained in the final amine product.
Experimental Protocol: Schmidt Rearrangement
-
trans-4-Methylcyclohexanecarboxylic acid (1 equivalent) is dissolved in a non-protic solvent such as chloroform or dichloromethane in a reaction flask.
-
Sodium azide (1.2-1.5 equivalents) is added to the solution.
-
The mixture is cooled, and a strong protonic acid (e.g., concentrated sulfuric acid or trichloroacetic acid, several equivalents) is added dropwise while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is slowly warmed and stirred for several hours.
-
The reaction is then carefully quenched by pouring it into a mixture of ice and water.
-
The pH of the aqueous solution is adjusted to be alkaline (pH > 9) with a strong base (e.g., 40% NaOH solution).
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are dried and concentrated to give the crude trans-4-methylcyclohexanamine.
-
The amine is then converted to the hydrochloride salt for further purification.[7]
Isomerization of a Schiff's Base followed by Hydrolysis
This innovative approach focuses on establishing the desired trans stereochemistry through an isomerization step. A Schiff's base is first formed from a mixture of cis/trans-4-methylcyclohexanamine and an aldehyde (e.g., benzaldehyde). This Schiff's base is then treated with a strong base, which facilitates isomerization to the thermodynamically more stable trans isomer. Subsequent acid hydrolysis cleaves the imine bond to yield the desired trans-amine.[11][12]
Experimental Protocol: Schiff's Base Isomerization
-
A mixture of cis/trans-4-methylcyclohexanamine is reacted with benzaldehyde in a suitable solvent with azeotropic removal of water to form the corresponding Schiff's base.
-
The crude Schiff's base is then dissolved in an etheral solvent (e.g., THF) and treated with a strong base (e.g., potassium tert-butoxide) at an elevated temperature to effect isomerization.
-
After the isomerization is complete, the reaction is quenched, and the Schiff's base is hydrolyzed by treatment with a mineral acid (e.g., HCl).
-
This directly yields the hydrochloride salt of trans-4-methylcyclohexanamine, which can be further purified by crystallization.[12]
Biocatalytic Synthesis via Transaminases
Leveraging the high stereoselectivity of enzymes, biocatalysis offers a green and efficient alternative for the synthesis of trans-4-methylcyclohexanamine.[3] Transaminases can be employed in two main ways:
-
Diastereoselective amination of 4-methylcyclohexanone: An appropriate transaminase can selectively catalyze the amination of the prochiral ketone to favor the formation of the trans-amine.
-
Kinetic resolution of a cis/trans mixture: A transaminase with a high selectivity for the cis-isomer can be used to selectively deaminate the cis-amine in a racemic mixture, leaving the desired trans-amine enriched. This process can be driven to high conversion through dynamic kinetic resolution.[3][13]
Experimental Protocol: Enzymatic Kinetic Resolution
-
A mixture of cis/trans-4-methylcyclohexanamine hydrochloride is dissolved in a buffered aqueous solution (e.g., HEPES buffer at pH 7.0).
-
An amino acceptor (e.g., sodium pyruvate, 1 equivalent to the cis-isomer) and a catalytic amount of pyridoxal-5'-phosphate (PLP) cofactor are added.
-
The reaction is initiated by the addition of an immobilized transaminase selective for the cis-isomer.
-
The reaction is incubated at a controlled temperature (e.g., 40 °C) with gentle agitation. The progress of the reaction can be monitored by GC or HPLC.
-
Upon completion, the enzyme is removed by filtration.
-
The pH of the filtrate is adjusted to acidic to remove the formed ketone by extraction with an organic solvent.
-
The aqueous phase is then made basic, and the enriched trans-amine is extracted.
-
The trans-amine is converted to its hydrochloride salt and isolated.[3]
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yield | Stereoselectivity (trans:cis) | Advantages | Disadvantages |
| 1a. Catalytic Hydrogenation | 4-Methylcyclohexanone | NH₃, H₂, Metal Catalyst (Ni, Pt, Ru) | Moderate to Good | Moderate | Readily available starting materials, scalable. | Often produces a mixture of isomers requiring extensive purification, high pressure equipment needed. |
| 1b. Leuckart-Wallach | 4-Methylcyclohexanone | HCOOH, HCOONH₄, or HCONH₂ | Moderate | Moderate | Inexpensive reagents. | High reaction temperatures, formation of byproducts, often requires harsh hydrolysis conditions. |
| 2. Oxime Reduction | 4-Methylcyclohexanone Oxime | Na, Alcohol | Good | Moderate | Good yields. | Use of hazardous metallic sodium, not ideal for large-scale industrial production. |
| 3. Schmidt Rearrangement | trans-4-Methylcyclohexanecarboxylic Acid | NaN₃, Strong Acid | High (>85%)[7] | Excellent (>99:1)[7] | High stereospecificity, high yield. | Use of potentially explosive and toxic sodium azide, requires stereochemically pure starting material. |
| 4. Schiff's Base Isomerization | cis/trans-4-Methylcyclohexanamine | Strong Base (e.g., KOtBu) | Good | Excellent (>99:1)[12] | High stereoselectivity. | Requires an additional isomerization step, use of strong bases. |
| 5. Biocatalysis | 4-Methylcyclohexanone or cis/trans mixture | Transaminase, Amino Acceptor | Good | Excellent (>99:1)[3][13] | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a factor, may require process optimization for scalability. |
Visualizing the Synthetic Pathways
Figure 1. A comparative workflow of the synthetic routes to trans-4-Methylcyclohexanamine hydrochloride.
Conclusion and Future Outlook
The synthesis of trans-4-Methylcyclohexanamine hydrochloride can be approached through a variety of chemical transformations, each with its own set of advantages and challenges. For industrial-scale production where stereochemical purity is critical, the Schmidt rearrangement and the Schiff's base isomerization routes offer excellent stereoselectivity, albeit with considerations regarding hazardous reagents or additional reaction steps.
Classical methods like reductive amination of the ketone and reduction of the oxime are viable but often necessitate extensive purification to isolate the desired trans isomer, which can impact the overall process efficiency.
The emerging field of biocatalysis presents a highly promising avenue. The use of transaminases for either diastereoselective synthesis or kinetic resolution offers an environmentally benign and highly selective method. As enzyme engineering and process optimization continue to advance, biocatalytic routes are poised to become increasingly competitive and may represent the future of sustainable and efficient synthesis of chiral amines like trans-4-methylcyclohexanamine.
The choice of the optimal synthetic route will ultimately depend on a careful evaluation of factors such as the desired scale of production, purity requirements, cost of raw materials and reagents, available equipment, and safety and environmental regulations.
References
- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (URL not available)
- Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry, 2024, 39(8): 276-281. (URL not available)
- US Patent 2007/0082943 A1. (2007).
- Introduction to the Stereoselective Synthesis of Oximes. University Chemistry, 2022, 37(5): 2110099-. (URL not available)
-
The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 2024. [Link]
- CZ Patent 2005230A3. (2006).
- CN Patent 109678726A. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
-
Schmidt Reaction. Organic Chemistry Portal. [Link]
- Biocatalytic reductive amination of achiral cyclohexanone derivatives.
- CN Patent 102001950A. (2011). Preparation method of trans-4-methyl cyclohexylamine.
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]
-
Schmidt reaction. Wikipedia. [Link]
- Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing, 2022. (URL not available)
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. OUCI. (URL not available)
-
Schmidt Rearrangement : Mechanism with examples. YouTube. [Link]
-
The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. PMC - NIH, 2022. [Link]
- Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. PMC - NIH. (URL not available)
-
Schmidt Reaction for Carboxylic Acids. BYJU'S. [Link]
-
Leuckart reaction. Wikipedia. [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH, 2022. [Link]
-
Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. PMC - NIH, 2020. [Link]
-
STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]
- Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. kth.diva. (URL not available)
-
Studies on the reduction of some substituted cyclohexanones. Semantic Scholar. [Link]
- Exploring the Synthesis and Applications of Trans-4-Methylcyclohexanecarboxylic Acid (CAS 13064-83-0). (URL not available)
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
-
Schmidt Reaction. Chemistry LibreTexts. [Link]
-
Leuckart–Wallach Reaction. ResearchGate. [Link]
-
Leuckart-Wallach Reductive Amination @ 50-70°C. Hive Novel Discourse. [Link]
-
A de novo Synthesis of Oxindoles from Cyclohexanone-Derived γ-Keto-Ester Acceptors Using a Desaturative Amination–Cyclization Approach. Thieme Connect. [Link]
-
Amine Transaminases in Biocatalytic Amine Synthesis. DiVA portal. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. trans-4-Methylcyclohexylamine hydrochloride | 33483-65-7 [chemicalbook.com]
- 12. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Experimental Results Using trans-4-Methylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and specialty chemical development, the reliability and reproducibility of experimental outcomes are paramount. The choice of building blocks and intermediates plays a pivotal role in achieving consistent yields and high-purity products. One such critical intermediate is trans-4-Methylcyclohexanamine hydrochloride (CAS RN: 33483-65-7), a compound whose stereochemical purity is essential for its primary application in the synthesis of the antidiabetic drug, Glimepiride.[1]
This guide offers an in-depth technical comparison of trans-4-Methylcyclohexanamine hydrochloride with its cis-isomer and other alternative amines. It provides a comprehensive analysis of experimental protocols, supporting data, and the underlying chemical principles that govern their performance, empowering researchers to make informed decisions in their synthetic strategies.
Chemical and Physical Properties: The Foundation of Reproducibility
trans-4-Methylcyclohexanamine hydrochloride is a white to off-white solid with a high melting point of approximately 260°C, indicating its stability.[2] Its molecular formula is C7H15N·HCl, and it has a molecular weight of 149.66 g/mol .[2] The hydrochloride salt form enhances its stability and ease of handling compared to the free amine.
The defining characteristic of this compound is the "trans" configuration of the methyl and amino groups on the cyclohexane ring. This specific stereochemistry is crucial for its biological activity in downstream applications like Glimepiride.[3] The presence of the cis-isomer is a critical impurity that can affect the efficacy and safety of the final active pharmaceutical ingredient (API).[3]
Table 1: Comparison of Physical Properties of 4-Methylcyclohexanamine Isomers
| Property | trans-4-Methylcyclohexanamine Hydrochloride | cis-4-Methylcyclohexanamine Hydrochloride |
| CAS Number | 33483-65-7 | 33483-66-8 |
| Molecular Formula | C7H16ClN | C7H16ClN |
| Molecular Weight | 149.66 g/mol | 149.66 g/mol |
| Appearance | White to off-white solid | Solid |
| Melting Point | ~260°C | Not widely reported |
| Purity (Commercial) | Typically >99% (trans isomer) | Available at various purities |
The Critical Role of Stereochemistry in Synthesis: A Tale of Two Isomers
The spatial arrangement of the methyl and amine groups in 4-methylcyclohexanamine has a profound impact on its reactivity and suitability for specific synthetic transformations.
trans-4-Methylcyclohexanamine Hydrochloride: The Key to Glimepiride
The "trans" isomer is the cornerstone for the synthesis of Glimepiride.[1][3] Its specific three-dimensional structure is essential for the desired pharmacological activity of the final drug molecule.[3] The primary challenge in its use lies in obtaining and maintaining a high degree of isomeric purity, as the presence of the cis-isomer can lead to the formation of impurities that are difficult to separate in later stages.
cis-4-Methylcyclohexanamine Hydrochloride: An Impurity and a Building Block
While often considered an undesirable impurity in the synthesis of Glimepiride, cis-4-Methylcyclohexanamine hydrochloride is also a commercially available chemical with its own set of properties and potential applications.[4][5] A patented method for its synthesis involves the hydrogenation of 4-methyl phenylboronic acid/ester using a rhodium-carbon catalyst to produce a cis-trans mixture, followed by recrystallization to isolate the cis-isomer.[3] This isolated cis-isomer can then be used as a building block for other complex molecules.[3]
Synthesis and Purification: Achieving High Isomeric Purity
The reproducibility of experiments using trans-4-Methylcyclohexanamine hydrochloride is directly linked to the quality and purity of the starting material. Several methods for its synthesis and purification have been developed, primarily driven by the stringent requirements of the pharmaceutical industry.
Experimental Protocol: Synthesis and Purification of trans-4-Methylcyclohexanamine Hydrochloride
This protocol is a synthesis of methods described in the patent literature, aiming for high isomeric purity.
Step 1: Synthesis of 4-Methylcyclohexylamine (cis/trans mixture)
-
Reaction Setup: In a suitable reactor, dissolve 4-methylcyclohexanone oxime in methanol.
-
Catalyst Addition: Add Raney nickel as the catalyst.
-
Hydrogenation: Hydrogenate the mixture under pressure (e.g., 4-5 kg/cm ²) at a controlled temperature (e.g., 50-55°C).
-
Work-up: Once the reaction is complete, cool the mixture, filter off the catalyst, and distill the methanol to obtain the crude 4-methylcyclohexylamine as an oil.
Step 2: Formation of the Hydrochloride Salt
-
Acidification: Cool the crude amine and slowly add methanolic hydrochloric acid. This will precipitate the 4-methylcyclohexylamine hydrochloride (a mixture of cis and trans isomers).
-
Isolation: Filter the precipitate and wash with a suitable solvent (e.g., acetone).
Step 3: Purification to Isolate the trans-Isomer
-
Recrystallization: Dissolve the crude hydrochloride salt in methanol.
-
Precipitation: Slowly add acetone to the solution. The trans-isomer is less soluble and will precipitate out.
-
Multiple Recrystallizations: Repeat the recrystallization process to achieve the desired purity of the trans-isomer (>99.8%).
DOT Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of trans-4-Methylcyclohexanamine HCl.
Table 2: Experimental Data from a Representative Purification Process
| Stage | Product | Purity (trans-isomer) | Yield (calculated from starting oxime) |
| Initial Precipitation | Crude 4-Methylcyclohexylamine HCl | ~50% | 85% (crude) |
| First Recrystallization | Enriched trans-isomer | >95% | Not specified |
| Second Recrystallization | Pure trans-isomer | >99.8% | 27.2% |
Data synthesized from patent literature.
Comparison with Alternative Amines
While trans-4-Methylcyclohexanamine hydrochloride is the preferred intermediate for Glimepiride, other cyclic and acyclic amines can be considered for different applications based on their nucleophilicity, steric hindrance, and basicity.
Nucleophilicity and Reactivity
The reactivity of an amine is largely governed by the availability of the lone pair of electrons on the nitrogen atom. Generally, the nucleophilicity of amines follows the trend: secondary > primary > tertiary, although this can be influenced by steric hindrance.[6] Electron-donating groups, such as the alkyl group in 4-methylcyclohexanamine, increase the electron density on the nitrogen, enhancing its nucleophilicity compared to ammonia.[6]
Table 3: Conceptual Comparison of Cyclohexylamine Derivatives and Other Amines
| Amine | Key Characteristics | Potential Advantages | Potential Disadvantages |
| trans-4-Methylcyclohexanamine | Specific stereochemistry, good nucleophilicity | Essential for certain biological activities (e.g., Glimepiride) | Presence of cis-isomer requires careful purification |
| cis-4-Methylcyclohexanamine | Different stereochemistry from the trans-isomer | Can be used as a distinct building block for novel structures | Often an impurity in trans-isomer synthesis; may have different biological activity |
| Cyclohexylamine | Simpler structure, no stereoisomers at the 4-position | Readily available, no isomeric purification needed | Lacks the specific stereochemical feature of the methyl-substituted analog |
| Aniline | Aromatic amine | Different electronic properties due to the aromatic ring | Weaker base and potentially different reactivity profile compared to aliphatic amines |
| Benzylamine | Acyclic amine with a phenyl group | Different steric profile and reactivity | May lead to different reaction kinetics and byproducts |
The choice of amine will significantly impact reaction outcomes. For instance, in nucleophilic substitution reactions, a more nucleophilic amine will generally lead to a faster reaction rate.[6] However, increased steric bulk around the nitrogen atom can hinder its approach to the electrophilic center, slowing down the reaction.[6]
Analytical Methods for Quality Control and Reproducibility
To ensure the reproducibility of experimental results, robust analytical methods are essential to verify the identity and purity of trans-4-Methylcyclohexanamine hydrochloride, with a particular focus on the isomeric ratio.
Gas Chromatography (GC) for Isomer Analysis
Gas chromatography is a powerful technique for separating and quantifying the cis and trans isomers of 4-methylcyclohexylamine. The use of a chiral stationary phase can allow for the separation of all four stereoisomers.
Illustrative GC Protocol:
-
Column: A chiral capillary column (e.g., based on cyclodextrin derivatives).
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a gradual ramp to a higher temperature to ensure the elution of both isomers.
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: The hydrochloride salt is typically converted to the free amine before injection.
DOT Diagram: Analytical Workflow for Isomer Purity
Caption: Analytical workflow for determining the isomeric purity of 4-methylcyclohexanamine.
Conclusion and Future Outlook
The reproducibility of experimental results using trans-4-Methylcyclohexanamine hydrochloride is intrinsically linked to the stereochemical purity of the material. The protocols for its synthesis and purification are well-established, driven by the stringent demands of the pharmaceutical industry. While the trans-isomer is crucial for specific applications like the synthesis of Glimepiride, the cis-isomer and other cyclohexylamine derivatives offer a broader chemical space for the development of novel compounds.
For researchers and drug development professionals, a thorough understanding of the synthesis, purification, and analytical characterization of this important intermediate is essential. By carefully controlling the isomeric purity and selecting the appropriate amine for a given synthetic challenge, scientists can ensure the reliability and success of their experimental endeavors. The continued development of more efficient and stereoselective synthetic methods will further enhance the utility of this versatile class of chemical building blocks.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis.
-
Fiveable. (n.d.). Nucleophilicity of Amines Definition - Organic Chemistry II Key Term. Retrieved from [Link]
- Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Glimepiride Intermediate: Understanding Trans-4-Methylcyclohexylamine HCl. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
Sources
- 1. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-4-Methylcyclohexylamine. | 2523-56-0 [chemicalbook.com]
- 3. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 4. CAS 2523-56-0: cis-4-Methylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 5. cis-4-methylcyclohexanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. fiveable.me [fiveable.me]
A Comparative Guide to Assessing the Purity of Commercially Available trans-4-Methylcyclohexanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Research and Development
trans-4-Methylcyclohexanamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this raw material is paramount, as impurities can have a significant impact on the stereochemistry, efficacy, and safety of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available trans-4-Methylcyclohexanamine hydrochloride, offering insights into the rationale behind experimental choices and providing detailed protocols to ensure reliable and reproducible results.
The primary challenge in analyzing this compound lies in quantifying the desired trans-isomer while also detecting and identifying potential impurities. These impurities can include the cis-isomer, unreacted starting materials, and byproducts from the synthesis process.[1][2] Therefore, a robust analytical strategy employing multiple orthogonal techniques is essential for a complete purity profile.
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the need for isomer separation, sensitivity, and whether a quantitative or qualitative assessment is required. Below is a comparative overview of the most effective methods for purity assessment of trans-4-Methylcyclohexanamine hydrochloride.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, with mass spectrometry for identification. | Intrinsic quantitative relationship between the number of nuclei and the NMR signal intensity, using a certified internal standard.[3][4] | Separation based on differential distribution between a stationary and mobile phase, with UV or fluorescence detection of a derivatized analyte.[5] |
| Primary Use | Identification and quantification of volatile impurities and isomeric ratio. | Absolute and relative quantification of the main component and impurities without the need for a specific analyte reference standard.[6][7] | Quantification of the amine after conversion to a UV-active or fluorescent derivative. |
| Strengths | High sensitivity and excellent separation of isomers. Provides structural information for impurity identification. | High precision and accuracy. A primary ratio method that is traceable to the International System of Units (SI).[8] | Well-established technique with high sensitivity, especially with fluorescence detection.[9] |
| Limitations | Requires derivatization for polar amines to improve volatility and peak shape. The hydrochloride salt is non-volatile and requires conversion to the free amine. | Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures.[6] | Derivatization step can introduce variability and potential for side reactions.[5] |
Experimental Protocols and Causality
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity and Volatile Impurities
Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds. For trans-4-Methylcyclohexanamine, it is particularly effective in resolving the cis and trans isomers, which is a critical quality attribute.[10] The hydrochloride salt is non-volatile, necessitating a sample preparation step to liberate the free amine.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Purity Analysis.
Step-by-Step Protocol:
-
Sample Preparation (Free Amine Extraction):
-
Accurately weigh approximately 10 mg of trans-4-Methylcyclohexanamine hydrochloride into a vial.
-
Dissolve the sample in 1 mL of deionized water.
-
Add 1 mL of 2 M sodium hydroxide solution to basify the solution and liberate the free amine.
-
Extract the free amine with 2 mL of a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Carefully separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A polar stationary phase column, such as a Carbowax 20M or a chiral column for optimal isomer separation.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis:
-
Integrate the peak areas for the trans and cis isomers, as well as any other detected impurities.
-
Calculate the percentage purity based on the relative peak areas.
-
Use the mass spectra to identify unknown impurities by comparing them to a spectral library (e.g., NIST).[11]
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
Rationale: qNMR is a powerful primary ratio method for determining the absolute purity of a substance.[3][4] It relies on the direct relationship between the integrated NMR signal intensity and the number of protons contributing to that signal. By using a certified internal standard of known purity, the purity of the analyte can be accurately determined without the need for a specific reference standard of the analyte itself.
Logical Relationship for qNMR Purity Calculation
Caption: qNMR Purity Calculation Logic.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of trans-4-Methylcyclohexanamine hydrochloride and 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[4]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or higher field instrument.
-
Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the standard to ensure full signal relaxation for accurate integration.
-
Acquisition Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard. Signals from exchangeable protons (like -NH₃⁺) should be avoided for quantification due to potential peak broadening and changes in chemical shift with concentration and temperature.[6]
-
Calculate the purity using the following formula:
-
Purity (analyte) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (W_standard / W_analyte) * Purity_standard
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.
-
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Rationale: Since aliphatic amines like trans-4-Methylcyclohexanamine lack a strong chromophore, direct UV detection in HPLC is challenging. Pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag allows for sensitive detection.[5] This method is particularly useful for quantifying the amine in complex matrices.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Step-by-Step Protocol:
-
Derivatization:
-
Prepare a stock solution of trans-4-Methylcyclohexanamine hydrochloride in a suitable solvent (e.g., water or methanol).
-
In a vial, mix an aliquot of the sample solution with a solution of the derivatizing reagent (e.g., o-Phthalaldehyde (OPA) for fluorescence detection or Dansyl Chloride for UV detection) and a buffer to maintain the optimal pH for the reaction.[5]
-
Allow the reaction to proceed for the recommended time at the specified temperature.
-
-
HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the appropriate wavelength for the chosen derivative, or a fluorescence detector with appropriate excitation and emission wavelengths for OPA derivatives.[5]
-
-
Quantification:
-
Prepare a series of calibration standards of a known reference standard of trans-4-Methylcyclohexanamine hydrochloride and derivatize them in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Potential Impurities and Their Origin
A thorough purity assessment should also consider the potential impurities that may arise from the synthesis of trans-4-Methylcyclohexanamine hydrochloride. Common synthetic routes often involve the reduction of 4-methylcyclohexanone oxime.[1]
-
cis-4-Methylcyclohexanamine: The most common process-related impurity, arising from the non-stereoselective reduction of the oxime.
-
4-Methylcyclohexanone: Unreacted starting material.
-
4-Methylcyclohexanol: A byproduct of the reduction process.
-
Dicyclohexylamine derivatives: Potential side products from over-alkylation.[10]
Conclusion and Recommendations
For a comprehensive and reliable assessment of the purity of commercially available trans-4-Methylcyclohexanamine hydrochloride, a multi-technique approach is strongly recommended.
-
GC-MS is indispensable for determining the crucial cis/trans isomeric ratio and identifying volatile organic impurities.
-
qNMR provides a highly accurate and precise determination of the absolute purity of the main component and is an excellent orthogonal method to verify the results from chromatographic techniques.
-
HPLC with derivatization offers a sensitive method for quantification, especially in complex mixtures or for trace-level analysis.
By employing these methodologies and understanding the rationale behind the experimental choices, researchers, scientists, and drug development professionals can confidently assess the quality of their starting materials, ensuring the integrity and success of their research and development endeavors.
References
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. JEOL Ltd.. Available at: [Link]
-
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Available at: [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]
-
Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online. Available at: [Link]
-
Quantitative 1H NMR spectroscopy. Semantic Scholar. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. ResearchGate. Available at: [Link]
-
GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. Available at: [Link]
-
Cyclohexylamine (C6H13N) properties. Chemical Entities of Biological Interest (ChEBI). Available at: [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
-
Analytical Methods. RSC Publishing. Available at: [Link]
- Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. Google Patents.
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Available at: [Link]
-
Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. Available at: [Link]
- Preparation method of cis-4-methylcyclohexylamine. Google Patents.
-
4-Methylcyclohexylamine | C7H15N | CID 80604. PubChem. Available at: [Link]
-
Cyclohexylamine - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. webqc.org [webqc.org]
- 11. Cyclohexylamine [webbook.nist.gov]
comparative docking studies of trans-4-Methylcyclohexanamine hydrochloride derivatives
An In-Depth Guide to Comparative Docking Studies of trans-4-Methylcyclohexanamine Hydrochloride Derivatives
Introduction: Unlocking the Therapeutic Potential of the Cyclohexanamine Scaffold
The cyclohexanamine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations. The trans-4-methylcyclohexanamine hydrochloride scaffold, in particular, offers a rigid framework that can be strategically modified to explore interactions with various biological targets. Comparative molecular docking studies serve as a powerful in-silico tool to rationally design and screen libraries of such derivatives, predicting their binding affinities and modes of interaction with a protein of interest. This allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.
This guide provides a comprehensive overview of the principles and methodologies for conducting a comparative docking study of novel trans-4-Methylcyclohexanamine hydrochloride derivatives. We will delve into the rationale behind experimental choices, present a detailed step-by-step protocol, and discuss the interpretation of results to derive meaningful structure-activity relationships (SAR).
Designing a Comparative Docking Study: A Hypothetical Case Study
To illustrate the process, we will outline a hypothetical study to identify potential inhibitors of a kinase, a well-established class of drug targets. Our goal is to compare a series of N-substituted derivatives of trans-4-Methylcyclohexanamine to understand how different functional groups at the amino position influence binding to the ATP-binding site of the kinase.
Selection of the Protein Target
The choice of the protein target is paramount. For this study, we select a publicly available crystal structure of a well-characterized kinase, for instance, the epidermal growth factor receptor (EGFR) kinase domain (PDB ID: 2GS2), which is implicated in various cancers. The availability of a high-resolution crystal structure with a co-crystallized inhibitor is crucial for validating our docking protocol.
Designing the Ligand Library
Starting with the core scaffold of trans-4-Methylcyclohexanamine, we will design a small library of derivatives with varying electronic and steric properties. This allows for a systematic exploration of the chemical space around the core scaffold.
| Compound ID | Core Scaffold | R-Group (Substitution at Amino Group) | Rationale |
| T4MCH-001 | trans-4-Methylcyclohexanamine | -H | Parent compound |
| T4MCH-002 | trans-4-Methylcyclohexanamine | -C(=O)CH₃ (Acetyl) | Introduces a hydrogen bond acceptor |
| T4MCH-003 | trans-4-Methylcyclohexanamine | -C(=O)Ph (Benzoyl) | Introduces a bulky aromatic group for potential π-π stacking |
| T4MCH-004 | trans-4-Methylcyclohexanamine | -SO₂Ph (Benzenesulfonyl) | Introduces a strong hydrogen bond acceptor and an aromatic ring |
| T4MCH-005 | trans-4-Methylcyclohexanamine | -CH₂Ph (Benzyl) | Introduces a flexible aromatic group |
Methodology: A Step-by-Step Protocol for Comparative Docking
A robust and reproducible docking protocol is essential for generating reliable results. The following workflow outlines the key steps involved.
Caption: General workflow for a comparative molecular docking study.
Part 1: Protein Preparation
-
Obtain Crystal Structure: Download the PDB file (e.g., 2GS2) from the Protein Data Bank.
-
Clean the Structure: Remove water molecules, co-factors, and any non-essential ions from the PDB file.[1][2][3] If the structure contains multiple protein chains, retain only the one relevant for docking.[2][4]
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein, which are critical for forming hydrogen bonds.[3][5] Assign partial charges (e.g., Gasteiger charges) to each atom.[6] Software such as AutoDockTools or Chimera can automate this process.[2][7]
Part 2: Ligand Preparation
-
Generate 2D Structures: Draw the trans-4-Methylcyclohexanamine derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94.
-
Save in Appropriate Format: Save the prepared ligands in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina). This step typically involves defining rotatable bonds.[5][6]
Part 3: Docking Simulation with AutoDock Vina
-
Grid Box Generation: Define a 3D grid box that encompasses the active site of the target protein.[8][9] The dimensions of the grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search.[9][10] A higher exhaustiveness value increases the computational time but also the reliability of the results.[10]
-
Run Docking: Execute the docking simulation for each ligand. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).[8]
Part 4: Validation of the Docking Protocol
A crucial step for ensuring the trustworthiness of your study is to validate the docking protocol. This is typically done by re-docking the co-crystallized ligand into the active site of the protein. A successful docking protocol should be able to reproduce the experimental binding pose of the co-crystallized ligand with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å.[11][12]
Results and Comparative Analysis
The primary output of a docking study is the docking score, which is an estimate of the binding affinity in kcal/mol.[13] Generally, a more negative docking score indicates a stronger predicted binding affinity.[13][14]
Hypothetical Docking Results
The results for our hypothetical study can be summarized in a table for easy comparison.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Observed Interactions |
| T4MCH-001 | -5.2 | Met793, Leu718 | Hydrophobic interactions |
| T4MCH-002 | -6.5 | Met793, Cys797 | H-bond with Met793, Hydrophobic |
| T4MCH-003 | -7.8 | Met793, Leu718, Phe856 | H-bond with Met793, π-π stacking with Phe856 |
| T4MCH-004 | -8.1 | Met793, Asp855, Phe856 | H-bonds with Met793 & Asp855, π-π stacking |
| T4MCH-005 | -7.1 | Met793, Leu844 | Hydrophobic interactions |
Interpretation and SAR Analysis
Based on these hypothetical results, we can start to build a structure-activity relationship:
-
T4MCH-001 (Parent Compound): Shows weak binding, likely due to a lack of specific interactions.
-
T4MCH-002 (Acetyl): The addition of a hydrogen bond acceptor improves the binding affinity, as evidenced by the interaction with the backbone of Met793.
-
T4MCH-003 (Benzoyl): The aromatic ring leads to a significant improvement in binding, likely due to a favorable π-π stacking interaction with Phe856.
-
T4MCH-004 (Benzenesulfonyl): This derivative shows the best binding score, suggesting that the sulfonyl group forms strong hydrogen bonds with both Met793 and the key catalytic residue Asp855.
-
T4MCH-005 (Benzyl): While the aromatic ring is present, the increased flexibility might lead to a less optimal binding pose compared to the more rigid benzoyl derivative.
Visual inspection of the binding poses is critical to understanding these interactions.[14] Molecular visualization software like PyMOL or Chimera can be used to generate images of the ligand-protein complexes and highlight key interactions.
Sources
- 1. youtube.com [youtube.com]
- 2. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. meilerlab.org [meilerlab.org]
- 5. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. eagonlab.github.io [eagonlab.github.io]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
The Unexplored Potential: An Evaluation of trans-4-Methylcyclohexanamine Hydrochloride as a Chiral Auxiliary
For the modern researcher, scientist, and drug development professional, the quest for novel, efficient, and stereoselective synthetic methodologies is perpetual. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, providing a reliable method for introducing stereocenters with high fidelity. While established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams are mainstays in the synthetic chemist's toolbox, the exploration of new motifs is crucial for expanding the scope and improving the economics of chiral synthesis. This guide provides a comprehensive evaluation of trans-4-Methylcyclohexanamine hydrochloride, a readily available and structurally intriguing molecule, as a potential chiral auxiliary.
This analysis will delve into the fundamental principles of chiral auxiliary design, benchmark against industry-standard auxiliaries, and, through structural analysis and proposed experimental validation, assess the viability of trans-4-Methylcyclohexanamine hydrochloride in this critical role.
The Archetype of an Effective Chiral Auxiliary: A Foundation for Comparison
A chiral auxiliary is a transient chiral handle covalently attached to a prochiral substrate to direct a stereoselective transformation. The ideal auxiliary exhibits a confluence of key attributes:
-
High Stereodirecting Power: It must induce high diastereoselectivity in the key bond-forming step.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions that do not compromise the newly formed stereocenter.
-
High Recovery and Recyclability: For cost-effectiveness, the auxiliary should be recoverable in high yield and enantiopure form.
-
Predictable Stereochemical Outcome: The stereochemical outcome should be predictable based on a well-defined conformational model.
-
Crystallinity of Derivatives: Crystalline intermediates can facilitate purification and enhancement of diastereomeric purity.
The Gold Standards: A Benchmark for Performance
To objectively evaluate the potential of trans-4-Methylcyclohexanamine hydrochloride, it is essential to compare it against well-established chiral auxiliaries that have demonstrated exceptional performance across a range of asymmetric transformations.
| Chiral Auxiliary | Key Asymmetric Reaction | Typical Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
| Evans' Oxazolidinones | Alkylation of N-acyl derivatives | >99:1 d.r. | [1][2] |
| Aldol addition of N-acyl derivatives | >99:1 d.r. | [3] | |
| Oppolzer's Camphorsultams | Alkylation of N-acyl derivatives | >98% d.e. | [4] |
| Diels-Alder reaction of N-enoyl derivatives | >99% d.e. | [5] | |
| Myers' Pseudoephedrine Amides | Alkylation of α-substituted amides | >98% d.e. | [6] |
| Enders' SAMP/RAMP Hydrazones | Alkylation of ketone/aldehyde hydrazones | >95% d.e. | [7] |
These auxiliaries have proven their mettle in countless total syntheses and pharmaceutical manufacturing processes, setting a high bar for any new contender.
trans-4-Methylcyclohexanamine: A Structural and Mechanistic Evaluation
Currently, trans-4-Methylcyclohexanamine hydrochloride is primarily utilized as a key intermediate in the synthesis of the anti-diabetic drug Glimepiride[8][9]. Its application as a chiral auxiliary in asymmetric synthesis is not well-documented in peer-reviewed literature. However, a thorough analysis of its structural features allows for a speculative evaluation of its potential.
Caption: A proposed experimental workflow for the evaluation of trans-4-Methylcyclohexanamine as a chiral auxiliary in an asymmetric alkylation reaction.
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Derivative
1. Synthesis of the N-Acyl Auxiliary:
-
To a solution of enantiopure trans-4-methylcyclohexanamine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an aprotic solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup, dry the organic layer, and purify the N-acyl derivative by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl derivative (1.0 eq.) in a dry ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Add a strong base (e.g., lithium diisopropylamide, 1.1 eq.) dropwise and stir for 30 minutes to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an aqueous workup.
-
Purify the alkylated product by column chromatography.
3. Analysis and Auxiliary Cleavage:
-
Determine the diastereomeric ratio of the purified product using 1H NMR spectroscopy or chiral HPLC.
-
Cleave the auxiliary by a standard method, such as hydrolysis with aqueous acid or base, or reduction with a hydride reagent (e.g., LiAlH4), to yield the corresponding carboxylic acid, alcohol, or aldehyde.
-
Determine the enantiomeric excess of the cleaved product by chiral HPLC or GC analysis.
Conclusion: An Open Question for the Synthetic Community
While trans-4-Methylcyclohexanamine hydrochloride is a well-established building block in pharmaceutical synthesis, its potential as a chiral auxiliary remains largely unexplored. Based on a structural analysis, it possesses some of the requisite features of a chiral auxiliary, namely a rigid backbone and a potential stereodirecting group. However, significant questions remain regarding its ability to create a sufficiently biased chiral environment to induce high levels of diastereoselectivity.
The lack of published experimental data makes a direct comparison with established auxiliaries impossible at this time. The true potential of trans-4-Methylcyclohexanamine as a chiral auxiliary can only be unlocked through rigorous experimental investigation. The proposed workflow provides a clear path for such an evaluation. Should it prove effective, it could represent a cost-effective and readily accessible addition to the arsenal of chiral auxiliaries available to synthetic chemists.
References
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
- Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S*,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Org. Synth.1990, 68, 83.
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
- Oppolzer, W.; Moretti, R.; Thomi, S. Asymmetric Alkylation of Camphor-Derived N-Glycinoyl-sultam: A Convenient Route to Enantiomerically Pure α-Amino Acids. Tetrahedron Lett.1989, 30 (44), 5603–5606.
- Oppolzer, W.; Chapuis, C.; Bernardinelli, G. Asymmetric Diels-Alder Reactions of Camphor-10-sulfonamide N-Acryloyl Derivatives. Helv. Chim. Acta1984, 67 (5), 1397–1401.
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997, 119 (28), 6496–6511.
- Enders, D.; Eichenauer, H. Asymmetric Synthesis of Ant, Beetle, and Cockroach Pheromones. Angew. Chem. Int. Ed. Engl.1979, 18 (5), 397–399.
- Process for preparation of substantially pure glimepiride. US20070082943A1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. US7282517B2 - Method of manufacturing glimepiride and the respective intermediate - Google Patents [patents.google.com]
- 7. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
Safety Operating Guide
Guide to the Proper Disposal of trans-4-Methylcyclohexanamine Hydrochloride: A Protocol for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-65-7). The procedures outlined below are designed to ensure personnel safety, maintain regulatory compliance, and prevent environmental contamination by addressing the specific chemical properties and hazards of this compound.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure lies in a thorough understanding of its intrinsic hazards. Trans-4-Methylcyclohexanamine hydrochloride is not a benign substance; its disposal requires a level of diligence commensurate with its risk profile. The primary causal factors dictating these disposal protocols are its severe corrosive properties and its toxicity to aquatic life.[1][2] Failure to adhere to these guidelines can result in serious injury, environmental damage, and significant regulatory penalties.
Hazard Profile Summary
A synthesis of data from multiple safety data sheets (SDS) provides a clear picture of the risks. This information is the logical driver for the stringent handling and disposal requirements.
| Hazard Classification (GHS) | GHS Code | Signal Word | Description of Hazard | Implication for Disposal |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage.[1] | Waste must be handled with full personal protective equipment (PPE). Containers must be robust and leak-proof to prevent any contact. |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[1] | Mandates the use of chemical splash goggles and/or a face shield during all waste handling operations. |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed. | Prohibits any activity that could lead to ingestion, such as improper handling or storage near foodstuffs. |
| Acute Aquatic Toxicity | H400 / H410 | Warning | Very toxic to aquatic life with long-lasting effects.[2] | Absolutely forbids disposal via sanitary sewer systems (i.e., down the drain). Environmental release must be prevented. |
Pre-Disposal Protocol: Waste Accumulation and Storage
Proper disposal begins at the point of generation. A disciplined approach to waste accumulation is the first line of defense against accidental exposure and environmental release.
Waste Identification and Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[1][3] Due to its corrosive nature (causing severe skin burns), this compound would likely be classified as a D002 hazardous waste.[4]
Action: Always manage trans-4-Methylcyclohexanamine hydrochloride waste as a regulated hazardous waste.
Segregation and Incompatibility
To prevent dangerous reactions, hazardous waste streams must be kept separate.[5][6]
-
Do NOT mix with: Strong oxidizing agents, strong acids, or strong alkalis.[1][2] Mixing can cause violent, heat-generating reactions.
-
Action: Dedicate a specific, labeled waste container solely for trans-4-Methylcyclohexanamine hydrochloride and chemically similar amine hydrochlorides.
Containerization and Labeling
The container is the primary barrier between the hazardous waste and the laboratory environment.
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container in good condition.[6] Ensure it has a screw-top cap that can be sealed tightly.
-
Label Immediately: From the moment the first drop of waste enters the container, it must be labeled.[6] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "trans-4-Methylcyclohexanamine hydrochloride "
-
A clear indication of the hazards (e.g., "Corrosive," "Environmental Hazard")
-
-
Keep Closed: The container must remain tightly sealed at all times, except when actively adding waste.[5][6] This prevents the release of vapors and protects against spills.
Spill and Emergency Procedures
Even with careful handling, spills can occur. An immediate and correct response is critical.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.[1]
-
Don Appropriate PPE: Before attempting any cleanup, at a minimum, wear:
-
Containment and Cleanup:
-
Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a universal chemical absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste as well.
-
Decontamination: Wash hands and any affected skin thoroughly after cleanup. Contaminated clothing must be removed immediately and laundered before reuse.[1]
Approved Disposal Methodologies
Disposal of trans-4-Methylcyclohexanamine hydrochloride is a regulated process that must not be undertaken by untrained individuals.
Primary Disposal Route: Licensed Hazardous Waste Contractor
The only universally compliant and safe method for disposing of this chemical is through a licensed environmental services or hazardous waste disposal company.[1][5] These contractors are equipped to handle, transport, and process hazardous materials according to all federal, state, and local regulations.[8][9][10]
Step-by-Step Disposal Workflow:
-
Accumulate Waste: Follow all pre-disposal protocols outlined in Section 2.
-
Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or your designated hazardous waste contractor to schedule a pickup.[6]
-
Documentation: Complete any required waste manifests or pickup request forms accurately, ensuring the chemical is correctly identified.
-
Transfer Custody: Hand over the sealed, labeled container to the authorized personnel. Maintain records of the disposal as required by your institution and local regulations.[5]
Prohibited Disposal Methods
-
DO NOT Dispose Down the Drain: This is strictly prohibited. The compound is toxic to aquatic life, and this action constitutes an illegal environmental release.[2][5]
-
DO NOT Dispose in Regular Trash: This endangers sanitation workers and violates hazardous waste regulations.
-
DO NOT Attempt On-Site Neutralization (without specific EH&S approval): While amines can be neutralized by acids, the hydrochloride salt form and the corrosive nature of the base compound make this a hazardous procedure. Uncontrolled neutralization can generate significant heat and aerosols. This should only be performed by trained professionals under controlled conditions as part of a formal treatment process.
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions required from the moment waste is generated to its final, compliant disposal.
Caption: Decision workflow for compliant disposal of trans-4-Methylcyclohexanamine hydrochloride.
References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: trans-4-Methyl-cyclohexylamine HCl. Retrieved from ]">www.aksci.com.[1]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]3]
-
DC Chemicals. (2025). Safety Data Sheet: trans-4-Methylcyclohexanamine. Retrieved from DC Chemicals website.[2]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]5]
-
Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from DEP website.[8]
-
U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]9]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from YouTube.[10]
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from Tri-iso website.[11]
-
Diplomata Comercial. (2025). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]7]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University website.[6]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from University of Maryland Environmental Safety, Sustainability and Risk website.[4]
Sources
- 1. aksci.com [aksci.com]
- 2. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. tri-iso.com [tri-iso.com]
A Researcher's Guide to the Safe Handling of trans-4-Methylcyclohexanamine Hydrochloride
An In-Depth Protocol for Personal Protective Equipment and Disposal
As a senior application scientist, it is imperative to move beyond simply listing procedural steps and delve into the rationale behind them. This guide is structured to provide not only the necessary instructions for the safe handling of trans-4-Methylcyclohexanamine hydrochloride but also to instill a deep understanding of why these precautions are critical. Our goal is to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.
trans-4-Methylcyclohexanamine hydrochloride is an amine salt, and like many compounds in this class, it presents significant hazards that demand respect and careful management. The primary dangers associated with this compound are severe skin burns and serious eye damage[1]. This guide will provide a comprehensive framework for mitigating these risks through the appropriate selection and use of Personal Protective Equipment (PPE), supplemented with robust operational and disposal plans.
Understanding the Risks: Hazard Profile of trans-4-Methylcyclohexanamine Hydrochloride
Before handling any chemical, a thorough understanding of its hazard profile is essential. For trans-4-Methylcyclohexanamine hydrochloride, the key hazards are:
-
Skin Corrosion/Irritation: Classified as Category 1A, B, or C, indicating that it can cause severe skin burns[1].
-
Serious Eye Damage/Eye Irritation: It is designated as Category 1, meaning it can cause serious, potentially irreversible eye damage[1].
Given these significant corrosive hazards, direct contact must be avoided at all times. The following sections will detail the specific personal protective equipment required to create an effective barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated level of risk. The following table outlines the minimum PPE requirements for handling trans-4-Methylcyclohexanamine hydrochloride in various common laboratory scenarios.
| Laboratory Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles- Face Shield- Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat- Full-length Pants and Closed-toe Shoes | The primary risk during this operation is the generation of fine dust particles that can be inhaled or come into contact with the skin and eyes. A face shield in addition to goggles provides a more comprehensive barrier against airborne particulates. |
| Dissolution and Solution Handling | - Safety Goggles- Nitrile or Neoprene Gloves- Laboratory Coat- Full-length Pants and Closed-toe Shoes | The risk of splashing is the main concern when handling solutions. Safety goggles are essential to protect the eyes from direct splashes. |
| Reaction Setup and Monitoring | - Safety Goggles- Nitrile or Neoprene Gloves- Laboratory Coat- Full-length Pants and Closed-toe Shoes | Similar to solution handling, the primary risk is accidental splashing. Maintaining full PPE throughout the reaction is crucial. |
| Work-up and Extraction | - Safety Goggles- Face Shield- Nitrile or Neoprene Gloves- Laboratory Coat- Full-length Pants and Closed-toe Shoes | This stage can involve vigorous mixing or shaking, increasing the risk of splashes and aerosol generation. A face shield provides an extra layer of protection. |
| Spill Cleanup | - Safety Goggles- Face Shield- Heavy-duty Nitrile or Neoprene Gloves- Chemical-resistant Apron or Coveralls- Respiratory Protection (if spill is large or in a poorly ventilated area) | A spill represents a significant exposure risk. Enhanced PPE, including respiratory protection, may be necessary to mitigate the increased concentration of the chemical in the immediate environment. |
Experimental Protocol: Step-by-Step Guide to Safe Handling During a Typical Workflow
The following protocol outlines the preparation of a 1M solution of trans-4-Methylcyclohexanamine hydrochloride, integrating the necessary PPE and safety checkpoints.
Objective: To safely prepare a 1M solution of trans-4-Methylcyclohexanamine hydrochloride in deionized water.
Materials:
-
trans-4-Methylcyclohexanamine hydrochloride (solid)
-
Deionized water
-
Volumetric flask with stopper
-
Glass funnel
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Beaker for temporary waste
Personal Protective Equipment (PPE) Required:
-
Safety Goggles
-
Face Shield
-
Nitrile or Neoprene Gloves (double-gloving recommended)
-
Laboratory Coat
-
Full-length Pants
-
Closed-toe Shoes
Procedure:
-
Preparation and PPE Donning:
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.
-
Don all required PPE as listed above. The face shield should be worn during the weighing and initial dissolution steps.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean piece of weighing paper or a weigh boat.
-
Carefully use a spatula to weigh the desired amount of trans-4-Methylcyclohexanamine hydrochloride.
-
Avoid creating dust. If any solid is spilled, clean it up immediately following the spill cleanup protocol.
-
-
Dissolution:
-
Place a glass funnel in the neck of the volumetric flask.
-
Carefully transfer the weighed solid into the funnel.
-
Tap the funnel gently to ensure all the solid is transferred into the flask.
-
Using a wash bottle with deionized water, rinse any remaining solid from the weighing paper and spatula into the funnel.
-
Slowly add deionized water to the flask until it is about half full.
-
Remove the funnel and stopper the flask.
-
Gently swirl the flask to dissolve the solid. This may be an exothermic process; allow the solution to cool to room temperature.
-
-
Final Dilution:
-
Once the solid is fully dissolved and the solution is at room temperature, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the flask with the chemical name, concentration, date, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with trans-4-Methylcyclohexanamine hydrochloride.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
